molecular formula C8H11NO2S B095251 Methyl 2-amino-5-ethylthiophene-3-carboxylate CAS No. 19156-63-9

Methyl 2-amino-5-ethylthiophene-3-carboxylate

Cat. No.: B095251
CAS No.: 19156-63-9
M. Wt: 185.25 g/mol
InChI Key: YFGOHKLTZXZUPH-UHFFFAOYSA-N
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Description

Methyl 2-amino-5-ethylthiophene-3-carboxylate is a high-value chemical building block belonging to the 2-aminothiophene class of heterocyclic compounds. This scaffold is widely recognized in medicinal chemistry as a privileged structure for designing bioactive molecules and is a key precursor in the synthesis of diverse fused heterocyclic systems such as thienopyrimidines and thienothiazines . Derivatives based on this core structure demonstrate significant potential in anticancer research, with studies showing the ability to induce apoptosis and inhibit proliferation in various cancer cell lines . The compound's utility extends to serving as a core scaffold in the rational design of enzyme inhibitors and receptor agonists/antagonists, making it a versatile intermediate for lead optimization in pharmaceutical development . Furthermore, the structural properties of the aminothiophene ring make it a candidate for exploration in material science, including the development of novel conductive polymers and organic electronic materials .

Properties

IUPAC Name

methyl 2-amino-5-ethylthiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H11NO2S/c1-3-5-4-6(7(9)12-5)8(10)11-2/h4H,3,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFGOHKLTZXZUPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(S1)N)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80353167
Record name methyl 2-amino-5-ethylthiophene-3-carboxylate
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Molecular Weight

185.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19156-63-9
Record name 2-Amino-5-ethyl-3-thiophenecarboxylic acid methyl ester
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Record name methyl 2-amino-5-ethylthiophene-3-carboxylate
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Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of Methyl 2-amino-5-ethylthiophene-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of Methyl 2-amino-5-ethylthiophene-3-carboxylate, a substituted 2-aminothiophene of significant interest in medicinal chemistry and materials science. The document details the core synthesis mechanism, presents quantitative data from related reactions, and provides a detailed experimental protocol.

Core Synthesis Mechanism: The Gewald Aminothiophene Synthesis

The primary and most efficient method for synthesizing this compound is the Gewald reaction.[1][2][3] This one-pot, multi-component reaction involves the condensation of an aldehyde, an α-cyanoester, and elemental sulfur in the presence of a basic catalyst.[3][4] For the target molecule, the specific reactants are butanal, methyl cyanoacetate, and elemental sulfur.

The reaction mechanism proceeds through several key steps:[3][5]

  • Knoevenagel Condensation: The reaction is initiated by a base-catalyzed Knoevenagel condensation between the aldehyde (butanal) and the active methylene group of the α-cyanoester (methyl cyanoacetate).[3][5] This step forms a stable α,β-unsaturated cyanoester intermediate.

  • Sulfur Addition: Elemental sulfur (typically in its S8 ring form) reacts with the intermediate from the Knoevenagel condensation.[5] The base catalyst facilitates the deprotonation of the intermediate, which then acts as a nucleophile to open the sulfur ring, leading to a polysulfide intermediate.[5]

  • Cyclization and Tautomerization: The sulfur-containing intermediate undergoes intramolecular cyclization. A subsequent tautomerization (prototropy) leads to the formation of the stable aromatic 2-aminothiophene ring system.[3]

The overall reaction is a convergent and atom-economical process for the synthesis of polysubstituted 2-aminothiophenes.[4]

Quantitative Data

The following table summarizes quantitative data from various Gewald reactions for the synthesis of related 2-aminothiophene derivatives. This data provides a comparative reference for the expected yield and reaction conditions for the synthesis of this compound.

ProductReactantsCatalystSolventTemp. (°C)Time (h)Yield (%)Reference
Methyl 2-amino-5-methylthiophene-3-carboxylatePropionaldehyde, Methyl cyanoacetate, SulfurMorpholineDMF50Overnight73.6[6]
Ethyl 2-amino-4-methylthiophene-3-carboxylateAcetone, Ethyl cyanoacetate, SulfurDiethylamineEthanol503-[7]
Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylateAcetylacetone, Ethyl cyanoacetate, SulfurDiethylamineEthanolReflux352[8]
Methyl/Ethyl 2-aminothiophene-3-carboxylatesVarious ketones, Methyl/Ethyl cyanoacetate, SulfurMorpholineMethanol45370-85[9]
2-AminothiophenesVarious ketones, Malononitrile/Ethyl cyanoacetate, SulfurNaAlO2Ethanol-1026-94[10]
2-AminothiophenesVarious ketones, Malononitrile/Ethyl cyanoacetate, SulfurTriethylamineWaterRT-75-98[10]

Experimental Protocol

This section provides a detailed experimental protocol for the synthesis of this compound via the Gewald reaction. This protocol is adapted from procedures for similar 2-aminothiophene syntheses.[6][7][9]

Materials:

  • Butanal

  • Methyl cyanoacetate

  • Elemental Sulfur (powdered)

  • Morpholine (or another suitable base like diethylamine)

  • Methanol (or Ethanol, DMF)

  • Ethyl acetate

  • Hexane

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine elemental sulfur (e.g., 0.05 mol), the chosen solvent such as methanol (e.g., 30 mL), methyl cyanoacetate (e.g., 0.05 mol), and butanal (e.g., 0.05 mol).

  • Catalyst Addition: With stirring, slowly add the base catalyst, for example, morpholine (e.g., 5 mL), to the reaction mixture over a period of approximately 30 minutes at a temperature of 35-40 °C.[9]

  • Reaction: Heat the reaction mixture to 45-50 °C and maintain stirring for 3 hours or until the reaction is complete (monitored by TLC).[9] Some syntheses may proceed overnight at this temperature.[6]

  • Work-up: After the reaction is complete, cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration and washed with cold ethanol.[9] If no precipitate forms, the reaction mixture should be quenched with ice-cold water and extracted with a suitable organic solvent like ethyl acetate (3 x 50 mL).[6][7]

  • Purification: Combine the organic layers and wash with water and then with brine. Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[6] The crude product should be purified by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to yield the pure this compound.[7]

Visualizations

Gewald Reaction Mechanism for this compound

Gewald_Mechanism Butanal Butanal Knoevenagel_Adduct α,β-Unsaturated Cyanoester Intermediate Butanal->Knoevenagel_Adduct + Methyl Cyanoacetate MeCyanoacetate Methyl Cyanoacetate MeCyanoacetate->Knoevenagel_Adduct Sulfur Sulfur (S8) Sulfur_Adduct Thiolate Intermediate Sulfur->Sulfur_Adduct Base Base (e.g., Morpholine) Base->Knoevenagel_Adduct Catalyst Base->Sulfur_Adduct Catalyst Knoevenagel_Adduct->Sulfur_Adduct + Sulfur Cyclized_Intermediate Cyclized Intermediate Sulfur_Adduct->Cyclized_Intermediate Intramolecular Cyclization Product Methyl 2-amino-5-ethyl- thiophene-3-carboxylate Cyclized_Intermediate->Product Tautomerization (Aromatization) Experimental_Workflow Start Start: Combine Reactants (Butanal, Methyl Cyanoacetate, Sulfur) Add_Catalyst Add Base Catalyst (e.g., Morpholine) Start->Add_Catalyst Reaction Heat and Stir (e.g., 45-50°C, 3h) Add_Catalyst->Reaction Workup Reaction Work-up (Quench with water, Extract) Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Final_Product Pure Methyl 2-amino-5-ethyl- thiophene-3-carboxylate Purification->Final_Product

References

Die Gewald-Reaktion: Ein umfassender technischer Leitfaden zur Synthese von 2-Aminothiophenen

Author: BenchChem Technical Support Team. Date: December 2025

Einführung

Die Gewald-Reaktion, erstmals 1961 von Karl Gewald beschrieben, ist eine vielseitige und weit verbreitete Multikomponentenreaktion zur Synthese hochsubstituierter 2-Aminothiophene.[1][2][3][4] Diese Reaktion hat sich aufgrund der leichten Verfügbarkeit der Ausgangsmaterialien, der milden Reaktionsbedingungen und der breiten Anwendbarkeit zu einer fundamentalen Methode in der heterocyclischen Chemie entwickelt.[1][2][4] Das 2-Aminothiophen-Grundgerüst ist ein bedeutendes Pharmakophor und ein vielseitiger Baustein in der medizinischen Chemie, der in einer Vielzahl von biologisch aktiven Verbindungen und zugelassenen Medikamenten vorkommt.[5][6][7] Dieser Leitfaden bietet eine detaillierte technische Übersicht über die Gewald-Reaktion, einschließlich ihres Mechanismus, experimenteller Protokolle, quantitativer Daten und ihrer entscheidenden Rolle in der Arzneimittelentwicklung.

Kernreaktion und Mechanismus

Die Gewald-Reaktion ist eine Eintopfsynthese, bei der ein Keton oder Aldehyd, eine Verbindung mit einer aktivierten Methylengruppe (typischerweise ein α-Cyanoester oder Malononitril) und elementarer Schwefel in Gegenwart einer Base zu einem 2-Aminothiophen kondensiert werden.[3][8]

Der Reaktionsmechanismus, der erst Jahrzehnte nach der Entdeckung der Reaktion aufgeklärt wurde, umfasst drei Hauptschritte:[3]

  • Knoevenagel-Kondensation: Die Reaktion beginnt mit einer basenkatalysierten Knoevenagel-Kondensation zwischen der Carbonylverbindung und der aktiven Methylenverbindung, was zur Bildung eines stabilen α,β-ungesättigten Nitril-Intermediats führt.[3]

  • Schwefeladdition: Elementarer Schwefel wird an die α-Position des Knoevenagel-Produkts addiert. Der genaue Mechanismus dieser Addition ist nicht vollständig geklärt, es wird jedoch angenommen, dass ein Thiolat-Intermediat gebildet wird.[3]

  • Ringschluss und Tautomerisierung: Das schwefelhaltige Intermediat durchläuft einen intramolekularen Ringschluss, bei dem die Thiolatgruppe die Nitrilgruppe angreift. Eine anschließende Tautomerisierung führt zum aromatischen 2-Aminothiophen-Produkt.[3]

Gewald_Mechanism R1_CO_R2 Keton/Aldehyd (1) Knoevenagel_Product Knoevenagel-Addukt (3) R1_CO_R2->Knoevenagel_Product NC_CH2_EWG Aktives Methylennitril (2) NC_CH2_EWG->Knoevenagel_Product S8 Schwefel (S₈) Sulfur_Adduct Schwefel-Addukt (4) S8->Sulfur_Adduct Base Base Base->Knoevenagel_Product Knoevenagel- Kondensation Knoevenagel_Product->Sulfur_Adduct Schwefel- addition Cyclized_Intermediate Cyclisiertes Intermediat (5) Sulfur_Adduct->Cyclized_Intermediate Ringschluss Final_Product 2-Aminothiophen (6) Cyclized_Intermediate->Final_Product Tautomerisierung

Abbildung 1: Vereinfachter Mechanismus der Gewald-Reaktion.

Variationen und moderne Modifikationen

Obwohl die Eintopf-Synthese die gebräuchlichste ist, wurden mehrere Variationen entwickelt, um den Anwendungsbereich zu erweitern und die Effizienz zu verbessern.

  • Klassische Variationen: Die ursprünglichen Methoden von Gewald umfassten auch zweistufige Verfahren, bei denen instabile α-Sulfanyl-Carbonylverbindungen oder deren stabilere dimere Formen (1,4-Dithian-2,5-diole) als Ausgangsmaterialien verwendet wurden. Diese Varianten sind heute weniger gebräuchlich, können aber für bestimmte Substrate nützlich sein.[9]

  • Mikrowellen-unterstützte Synthese: Der Einsatz von Mikrowellenbestrahlung kann die Reaktionszeiten drastisch verkürzen und die Ausbeuten verbessern.[3][10] Reaktionen, die unter konventioneller Heizung Stunden dauern, können oft in wenigen Minuten abgeschlossen werden.[10]

  • Festphasensynthese: Die Durchführung der Gewald-Reaktion auf festen Trägern erleichtert die Aufreinigung der Produkte und eignet sich gut für die kombinatorische Chemie zur Erstellung von Substanzbibliotheken.[2][11]

  • Grüne Chemie-Ansätze: Neuere Entwicklungen konzentrieren sich auf umweltfreundlichere Methoden. Dazu gehören lösungsmittelfreie Verfahren mittels Hochgeschwindigkeits-Kugelmühlen (Mechanochemie), die Verwendung von Wasser als Lösungsmittel oder der Einsatz von wiederverwertbaren heterogenen Katalysatoren wie Nano-ZnO.[5][11]

Experimentelle Protokolle

Die genauen Bedingungen können je nach Substrat variieren, aber das folgende Protokoll beschreibt eine allgemeine Vorgehensweise für eine typische Eintopf-Gewald-Reaktion.

Allgemeines Protokoll für die Synthese von 2-Aminothiophenen

  • Reagenzien und Aufbau: In einem geeigneten Reaktionsgefäß werden das Keton oder der Aldehyd (1,0 Äquiv.), die aktive Methylenverbindung (1,0 Äquiv.) und elementarer Schwefel (1,0-1,2 Äquiv.) in einem polaren Lösungsmittel wie Ethanol, Methanol oder DMF gelöst.[12][13]

  • Basenzugabe: Eine organische Base wie Morphin, Piperidin oder Triethylamin (typischerweise 1,0 Äquiv. oder katalytische Mengen, je nach Methode) wird zur Mischung gegeben.[9][11]

  • Reaktion: Die Mischung wird bei einer Temperatur zwischen Raumtemperatur und 100 °C gerührt.[12][13] Der Reaktionsfortschritt wird mittels Dünnschichtchromatographie (DC) überwacht.

  • Aufarbeitung: Nach Abschluss der Reaktion wird das Lösungsmittel unter reduziertem Druck entfernt. Der Rückstand wird in einem geeigneten organischen Lösungsmittel (z. B. Ethylacetat) aufgenommen und mit Wasser oder einer verdünnten Säurelösung gewaschen, um die Base zu entfernen.

  • Isolierung und Aufreinigung: Die organische Phase wird getrocknet (z. B. über Na₂SO₄), filtriert und das Lösungsmittel wird abgedampft. Das Rohprodukt wird durch Umkristallisation oder Säulenchromatographie aufgereinigt, um das reine 2-Aminothiophen zu erhalten.[5]

Drug_Development_Pathway start_node Gewald-Reaktion intermediate_node 2-Aminothiophen- Grundgerüst start_node->intermediate_node app1 Direkte Derivatisierung (z.B. Tinoridin) intermediate_node->app1 app2 Synthese von kondensierten Systemen (z.B. Thienopyrimidine) intermediate_node->app2 app3 Erstellung von Substanz- bibliotheken intermediate_node->app3 application_node_style application_node_style end_node Biologisch aktive Moleküle & Wirkstoffkandidaten app1->end_node app2->end_node app3->end_node

References

Technical Guide: Physicochemical Profile of 2-Aminothiophene Carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides an in-depth overview of the physical and chemical properties of aminothiophene carboxylate derivatives, a class of heterocyclic compounds with significant interest in pharmaceutical and materials science research. Due to the limited availability of specific experimental data for Methyl 2-amino-5-ethylthiophene-3-carboxylate, this document focuses on the well-characterized analog, Ethyl 2-amino-5-methylthiophene-3-carboxylate, to provide a representative understanding of the physicochemical characteristics of this compound class. Furthermore, this guide details the generalized experimental protocols for determining key physical properties and outlines the widely used Gewald synthesis for the preparation of 2-aminothiophenes.

Core Physical Properties

Table 1: Physical Properties of Ethyl 2-amino-5-methylthiophene-3-carboxylate

PropertyValueSource(s)
Molecular Formula C₈H₁₁NO₂S[1][2]
Molecular Weight 185.24 g/mol [1][2]
Melting Point 47 - 51 °C[1][3]
Appearance White to light yellow crystalline powder[1]
Boiling Point 292 °C (Predicted)[3]
Solubility Favorable solubility characteristics mentioned, but no quantitative data available.[1]
CAS Number 4815-32-1[1][2]

Experimental Protocols

The following sections detail standardized experimental procedures for the determination of the key physical properties of organic compounds like this compound.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. A sharp melting point range is often indicative of a pure compound.

Apparatus:

  • Melting point apparatus (e.g., Thiele tube or digital melting point apparatus)

  • Capillary tubes (sealed at one end)

  • Thermometer

  • Mortar and pestle

  • Heating oil (for Thiele tube method)

Procedure:

  • Sample Preparation: A small amount of the dry, finely powdered compound is packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup (Thiele Tube): The capillary tube is attached to a thermometer with a rubber band, ensuring the sample is level with the thermometer bulb. The assembly is then immersed in a Thiele tube containing heating oil.

  • Heating: The side arm of the Thiele tube is gently heated. The temperature is raised at a rate of 1-2 °C per minute as the expected melting point is approached.

  • Observation: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes liquid (T2) are recorded. The melting point is reported as the range T1-T2.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid.

Apparatus:

  • Small test tube or fusion tube

  • Capillary tube (sealed at one end)

  • Thermometer

  • Heating apparatus (e.g., Thiele tube, oil bath, or heating block)

Procedure:

  • Sample Preparation: A small amount of the liquid is placed in the test tube. A capillary tube, sealed at one end, is placed inverted into the liquid.

  • Heating: The test tube is gently heated. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

  • Observation: Heating is discontinued when a steady stream of bubbles is observed. The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.

Solubility Determination

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.

Apparatus:

  • Test tubes

  • Spatula

  • Graduated cylinders or pipettes

  • A range of solvents (e.g., water, ethanol, acetone, diethyl ether, hexane)

Procedure:

  • Qualitative Assessment: A small, measured amount of the solute (e.g., 10 mg) is added to a test tube containing a measured volume of the solvent (e.g., 1 mL).

  • Mixing: The mixture is agitated or sonicated for a set period.

  • Observation: The solution is visually inspected to determine if the solute has completely dissolved. Solubility is often categorized as soluble, partially soluble, or insoluble.

  • Quantitative Assessment (if required): A saturated solution is prepared, and the concentration of the dissolved solute is determined using an appropriate analytical technique (e.g., spectroscopy or chromatography).

Synthesis of 2-Aminothiophenes: The Gewald Reaction

The Gewald reaction is a multicomponent reaction that is widely used for the synthesis of polysubstituted 2-aminothiophenes. This one-pot synthesis is a cornerstone for creating the core structure of compounds like this compound.

Gewald_Synthesis Ketone α-Methylene Ketone or Aldehyde Knoevenagel Knoevenagel Condensation Ketone->Knoevenagel Cyanoacetate α-Cyanoacetate (e.g., Methyl Cyanoacetate) Cyanoacetate->Knoevenagel Sulfur Elemental Sulfur (S₈) Sulfur_Addition Sulfur Addition & Ring Closure Sulfur->Sulfur_Addition Base Base Catalyst (e.g., Morpholine) Base->Knoevenagel Catalyzes Intermediate α,β-Unsaturated Nitrile Intermediate Knoevenagel->Intermediate Intermediate->Sulfur_Addition Product Methyl 2-amino-5-alkyl- thiophene-3-carboxylate Sulfur_Addition->Product

Caption: Workflow of the Gewald three-component reaction for the synthesis of 2-aminothiophenes.

Biological Context and Potential Signaling Pathways

2-Aminothiophene derivatives have been reported to exhibit a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[4][5] While a specific signaling pathway for this compound has not been elucidated in the available literature, its structural motifs suggest potential interactions with various biological targets. For instance, the anti-inflammatory activity of similar compounds may involve the modulation of pathways such as the NF-κB signaling cascade or the inhibition of cyclooxygenase (COX) enzymes. The antimicrobial effects could arise from the disruption of bacterial cell wall synthesis or interference with essential metabolic pathways. Further research, including target identification and mechanism of action studies, is required to delineate the precise signaling pathways modulated by this compound.

The diagram below illustrates a hypothetical workflow for investigating the biological activity of a novel 2-aminothiophene derivative.

Biological_Investigation_Workflow Compound Test Compound (Methyl 2-amino-5-ethyl- thiophene-3-carboxylate) InVitro In Vitro Screening (e.g., Enzyme Assays, Cell-based Assays) Compound->InVitro Hit_Ident Hit Identification & Lead Optimization InVitro->Hit_Ident MoA Mechanism of Action Studies (e.g., Target Deconvolution) Hit_Ident->MoA Identified Hits InVivo In Vivo Efficacy & Toxicology Studies (Animal Models) Hit_Ident->InVivo Optimized Leads MoA->InVivo Clinical Clinical Development InVivo->Clinical

Caption: A generalized workflow for the preclinical evaluation of a novel therapeutic compound.

Conclusion

This technical guide has provided a summary of the available physical property data for a representative 2-aminothiophene carboxylate, detailed experimental protocols for property determination, and an overview of the synthetic methodology for this class of compounds. While specific data for this compound remains to be experimentally determined and published, the information presented herein serves as a valuable resource for researchers and professionals in the field of drug discovery and development. Further investigation into the precise physicochemical properties and biological mechanisms of action for this specific compound is warranted to fully explore its therapeutic potential.

References

Spectroscopic and Synthetic Profile of 2-Aminothiophene Carboxylates: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This technical guide provides a detailed overview of the spectroscopic and synthetic characteristics of 2-aminothiophene-3-carboxylate derivatives, a class of compounds with significant interest in medicinal chemistry and materials science. Due to the limited availability of public data for "Methyl 2-amino-5-ethylthiophene-3-carboxylate," this document focuses on a closely related and well-characterized analogue: Ethyl 2-amino-4-methylthiophene-3-carboxylate . The experimental protocols and spectroscopic data presented herein offer valuable insights for researchers and professionals engaged in the synthesis and analysis of this family of heterocyclic compounds.

Spectroscopic Data

The following tables summarize the key spectroscopic data for Ethyl 2-amino-4-methylthiophene-3-carboxylate.

Table 1: ¹H NMR Spectroscopic Data
Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentReference
6.07s2HNH₂[1]
5.82s1HThiophene-H[1]
4.29q, J = 7.1 Hz2HOCH₂[1]
2.28s3HCH₃ (thiophene)[1]
1.35t, J = 7.1 Hz3HCH₃ (ester)[1]

Solvent: CDCl₃, Frequency: 400 MHz

Table 2: ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppmAssignmentReference
166.13C=O (ester)[1]
164.17C-NH₂[1]
136.71C-CH₃ (thiophene)[1]
106.72C-COOEt (thiophene)[1]
102.85C-H (thiophene)[1]
59.54OCH₂[1]
18.40CH₃ (thiophene)[1]
14.40CH₃ (ester)[1]

Solvent: CDCl₃, Frequency: 400 MHz

Table 3: Mass Spectrometry Data
m/zInterpretationReference
186.15[M + H]⁺[1]

Technique: ESI-MS

Experimental Protocols

The synthesis of Ethyl 2-amino-4-methylthiophene-3-carboxylate is typically achieved through the Gewald aminothiophene synthesis. This one-pot, three-component reaction is a versatile method for the preparation of a wide range of substituted 2-aminothiophenes.

Synthesis of Ethyl 2-amino-4-methylthiophene-3-carboxylate

Materials:

  • Acetone (0.5 mmol)

  • Ethyl cyanoacetate (0.5 mmol)

  • Elemental Sulfur (0.5 mmol)

  • Diethylamine (0.5 mmol)

  • Absolute Ethanol (4 ml)

  • Ice-cold water

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure: [1]

  • A solution of elemental sulfur (0.5 mmol) and diethylamine (0.5 mmol) is prepared in absolute ethanol (2 ml).

  • To this solution, a mixture of acetone (0.5 mmol) and ethyl cyanoacetate (0.5 mmol) in absolute ethanol (2 ml) is added.

  • The reaction mixture is stirred continuously for 3 hours at a temperature of 50°C.

  • The completion of the reaction is monitored using thin-layer chromatography (TLC) on pre-coated silica gel plates.

  • Upon completion, the reaction mixture is quenched with ice-cold water.

  • The product is extracted with ethyl acetate.

  • The organic layer is separated, dried over anhydrous sodium sulfate, and then concentrated under reduced pressure.

  • The resulting crude product is purified by column chromatography on silica gel (100–200 mesh) using a hexane/ethyl acetate (7:3) mixture as the eluent.

  • Yellow crystals of Ethyl 2-amino-4-methylthiophene-3-carboxylate are obtained after slow evaporation of the solvent.

Visualizations

Experimental Workflow for the Synthesis of Ethyl 2-amino-4-methylthiophene-3-carboxylate

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction Process cluster_workup Work-up & Purification cluster_product Final Product Acetone Acetone Mixing Mixing in Ethanol Acetone->Mixing EtCyanoacetate Ethyl Cyanoacetate EtCyanoacetate->Mixing Sulfur Elemental Sulfur Sulfur->Mixing Diethylamine Diethylamine (Catalyst) Diethylamine->Mixing Stirring Stirring at 50°C for 3h Mixing->Stirring TLC TLC Monitoring Stirring->TLC Quenching Quenching with Ice-Water TLC->Quenching Extraction Extraction with Ethyl Acetate Quenching->Extraction Drying Drying over Na₂SO₄ Extraction->Drying Concentration Concentration Drying->Concentration Purification Column Chromatography Concentration->Purification Product Ethyl 2-amino-4-methyl- thiophene-3-carboxylate Purification->Product

Caption: Synthetic workflow for Ethyl 2-amino-4-methylthiophene-3-carboxylate.

References

"Methyl 2-amino-5-ethylthiophene-3-carboxylate" chemical structure and IUPAC name

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of Methyl 2-amino-5-ethylthiophene-3-carboxylate, a heterocyclic compound belonging to the 2-aminothiophene class of molecules. Derivatives of 2-aminothiophene are recognized for their diverse biological activities and serve as important intermediates in the synthesis of agrochemicals, dyes, and pharmacologically active compounds.[1][2] This guide covers its chemical structure, IUPAC name, a plausible synthetic protocol, and available physicochemical data for closely related analogs.

Chemical Structure and IUPAC Name

The chemical structure of the target compound consists of a thiophene ring substituted at the 2-position with an amino group, at the 3-position with a methyl carboxylate group, and at the 5-position with an ethyl group.

IUPAC Name: this compound

Below is a two-dimensional representation of the chemical structure.

Caption: 2D structure of this compound.

Quantitative Data

PropertyEthyl 2-amino-5-methylthiophene-3-carboxylateMethyl 3-amino-4-methylthiophene-2-carboxylate
Molecular Formula C₈H₁₁NO₂SC₇H₉NO₂S
Molecular Weight 185.24 g/mol 171.22 g/mol
Melting Point 47.0 to 51.0 °C85-88 °C
Boiling Point 292 °CNot available
Density 1.219 ± 0.06 g/cm³ (Predicted)Not available
Appearance White to Light yellow SolidNot available
CAS Number 4815-32-185006-31-1

Data sourced from references[3][4][5].

Experimental Protocols

The synthesis of 2-aminothiophenes is commonly achieved through the Gewald reaction, a one-pot multicomponent condensation.[1] This method involves the reaction of an aldehyde or ketone with an α-cyanoester and elemental sulfur in the presence of a basic catalyst.

Plausible Synthesis of this compound

This protocol is adapted from established procedures for the synthesis of similar 2-aminothiophene derivatives.[4][6]

Materials:

  • Butanal (Butyraldehyde)

  • Methyl cyanoacetate

  • Elemental sulfur

  • Morpholine or Triethylamine (as a catalyst)

  • Methanol or N,N-Dimethylformamide (DMF) (as a solvent)

  • Ethanol (for recrystallization)

Procedure:

  • To a stirred mixture of butanal (1 molar equivalent), methyl cyanoacetate (1 molar equivalent), and elemental sulfur (1 molar equivalent) in methanol or DMF, slowly add morpholine or triethylamine (catalytic amount) over a period of 30 minutes at a temperature of 35-40 °C.

  • After the addition of the catalyst, the reaction mixture is stirred at 45-50 °C for approximately 3 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is allowed to cool to room temperature.

  • The precipitated crude product is collected by filtration and washed with cold ethanol.

  • Further purification is achieved by recrystallization from ethanol to yield the final product, this compound.

Below is a diagram illustrating the general workflow for the proposed synthesis.

G start Start reactants Mix Butanal, Methyl Cyanoacetate, and Sulfur in Solvent start->reactants catalyst Add Morpholine/ Triethylamine (35-40 °C) reactants->catalyst reaction Stir at 45-50 °C for 3 hours (Monitor by TLC) catalyst->reaction cool Cool to Room Temperature reaction->cool filter Filter Precipitate and Wash with Ethanol cool->filter recrystallize Recrystallize from Ethanol filter->recrystallize end End Product recrystallize->end

Caption: Generalized experimental workflow for the Gewald synthesis.

Signaling Pathways and Biological Applications

While specific signaling pathways involving this compound have not been detailed in the reviewed literature, the broader class of 2-aminothiophene derivatives is of significant interest in medicinal chemistry. These compounds are known to exhibit a wide range of biological activities and are used as precursors for the synthesis of thieno[2,3-d]pyrimidines, which are important scaffolds in drug discovery. The ethyl ester analog, Ethyl 2-amino-5-ethylthiophene-3-carboxylate, is used in the synthesis of inhibitors for thymidylate synthase and dihydrofolate reductase, which are targets in cancer therapy, as well as in the synthesis of the necroptosis inhibitor, Necrostatin-5.[7] Further research is required to elucidate the specific biological roles and potential therapeutic applications of the title methyl ester compound.

References

The Multifaceted Biological Activities of Substituted 2-Aminothiophenes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted 2-aminothiophenes represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. This technical guide provides a comprehensive overview of their synthesis, mechanisms of action, and therapeutic potential, with a focus on their anticancer, anti-inflammatory, antimicrobial, and antiviral properties. Quantitative data from various studies are summarized for comparative analysis, and detailed experimental protocols for key assays are provided. Furthermore, critical signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the underlying molecular interactions.

Synthesis of Substituted 2-Aminothiophenes

The most common and efficient method for synthesizing substituted 2-aminothiophenes is the Gewald reaction.[1] This one-pot, multi-component reaction typically involves the condensation of a ketone or aldehyde with an active methylene nitrile (e.g., malononitrile, ethyl cyanoacetate) and elemental sulfur in the presence of a basic catalyst, such as morpholine or triethylamine.[1][2]

Experimental Protocol: Gewald Synthesis of 2-Aminothiophenes

This protocol outlines a general procedure for the Gewald reaction. Specific reaction conditions, such as temperature and reaction time, may need to be optimized for different substrates.

Materials:

  • α-Methylene carbonyl compound (ketone or aldehyde)

  • Active methylene nitrile (e.g., malononitrile, ethyl cyanoacetate)

  • Elemental sulfur

  • Base catalyst (e.g., morpholine, triethylamine, piperidine)

  • Solvent (e.g., ethanol, methanol, DMF)

  • Reaction vessel (round-bottom flask)

  • Stirring apparatus

  • Heating apparatus (if required)

  • Filtration apparatus

  • Recrystallization solvent

Procedure:

  • To a solution of the α-methylene carbonyl compound (1 equivalent) and the active methylene nitrile (1 equivalent) in the chosen solvent, add the base catalyst (0.1-1 equivalent).

  • Add elemental sulfur (1.1 equivalents) to the reaction mixture.

  • Stir the mixture at room temperature or with heating (e.g., reflux) for a specified time (typically 1-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion of the reaction, allow the mixture to cool to room temperature.

  • The product often precipitates from the reaction mixture. If so, collect the solid by filtration.

  • If the product does not precipitate, pour the reaction mixture into ice-water and stir. Collect the resulting precipitate by filtration.

  • Wash the crude product with a suitable solvent (e.g., cold ethanol, water) to remove impurities.

  • Purify the crude product by recrystallization from an appropriate solvent to obtain the pure substituted 2-aminothiophene.

  • Characterize the final product using analytical techniques such as NMR, IR, and mass spectrometry.

Anticancer Activity

Substituted 2-aminothiophenes have demonstrated significant potential as anticancer agents, exhibiting cytotoxic and antiproliferative effects against a variety of cancer cell lines.[3][4][5] Their mechanisms of action often involve the inhibition of key signaling pathways crucial for cancer cell growth and survival, such as the Epidermal Growth Factor Receptor (EGFR) pathway.[3]

Quantitative Data: Anticancer Activity of Substituted 2-Aminothiophenes
Compound IDCancer Cell LineIC50 (µM)Reference
SB-44 Prostate Adenocarcinoma15.38 - 34.04[5]
SB-83 Prostate Adenocarcinoma15.38 - 34.04[5]
SB-200 Prostate Adenocarcinoma15.38 - 34.04[5]
SB-44 Cervical Adenocarcinoma (HeLa)15.38 - 34.04[5]
SB-83 Cervical Adenocarcinoma (HeLa)15.38 - 34.04[5]
SB-200 Cervical Adenocarcinoma (HeLa)15.38 - 34.04[5]
6CN09 Cervical Adenocarcinoma (HeLa)5, 10, 25, 50 (conc.)[4]
6CN10 Cervical Adenocarcinoma (HeLa)5, 10, 25, 50 (conc.)[4]
6CN12 Cervical Adenocarcinoma (HeLa)5, 10, 25, 50 (conc.)[4]
6CN14 Cervical Adenocarcinoma (HeLa)5, 10, 25, 50 (conc.)[4]
7CN09 Cervical Adenocarcinoma (HeLa)5, 10, 25, 50 (conc.)[4]
7CN11 Cervical Adenocarcinoma (HeLa)5, 10, 25, 50 (conc.)[4]
6CN09 Pancreatic Adenocarcinoma (PANC-1)5, 10, 25, 50 (conc.)[4]
6CN10 Pancreatic Adenocarcinoma (PANC-1)5, 10, 25, 50 (conc.)[4]
6CN12 Pancreatic Adenocarcinoma (PANC-1)5, 10, 25, 50 (conc.)[4]
6CN14 Pancreatic Adenocarcinoma (PANC-1)5, 10, 25, 50 (conc.)[4]
7CN09 Pancreatic Adenocarcinoma (PANC-1)5, 10, 25, 50 (conc.)[4]
7CN11 Pancreatic Adenocarcinoma (PANC-1)5, 10, 25, 50 (conc.)[4]
Signaling Pathway: Epidermal Growth Factor Receptor (EGFR) Pathway

The EGFR signaling pathway plays a critical role in cell proliferation, survival, and differentiation.[6][7] Dysregulation of this pathway is a hallmark of many cancers.[6] Substituted 2-aminothiophenes can act as inhibitors of EGFR tyrosine kinase, thereby blocking downstream signaling cascades.[3]

EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 Activates Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation Aminothiophene Substituted 2-Aminothiophene Aminothiophene->EGFR Inhibits

EGFR Signaling Pathway Inhibition
Experimental Protocol: EGFR Kinase Inhibition Assay

This protocol describes a common method for evaluating the inhibitory activity of compounds against EGFR kinase.

Materials:

  • Recombinant human EGFR kinase

  • Kinase substrate (e.g., poly(Glu, Tyr) 4:1)

  • ATP (Adenosine triphosphate)

  • Test compounds (substituted 2-aminothiophenes)

  • Kinase assay buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT)

  • 96-well plates

  • Plate reader for detecting kinase activity (e.g., luminescence, fluorescence, or radioactivity)

  • Positive control inhibitor (e.g., Gefitinib)

Procedure:

  • Prepare serial dilutions of the test compounds and the positive control in the kinase assay buffer.

  • In a 96-well plate, add the kinase substrate.

  • Add the test compounds or control to the wells.

  • Add the EGFR kinase to each well to initiate the pre-incubation. Incubate for a specified time (e.g., 10-15 minutes) at room temperature.

  • Initiate the kinase reaction by adding ATP to each well.

  • Incubate the plate at a controlled temperature (e.g., 30°C or room temperature) for a defined period (e.g., 30-60 minutes).

  • Stop the reaction by adding a stop solution (e.g., EDTA).

  • Detect the kinase activity using a suitable method. For example, in a luminescence-based assay, a reagent is added to quantify the amount of ADP produced, which is proportional to the kinase activity.

  • Measure the signal using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration.

Anti-inflammatory Activity

Several substituted 2-aminothiophenes have been shown to possess potent anti-inflammatory properties.[8][9][10][11][12][13][14][15] A key mechanism underlying this activity is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, which plays a crucial role in the cellular defense against oxidative stress and inflammation.[13][14]

Quantitative Data: Anti-inflammatory Activity of Substituted 2-Aminothiophenes
Compound IDAssayIC50 (µM)Reference
Compound 1 Neutrophil Respiratory Burst121.47[8][9][10]
Compound 2 Neutrophil Respiratory Burst412[9][10]
Compound 3 Neutrophil Respiratory Burst323[9][10]
Compound 4 Neutrophil Respiratory Burst348[9][10]
Compound 5 Neutrophil Respiratory Burst422[8][9][10]
Compound 6 Neutrophil Respiratory Burst396[9][10]
Compound 3a NQO1 Activity (CD value)8.54[11]
Compound 3b NQO1 Activity (CD value)13.22[11]
Compound 2a NQO1 Activity (CD value)64.32[11]
Compound 3a KEAP1-NRF2 Inhibition14.78[11]
Compound 3b KEAP1-NRF2 Inhibition30.42[11]
Compound 2a KEAP1-NRF2 Inhibition46.52[11]
Compound 29a-d COX-2 Inhibition0.31-1.40[12]
Compound 21 COX-2 Inhibition0.67[12]
Compound 21 LOX Inhibition2.33[12]
Signaling Pathway: NRF2/KEAP1 Pathway

Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.[16][17][18][19][20] In the presence of inducers, such as certain substituted 2-aminothiophenes, Keap1 is modified, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) and initiates the transcription of various cytoprotective genes, including those with anti-inflammatory functions.[16][17][18][19][20]

NRF2_KEAP1_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2_Keap1 Nrf2-Keap1 Complex Proteasome Proteasome Nrf2_Keap1->Proteasome Degradation Nrf2_nucl Nrf2 Nrf2_Keap1->Nrf2_nucl Translocation Keap1 Keap1 Keap1->Nrf2_Keap1 Nrf2_cyto Nrf2 Nrf2_cyto->Nrf2_Keap1 Aminothiophene Substituted 2-Aminothiophene Aminothiophene->Keap1 Inhibits ARE ARE Nrf2_nucl->ARE Binds Anti_inflammatory_Genes Anti-inflammatory Gene Expression ARE->Anti_inflammatory_Genes Activates

NRF2/KEAP1 Signaling Pathway Activation
Experimental Protocol: NRF2 Activation Assay in RAW 264.7 Macrophages

This protocol describes a method to assess the activation of the NRF2 pathway by measuring the induction of a downstream target gene, such as NQO1, in RAW 264.7 macrophage cells.

Materials:

  • RAW 264.7 macrophage cell line

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (substituted 2-aminothiophenes)

  • LPS (Lipopolysaccharide) for inflammatory stimulation

  • Reagents for NQO1 activity assay or quantitative PCR (qPCR) for NQO1 mRNA expression

  • 96-well cell culture plates

  • Cell lysis buffer

  • Protein quantification assay kit (e.g., BCA)

  • Plate reader

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for a specified period (e.g., 6-24 hours).

  • For anti-inflammatory assessment, co-treat or pre-treat the cells with the test compounds before stimulating with LPS (e.g., 1 µg/mL) for a further incubation period.

  • After treatment, wash the cells with PBS and lyse them using a suitable lysis buffer.

  • For NQO1 Activity Assay:

    • Determine the protein concentration of the cell lysates.

    • Perform the NQO1 enzyme activity assay according to the manufacturer's instructions. This typically involves measuring the reduction of a specific substrate by NQO1.

    • Measure the absorbance or fluorescence using a plate reader.

  • For qPCR Analysis of NQO1 mRNA:

    • Extract total RNA from the lysed cells.

    • Synthesize cDNA from the RNA.

    • Perform qPCR using primers specific for NQO1 and a housekeeping gene (e.g., GAPDH) for normalization.

  • Analyze the data to determine the fold induction of NQO1 activity or mRNA expression relative to the vehicle-treated control.

Antimicrobial Activity

Substituted 2-aminothiophenes have also been identified as promising antimicrobial agents, with activity against a range of Gram-positive and Gram-negative bacteria.[2][21][22][23][24][25][26][27][28][29]

Quantitative Data: Antimicrobial Activity of Substituted 2-Aminothiophenes
Compound Class/IDBacterial StrainMIC (µg/mL)Reference
AminobenzothiophenesM. smegmatis0.78[24]
AminobenzofuranM. smegmatis1.56[24]
2-Aminothiophene derivativesS. aureus-[25]
2-Aminothiophene derivativesE. coli-[28][29]
RNP0012S. aureus<100[27]

Note: Specific MIC values for some derivatives against S. aureus and E. coli were not explicitly stated in the provided abstracts but their activity was confirmed.

Experimental Workflow: Minimum Inhibitory Concentration (MIC) Assay

The following workflow illustrates the standard procedure for determining the Minimum Inhibitory Concentration (MIC) of a compound against a specific bacterial strain.

MIC_Workflow Start Start Prepare_Compounds Prepare Serial Dilutions of 2-Aminothiophenes Start->Prepare_Compounds Prepare_Inoculum Prepare Standardized Bacterial Inoculum Start->Prepare_Inoculum Inoculate_Plate Inoculate Microtiter Plate with Bacteria and Compounds Prepare_Compounds->Inoculate_Plate Prepare_Inoculum->Inoculate_Plate Incubate Incubate at 37°C for 18-24 hours Inoculate_Plate->Incubate Read_Results Visually Inspect for Bacterial Growth Incubate->Read_Results Determine_MIC Determine MIC: Lowest Concentration with No Visible Growth Read_Results->Determine_MIC End End Determine_MIC->End

Minimum Inhibitory Concentration (MIC) Assay Workflow
Experimental Protocol: Antimicrobial Minimum Inhibitory Concentration (MIC) Testing

This protocol describes the broth microdilution method for determining the MIC of substituted 2-aminothiophenes.

Materials:

  • Test compounds (substituted 2-aminothiophenes)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Bacterial growth medium (e.g., Mueller-Hinton Broth)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator (37°C)

Procedure:

  • Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

  • In a sterile 96-well plate, perform a two-fold serial dilution of each compound in the bacterial growth medium to achieve a range of concentrations.

  • Prepare a bacterial inoculum by suspending a few colonies from a fresh agar plate in sterile saline to match a 0.5 McFarland turbidity standard. Dilute this suspension in the growth medium to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Inoculate each well of the microtiter plate (containing the serially diluted compounds) with the bacterial suspension. Include a positive control (bacteria in medium without compound) and a negative control (medium only).

  • Incubate the plate at 37°C for 18-24 hours.

  • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.

  • Optionally, the optical density (OD) at 600 nm can be measured using a plate reader to quantify bacterial growth.

Conclusion

Substituted 2-aminothiophenes are a promising class of compounds with a diverse range of biological activities. Their straightforward synthesis via the Gewald reaction allows for the generation of large libraries of derivatives for structure-activity relationship studies. The data presented in this guide highlight their potential as anticancer, anti-inflammatory, and antimicrobial agents. The detailed experimental protocols and visual representations of key signaling pathways provide a valuable resource for researchers and drug development professionals working in this exciting area of medicinal chemistry. Further investigation into the optimization of these scaffolds and their mechanisms of action will undoubtedly lead to the development of novel and effective therapeutic agents.

References

An In-depth Technical Guide to the Synthesis of Methyl 2-amino-5-ethylthiophene-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Methyl 2-amino-5-ethylthiophene-3-carboxylate, a valuable heterocyclic building block in medicinal chemistry and materials science. The document details the primary synthetic routes, with a focus on the widely utilized Gewald reaction, including starting materials, reaction mechanisms, and detailed experimental protocols. Additionally, it covers safety considerations for the key precursors and explores the applications of this class of compounds.

Core Synthesis: The Gewald Reaction

The most common and efficient method for synthesizing this compound is the Gewald reaction. This one-pot, three-component reaction involves the condensation of a ketone (butan-2-one), an active methylene nitrile (methyl cyanoacetate), and elemental sulfur in the presence of a basic catalyst.[1][2][3]

Starting Materials and Precursors

The primary precursors for the synthesis of this compound via the Gewald reaction are:

  • Butan-2-one (Methyl Ethyl Ketone): Serves as the ketone component, providing the ethyl group at the 5-position and the methyl group at the 4-position of the thiophene ring.

  • Methyl Cyanoacetate: Acts as the active methylene nitrile, contributing the amino group at the 2-position and the methyl carboxylate group at the 3-position.

  • Elemental Sulfur: The source of the sulfur atom for the formation of the thiophene ring.

  • Base Catalyst: Typically a secondary or tertiary amine such as morpholine or triethylamine, which facilitates the condensation and cyclization steps.[2][4]

Reaction Mechanism

The mechanism of the Gewald reaction for the synthesis of this compound proceeds through several key steps:

  • Knoevenagel Condensation: The reaction initiates with a base-catalyzed Knoevenagel condensation between butan-2-one and methyl cyanoacetate to form an α,β-unsaturated nitrile intermediate.[3]

  • Michael Addition of Sulfur: Elemental sulfur adds to the β-position of the unsaturated nitrile.

  • Thiiranium Ion Formation and Ring Opening: A thiiranium ion intermediate is formed, which is then opened by the attack of the enolate.

  • Cyclization and Tautomerization: The molecule then undergoes cyclization and subsequent tautomerization to yield the final stable 2-aminothiophene ring system.[3]

A logical diagram of the Gewald reaction workflow is presented below:

Gewald_Reaction_Workflow cluster_reactants Starting Materials cluster_process Reaction Process cluster_workup Product Isolation butan_2_one Butan-2-one mixing Mixing in Solvent (e.g., Methanol) butan_2_one->mixing methyl_cyanoacetate Methyl Cyanoacetate methyl_cyanoacetate->mixing sulfur Elemental Sulfur sulfur->mixing catalyst Base Catalyst (e.g., Morpholine) catalyst->mixing heating Heating with Stirring mixing->heating cooling Cooling and Precipitation heating->cooling filtration Filtration cooling->filtration washing Washing with Solvent (e.g., Ethanol) filtration->washing recrystallization Recrystallization washing->recrystallization product This compound recrystallization->product

Caption: Workflow for the Gewald Synthesis.

Experimental Protocols

General One-Pot Synthesis of Methyl/Ethyl 2-amino-4,5-dialkylthiophene-3-carboxylates:

  • Reaction Setup: To a stirred mixture of the appropriate ketone (0.05 mol), methyl or ethyl cyanoacetate (0.05 mol), and elemental sulfur (0.05 mol) in a suitable solvent such as methanol (30 mL), slowly add a basic catalyst like morpholine (5 mL) over a period of 30 minutes at a temperature of 35-40 °C.

  • Reaction Progression: After the addition of the catalyst, continue stirring the reaction mixture at 45 °C for approximately 3 hours. The progress of the reaction can be monitored by thin-layer chromatography.

  • Product Isolation: Upon completion, allow the reaction mixture to cool to room temperature. The resulting precipitate is then collected by filtration.

  • Purification: The crude product is washed with ethanol and then purified by recrystallization from ethanol to yield the final 2-aminothiophene derivative.

For a more specific, albeit for a similar compound (Methyl 2-amino-5-methylthiophene-3-carboxylate), the following protocol is reported:

  • Reactant Preparation: In a single-necked vial, dissolve sulfur powder (960.0 mg, 30.0 mmol) in 5 mL of DMF with stirring.

  • Addition of Reagents: Sequentially add methyl cyanoacetate (3.39 g, 30.0 mmol) and morpholine (1.48 g, 17.0 mmol) to the reaction vial. The solution will gradually turn dark brown.

  • Addition of Aldehyde and Reaction: Add propionaldehyde (1.74 g, 30.0 mmol) and stir the reaction mixture overnight at 50 °C.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and dilute it with water.

  • Extraction: Extract the aqueous mixture three times with ethyl acetate.

  • Purification: Combine the organic phases, wash with water and then with saturated brine. Dry the organic phase with anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

  • Final Purification: Purify the crude product by column chromatography to obtain the final product.[5]

Quantitative Data Summary

The following tables summarize the reaction conditions and yields for the synthesis of various 2-aminothiophene-3-carboxylates based on the Gewald reaction and its modifications.

Table 1: Synthesis of Various 2-Aminothiophene-3-carboxylates

ProductKetone/AldehydeCyanoacetateCatalystSolventTemp (°C)Time (h)Yield (%)Reference
Methyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylateCyclohexanoneMethyl CyanoacetateMorpholineMethanol45370-85[2]
Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylateCyclohexanoneEthyl CyanoacetateMorpholineMethanol45370-85[2]
Methyl 2-amino-4-phenylthiophene-3-carboxylateAcetophenoneMethyl CyanoacetateMorpholineMethanol45370-85[2]
Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylateAcetylacetoneEthyl CyanoacetateDiethylamineEthanolReflux352[1][6]
Methyl 2-amino-5-methylthiophene-3-carboxylatePropionaldehydeMethyl CyanoacetateMorpholineDMF50Overnight73.6[5]

Alternative Synthetic Approaches

While the Gewald reaction is predominant, other methods for the synthesis of 2-aminothiophenes exist. One notable green chemistry approach involves a solvent- and catalyst-free synthesis using ball-milling.[7] This method offers high yields in a short reaction time.

Another variation involves a two-step procedure where the Knoevenagel condensation product is first isolated and then reacted with sulfur and a base.[8] This can be advantageous when the one-pot reaction yields are low or when dealing with less reactive ketones.

The diagram below illustrates the logical relationship between the primary and alternative synthesis routes.

Synthesis_Routes cluster_gewald Gewald Reaction cluster_alternative Alternative Methods target This compound one_pot One-Pot Synthesis one_pot->target two_step Two-Step Variation two_step->target ball_milling Ball-Milling (Solvent-Free) ball_milling->target

Caption: Synthetic Routes to the Target Compound.

Safety and Handling of Precursors

The synthesis of this compound involves the use of several hazardous chemicals. Proper safety precautions are essential.

Table 2: Safety Information for Key Precursors

PrecursorKey HazardsPrecautionary Measures
Butan-2-one Highly flammable liquid and vapor. Causes serious eye irritation. May cause drowsiness or dizziness.Keep away from heat, sparks, open flames, and hot surfaces. Use in a well-ventilated area. Wear protective gloves, clothing, eye, and face protection.
Methyl Cyanoacetate Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[9]Avoid breathing dust, fumes, gas, mist, vapors, or spray. Use only outdoors or in a well-ventilated area. Wear protective gloves, clothing, eye, and face protection. In case of contact with eyes, rinse cautiously with water for several minutes.[2][5][7][10]
Elemental Sulfur Generally low toxicity, but can cause skin and eye irritation. Flammable solid.Avoid creating dust. Keep away from ignition sources. Wear appropriate personal protective equipment.
Morpholine Flammable liquid and vapor. Harmful if swallowed or inhaled. Toxic in contact with skin. Causes severe skin burns and eye damage.[1][11][12][13]Keep away from heat and ignition sources. Do not breathe vapors. Wear protective gloves, clothing, eye, and face protection. Use in a well-ventilated area. Store locked up.[12][13]
Triethylamine Highly flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage. May cause respiratory irritation.[14][15][16]Keep away from heat and ignition sources. Wear protective gloves, clothing, eye, and face protection. Use only in a well-ventilated area. Immediately call a poison center or doctor if exposed.[10][15][17]

Applications and Significance

This compound and its derivatives are important intermediates in the synthesis of various biologically active compounds and functional materials.[2] The 2-aminothiophene scaffold is a key pharmacophore in many pharmaceutical agents.

Key Application Areas:

  • Medicinal Chemistry: These compounds serve as building blocks for the synthesis of thieno[2,3-d]pyrimidines, which are known to exhibit a wide range of biological activities, including kinase inhibition for cancer therapy, calcium receptor antagonism, and antiviral properties against viruses like Hepatitis C.[4] They are also used in the development of anti-inflammatory, antimicrobial, and analgesic agents.[9][18]

  • Materials Science: The thiophene core is a component of various functional materials, including dyes, liquid crystals, and organic light-emitting diodes (OLEDs).[2]

  • Agrochemicals: Derivatives of 2-aminothiophenes are utilized in the development of new pesticides and herbicides.[9]

The versatility of the 2-aminothiophene scaffold, readily accessible through the Gewald reaction, makes this compound a compound of significant interest to researchers in both academic and industrial settings.

References

Unlocking the Potential of Thiophene: A Technical Guide to Novel Derivatives in Research

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive technical guide has been released, detailing promising research avenues for novel thiophene derivatives. This in-depth resource is tailored for researchers, scientists, and drug development professionals, offering a wealth of information on the synthesis, application, and evaluation of these versatile heterocyclic compounds.

Thiophene, a sulfur-containing five-membered aromatic ring, has long been a cornerstone in medicinal chemistry and materials science. Its unique electronic properties and ability to act as a bioisostere for phenyl groups have cemented its role in a variety of applications. This guide explores the cutting edge of thiophene research, highlighting key areas of development in oncology, infectious diseases, and organic electronics.

Medicinal Chemistry: A New Frontier in Drug Discovery

Thiophene derivatives are at the forefront of developing next-generation therapeutics, particularly in the realms of oncology and infectious diseases. Their ability to interact with a wide range of biological targets makes them a versatile scaffold for drug design.

Anticancer Applications

Recent research has underscored the potential of thiophene-based compounds as potent anticancer agents. These derivatives have been shown to target critical signaling pathways involved in tumor growth, proliferation, and survival.

One significant area of investigation is the inhibition of protein kinases, enzymes that play a central role in cell signaling. For instance, novel fused thienopyrimidine derivatives have demonstrated dual inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Protein Kinase B (AKT).[1][2] This dual-action mechanism can effectively shut down angiogenesis and cell survival pathways in cancer cells.

Furthermore, certain thiophene derivatives have been observed to induce apoptosis, or programmed cell death, in cancer cells through the modulation of pathways such as the Mitogen-Activated Protein Kinase (MAPK) and the JAK/STAT pathways.[3][4][5][6] Studies have shown that these compounds can trigger the intrinsic apoptotic pathway, characterized by mitochondrial depolarization and the activation of caspases 3 and 7.[4][6][7]

Quantitative Anticancer Activity of Novel Thiophene Derivatives (IC50 in µM)

Compound ClassSpecific CompoundCancer Cell LineIC50 (µM)Reference CompoundReference IC50 (µM)
ThienopyrimidineCompound 3bHepG2 (Liver)3.105 ± 0.14Doxorubicin-
ThienopyrimidineCompound 3bPC-3 (Prostate)2.15 ± 0.12Doxorubicin-
PyrrolothienopyrimidineCompound 4cHepG2 (Liver)3.023Doxorubicin-
PyrrolothienopyrimidineCompound 4cPC-3 (Prostate)3.12Doxorubicin-
Thiophene CarboxamideCompound 2bHep3B (Liver)5.46--
Thiophene CarboxamideCompound 2eHep3B (Liver)12.58--
Thiazole-ThiopheneCompound 4bMCF-7 (Breast)10.2 ± 0.7Cisplatin13.3 ± 0.61
Thiazole-ThiopheneCompound 13aMCF-7 (Breast)11.5 ± 0.8Cisplatin13.3 ± 0.61
ThienopyrimidineCompound 5MCF-7 (Breast)7.301 ± 4.5Doxorubicin-
ThienopyrimidineCompound 8MCF-7 (Breast)4.132 ± 0.5Doxorubicin-
ThienopyrimidineCompound 5HepG-2 (Liver)5.3 ± 1.6Doxorubicin-
ThienopyrimidineCompound 8HepG-2 (Liver)3.3 ± 0.90Doxorubicin-
Antibacterial Applications

The rise of antibiotic-resistant bacteria presents a global health crisis. Thiophene derivatives are emerging as a promising class of antibacterial agents with activity against drug-resistant Gram-negative bacteria.[8] Research has shown that certain thiophene derivatives exhibit significant minimum inhibitory concentrations (MIC) against clinically relevant strains.[8]

Antibacterial Activity of Novel Thiophene Derivatives (MIC in µg/mL)

CompoundBacterial StrainMIC (µg/mL)Reference Compound
Compound 3bE. coli1.11Ciprofloxacin, Gentamicin
Compound 3bP. aeruginosa1.00Ciprofloxacin, Gentamicin
Compound 3bSalmonella0.54Ciprofloxacin, Gentamicin
Compound 3bS. aureus1.11Ciprofloxacin, Gentamicin
Thiophene 4Colistin-Resistant A. baumannii4-
Thiophene 4Colistin-Resistant E. coli16-
Thiophene 5Colistin-Resistant A. baumannii4-
Thiophene 5Colistin-Resistant E. coli16-
Thiophene 8Colistin-Resistant A. baumannii16-
Thiophene 8Colistin-Resistant E. coli16-
Benzo[b]thiophene 25S. aureus16Ampicillin, Chloramphenicol, Kanamycin
Benzo[b]thiophene 26S. aureus16Ampicillin, Chloramphenicol, Kanamycin

Materials Science: Powering the Future of Electronics

The unique optoelectronic properties of thiophene-based materials make them ideal candidates for a new generation of organic electronic devices, including organic solar cells (OSCs), organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs).

Organic Solar Cells (OSCs)

Thiophene derivatives, particularly in the form of conjugated polymers like poly(3-hexylthiophene) (P3HT), are extensively used as donor materials in bulk heterojunction OSCs.[9] The performance of these devices is critically dependent on the molecular engineering of the thiophene-based materials to optimize their light absorption, energy levels, and charge transport properties. Recent advancements have led to power conversion efficiencies (PCEs) exceeding 19% in some thiophene-based systems.[10]

Performance of Thiophene-Based Organic Solar Cells

Donor MaterialAcceptor MaterialV_oc (V)J_sc (mA/cm²)FFPCE (%)
Fused-Thiophene 1-0.8711.040.575.41
Fused-Thiophene 2-0.9512.010.546.20
Fused-Thiophene 3C₇₀0.989.24-3.60
Fused-Thiophene 6PC₇₁BM0.96--2.87
Fused-Thiophene 9PC₇₁BM0.819.30.534.0
BTTRPC₇₁BM0.9313.20.6548.0
Organic Light-Emitting Diodes (OLEDs)

Thiophene derivatives are also making a significant impact in the field of OLEDs.[11][12] Their high fluorescence quantum yields and tunable emission spectra are key to developing efficient and vibrant displays. A donor-π-acceptor type compound, DMB-TT-TPA, which incorporates a thienothiophene linker, has shown excellent performance as an emitter in OLEDs, achieving a maximum current efficiency of 10.6 cd/A and a maximum power efficiency of 6.70 lm/W.[13] Another multi-resonance emitter with a thiophene core, Th-BN, has enabled the fabrication of green OLEDs with an impressive external quantum efficiency (EQE) of 34.6%.[14]

Performance of Thiophene-Based Organic Light-Emitting Diodes

EmitterMax. Current Efficiency (cd/A)Max. Power Efficiency (lm/W)Max. External Quantum Efficiency (%)
DMB-TT-TPA10.66.704.61
Th-BN--34.6

Sensor Technology: Detecting Threats with High Sensitivity

The ability of thiophene derivatives to exhibit changes in their photophysical properties upon binding to specific analytes has led to their development as highly sensitive and selective chemosensors. A notable application is in the detection of heavy metal ions, which are significant environmental pollutants.

Fluorescent "turn-on" or "turn-off" sensors based on thiophene scaffolds have been designed for the detection of ions such as mercury (Hg²⁺), cadmium (Cd²⁺), copper (Cu²⁺), and zinc (Zn²⁺).[8][15] These sensors often rely on mechanisms like chelation-enhanced fluorescence quenching (CHEQ) or intramolecular charge transfer (ICT). For instance, a thiophene-appended benzothiazole derivative has been reported for the ratiometric detection of Cd²⁺ with an exceptionally low limit of detection of 2.25 nM.[16][17]

Performance of Thiophene-Based Heavy Metal Sensors

SensorAnalyteLimit of Detection (LOD)Mechanism
Thiophene-Thiophene Conjugate 1Zn²⁺0.82 ppbTurn-on Fluorescence (PET suppression)
Thiophene-Thiophene Conjugate 1Cd²⁺9.62 ppbTurn-on Fluorescence (PET suppression)
Thiophene-Thiophene Conjugate 1Cu²⁺794 ppbTurn-off Fluorescence
Thiophene-Thiophene Conjugate 1Hg²⁺871 ppbTurn-off Fluorescence
Thiophene-Appended Benzothiazole L2Cd²⁺2.25 nMRatiometric Fluorescence (ICT)
Thiophene-Appended Benzothiazole L1Cu²⁺1.06 x 10⁻⁷ MColorimetric Ratiometric

Experimental Protocols and Methodologies

This guide provides detailed experimental protocols for the synthesis and evaluation of novel thiophene derivatives, ensuring reproducibility and facilitating further research.

Synthesis of 2-Aminothiophene Derivatives via Gewald Reaction

The Gewald reaction is a cornerstone for the synthesis of 2-aminothiophenes.[18]

Materials:

  • Ketone or aldehyde

  • Activated nitrile (e.g., malononitrile or ethyl cyanoacetate)

  • Elemental sulfur

  • Base (e.g., triethylamine, morpholine, or diethylamine)

  • Solvent (e.g., ethanol, DMF, or methanol)

Procedure:

  • A mixture of the ketone/aldehyde (1 equivalent), activated nitrile (1 equivalent), and elemental sulfur (1.1 equivalents) is prepared in the chosen solvent.

  • The base (0.5-1 equivalent) is added to the mixture.

  • The reaction mixture is stirred at a temperature ranging from room temperature to reflux for a period of 1 to 24 hours, depending on the reactivity of the substrates.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the product is typically isolated by filtration or by pouring the mixture into ice-water to precipitate the solid.

  • The crude product is then purified by recrystallization from a suitable solvent.

Anticancer Activity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess the cytotoxic effects of compounds on cancer cell lines.[1]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Thiophene derivative to be tested

  • DMSO (for dissolving the compound)

  • MTT solution (5 mg/mL in PBS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.[1]

  • Compound Treatment: A stock solution of the thiophene derivative is prepared in DMSO and then diluted to various concentrations in the cell culture medium. The cells are treated with these concentrations and incubated for 24 to 72 hours.[1]

  • MTT Addition: After the incubation period, MTT solution is added to each well, and the plate is incubated for 4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.[1]

  • Formazan Solubilization: The medium is removed, and a solubilizing agent, such as DMSO, is added to each well to dissolve the formazan crystals.[1]

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The cell viability is calculated as a percentage of the vehicle control (cells treated with DMSO-containing medium only).

Antibacterial Activity Screening: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[16][19]

Materials:

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Mueller-Hinton Broth (MHB) or other appropriate broth

  • Synthesized thiophene compounds

  • 96-well microtiter plates

  • 0.5 McFarland turbidity standard

Procedure:

  • Inoculum Preparation: A few colonies of the test bacteria are suspended in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This suspension is then diluted in the broth to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in each well.[19]

  • Compound Dilution: A stock solution of each thiophene derivative is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions of the compounds are then performed in the broth directly in the 96-well plates.

  • Inoculation and Incubation: The prepared bacterial inoculum is added to each well. Positive (broth with inoculum and a standard antibiotic) and negative (broth with inoculum and solvent) controls are included. The plates are incubated at 37°C for 18-24 hours.[19]

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.[16]

Visualizing the Science: Pathways and Workflows

To better illustrate the complex processes involved in thiophene derivative research, the following diagrams, generated using the DOT language, depict a key signaling pathway and a typical experimental workflow.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Evaluation cluster_mechanism Mechanism of Action Studies cluster_lead Lead Optimization s1 Gewald Reaction: Ketone + Activated Nitrile + Sulfur s2 Purification (Recrystallization) s1->s2 s3 Structural Characterization (NMR, MS, IR) s2->s3 b1 Anticancer Screening (MTT Assay) s3->b1 b2 Antibacterial Screening (MIC Determination) s3->b2 m1 Signaling Pathway Analysis (Western Blot) b1->m1 m2 Apoptosis Assay (Flow Cytometry, Caspase Assay) m1->m2 l1 Structure-Activity Relationship (SAR) Studies m2->l1 l2 Design of New Analogs l1->l2 l2->s1

A typical experimental workflow for the development of novel thiophene-based therapeutic agents.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PI3K PI3K VEGFR2->PI3K Activation Thiophene Thiophene Derivative Thiophene->VEGFR2 Inhibition AKT AKT Thiophene->AKT Inhibition PI3K->AKT Activation mTOR mTOR AKT->mTOR Activation Proliferation Cell Proliferation Angiogenesis Survival AKT->Proliferation Promotion mTOR->Proliferation Promotion

Inhibition of the VEGFR-2/AKT signaling pathway by a novel thiophene derivative.

References

Methodological & Application

One-Pot Synthesis of Methyl 2-amino-5-ethylthiophene-3-carboxylate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the one-pot synthesis of Methyl 2-amino-5-ethylthiophene-3-carboxylate, a substituted aminothiophene of interest in medicinal chemistry and material science. The synthesis is achieved through the well-established Gewald three-component reaction. This method offers a straightforward and efficient route to the target compound from readily available starting materials. These notes include a detailed experimental protocol, a summary of expected quantitative data based on analogous compounds, and a visual representation of the experimental workflow.

Introduction

Substituted 2-aminothiophenes are a critical class of heterocyclic compounds widely utilized as building blocks in the synthesis of pharmaceuticals and functional materials.[1][2] Their versatile biological activities include antimicrobial, anti-inflammatory, and antitumor properties. The Gewald reaction, a multi-component condensation, stands as a highly efficient and convergent method for preparing these scaffolds.[1][3][4] This one-pot procedure involves the reaction of an aldehyde or ketone, an active methylene nitrile (such as methyl cyanoacetate), and elemental sulfur in the presence of a basic catalyst.[3][5] This application note details a representative protocol for the synthesis of this compound using this methodology.

Data Presentation

Compound NameStarting Aldehyde/KetoneYield (%)Melting Point (°C)Analytical DataReference
Methyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylateCyclohexanone70-85136-137¹H NMR, IR, Elemental Analysis[5]
Ethyl 2-amino-5-methylthiophene-3-carboxylatePropionaldehyde8947-51¹H NMR[6]
Ethyl 2-amino-4-methylthiophene-3-carboxylateAcetone8576-79¹H NMR, ¹³C NMR, ESI-MS[7]
Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylateAcetylacetone52162-164¹H NMR, IR[1]

Experimental Protocols

This section provides a detailed, step-by-step protocol for the one-pot synthesis of this compound via the Gewald reaction.

Materials:

  • Butanal (Reagent Grade)

  • Methyl cyanoacetate (Reagent Grade)

  • Elemental Sulfur (Powder)

  • Morpholine (or another suitable base like diethylamine or triethylamine)[1][5][6]

  • Methanol (Anhydrous)

  • Ethanol (for washing and recrystallization)

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Stirring and heating apparatus (magnetic stirrer with hot plate)

  • Filtration apparatus (Buchner funnel)

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Addition of Reactants: To the flask, add methanol (e.g., 30 mL for a 0.05 mol scale reaction), followed by butanal (0.05 mol), methyl cyanoacetate (0.05 mol), and elemental sulfur (0.05 mol).[5]

  • Catalyst Addition: With continuous stirring, slowly add morpholine (e.g., 5 mL for a 0.05 mol scale reaction) to the mixture over a period of approximately 30 minutes. An exothermic reaction may be observed. Maintain the temperature in the range of 35-40°C during the addition.[5]

  • Reaction: After the addition of the catalyst is complete, heat the reaction mixture to 45-50°C and maintain this temperature with stirring for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[5]

  • Work-up and Isolation: Upon completion, allow the reaction mixture to cool to room temperature. A precipitate of the product should form. If necessary, cool the mixture further in an ice bath to maximize precipitation.[5]

  • Filtration: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the precipitate with a small amount of cold ethanol to remove any soluble impurities.[5]

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield the final this compound.[5]

  • Drying and Characterization: Dry the purified product under vacuum. Characterize the compound using standard analytical techniques such as melting point determination, NMR spectroscopy (¹H and ¹³C), IR spectroscopy, and mass spectrometry to confirm its identity and purity.

Mandatory Visualization

The following diagram illustrates the experimental workflow for the one-pot synthesis of this compound.

experimental_workflow start Start reactants Combine: - Butanal - Methyl Cyanoacetate - Elemental Sulfur - Methanol start->reactants catalyst Slowly Add Morpholine (35-40°C) reactants->catalyst reaction Heat and Stir (45-50°C, 3-4h) catalyst->reaction cool Cool to Room Temperature reaction->cool filter Vacuum Filter and Wash with Ethanol cool->filter recrystallize Recrystallize from Ethanol filter->recrystallize dry Dry Under Vacuum recrystallize->dry characterize Characterize: - MP, NMR, IR, MS dry->characterize end End Product characterize->end

Caption: Experimental workflow for the one-pot synthesis.

The following diagram illustrates the logical relationship of the reactants and catalyst in the Gewald synthesis.

logical_relationship aldehyde Butanal (Aldehyde) product Methyl 2-amino-5-ethyl- thiophene-3-carboxylate aldehyde->product Gewald Reaction nitrile Methyl Cyanoacetate (Active Methylene Nitrile) nitrile->product Gewald Reaction sulfur Elemental Sulfur sulfur->product Gewald Reaction catalyst Morpholine (Base Catalyst) catalyst->product

Caption: Reactant relationship in the Gewald synthesis.

References

Application Notes and Protocols for the Gewald Three-Component Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Gewald three-component reaction is a versatile and efficient method for the synthesis of highly substituted 2-aminothiophenes. This one-pot reaction involves the condensation of a ketone or aldehyde, an active methylene nitrile, and elemental sulfur in the presence of a base. The resulting 2-aminothiophene scaffold is a prominent structural motif in a wide range of biologically active compounds, making this reaction a valuable tool in medicinal chemistry and drug discovery.[1][2]

These application notes provide a detailed protocol for performing the Gewald reaction, a summary of quantitative data to guide reaction optimization, and a visual representation of the experimental workflow.

I. Experimental Protocol

This protocol provides a general procedure for the Gewald three-component reaction. Optimization of solvent, base, temperature, and reaction time may be necessary for specific substrates.

Materials:

  • Carbonyl compound: Aldehyde or ketone (1.0 eq)

  • Active methylene nitrile: e.g., malononitrile, ethyl cyanoacetate (1.0 eq)

  • Elemental Sulfur: (1.1 eq)

  • Base: e.g., triethylamine, morpholine, piperidine, or a solid-supported base (see Table 1 for examples)

  • Solvent: e.g., ethanol, methanol, dimethylformamide (DMF)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the carbonyl compound (1.0 eq), the active methylene nitrile (1.0 eq), and elemental sulfur (1.1 eq).

  • Solvent and Base Addition: Add the chosen solvent to the flask, followed by the addition of the base. For liquid bases like triethylamine or morpholine, they can be added directly. For solid bases, they should be added along with the other reactants.

  • Reaction Conditions: The reaction mixture is typically stirred at room temperature or heated to a temperature ranging from 50°C to 100°C.[3][4] The progress of the reaction should be monitored by thin-layer chromatography (TLC). Microwave irradiation has been shown to be beneficial in reducing reaction times and improving yields.[5]

  • Work-up and Purification:

    • Upon completion of the reaction (as indicated by TLC), the reaction mixture is cooled to room temperature.

    • If the product precipitates, it can be collected by filtration, washed with a cold solvent (e.g., ethanol or water), and dried.

    • If the product does not precipitate, the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

II. Quantitative Data Summary

The yield of the Gewald reaction is influenced by various factors, including the nature of the reactants, the catalyst, the solvent, and the reaction temperature. The following table summarizes the results from various reported Gewald reactions, providing a comparative overview of different reaction conditions.

Carbonyl CompoundActive Methylene NitrileBase (mol%)SolventTemp (°C)Time (h)Yield (%)Reference
CyclohexanoneMalononitrileL-proline (10)DMF60-84[6]
AcetophenoneMalononitrilePiperidinium borate (20)Ethanol/Water (9:1)1000.4296[3]
PropanalEthyl CyanoacetateTriethylamineEthanolRT--[7]
CyclopentanoneMalononitrileMorpholineEthanolReflux2-3-[8]
4-ChlorobenzaldehydeMalononitrileZnO (5)Solvent-free--70[9]
AcetoneEthyl CyanoacetateN-Methylpiperazine-functionalized polyacrylonitrile fiber----[10]

III. Experimental Workflow Diagram

The following diagram illustrates the general workflow of the Gewald three-component reaction, from the initial setup to the final purification of the 2-aminothiophene product.

Gewald_Reaction_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Carbonyl Compound (Aldehyde/Ketone) + Active Methylene Nitrile + Elemental Sulfur Reaction_Vessel Reaction Vessel (Round-bottom flask) Reactants->Reaction_Vessel 1. Combine Solvent_Base Add Solvent & Base Reaction_Vessel->Solvent_Base 2. Heating_Stirring Heating & Stirring (Monitor by TLC) Solvent_Base->Heating_Stirring 3. Cooling Cool to RT Heating_Stirring->Cooling 4. Isolation Isolation Cooling->Isolation 5. Precipitate or Concentrate Purification Purification Isolation->Purification 6. Filtration or Chromatography Final_Product 2-Aminothiophene Purification->Final_Product 7.

Caption: Experimental workflow for the Gewald three-component reaction.

IV. Reaction Mechanism

The mechanism of the Gewald reaction is generally understood to proceed through a series of steps:

  • Knoevenagel Condensation: The reaction is initiated by a base-catalyzed Knoevenagel condensation between the carbonyl compound and the active methylene nitrile to form an α,β-unsaturated nitrile intermediate.[5][11]

  • Michael Addition of Sulfur: The elemental sulfur then undergoes a nucleophilic attack by the enolate of the α,β-unsaturated nitrile or a related intermediate. The exact mechanism of sulfur addition is not fully elucidated but is a key step in the formation of the thiophene ring.[5][11]

  • Cyclization and Tautomerization: The sulfur-containing intermediate then undergoes an intramolecular cyclization, followed by a tautomerization to yield the final, stable 2-aminothiophene product.[5][11]

The following diagram provides a simplified representation of the proposed reaction mechanism.

Gewald_Mechanism Reactants Carbonyl Compound Active Methylene Nitrile Elemental Sulfur + Base Knoevenagel Knoevenagel Condensation α,β-Unsaturated Nitrile Intermediate Reactants->Knoevenagel Step 1 Sulfur_Addition Michael Addition of Sulfur Thiolate Intermediate Knoevenagel->Sulfur_Addition Step 2 Cyclization Intramolecular Cyclization Dihydrothiophene Intermediate Sulfur_Addition->Cyclization Step 3 Tautomerization Tautomerization 2-Aminothiophene Cyclization->Tautomerization Step 4

Caption: Simplified mechanism of the Gewald three-component reaction.

References

Application Notes and Protocols for Methyl 2-amino-5-ethylthiophene-3-carboxylate as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-amino-5-ethylthiophene-3-carboxylate is a versatile heterocyclic compound that serves as a crucial building block in the synthesis of various pharmaceutically active molecules. Its thiophene core, substituted with both an amine and an ester functional group, allows for diverse chemical modifications, making it an ideal starting material for the development of novel drug candidates. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of thieno[2,3-d]pyrimidine derivatives, a class of compounds known for their potent inhibitory activity against various protein kinases implicated in cancer and other diseases.

Thieno[2,3-d]pyrimidines are structurally analogous to purines and can act as competitive inhibitors of ATP-binding sites in kinases, thereby modulating cellular signaling pathways.[1] The protocols outlined below focus on the synthesis of a representative thieno[2,3-d]pyrimidine scaffold and its potential application as a kinase inhibitor, targeting pathways such as the PI3K/Akt and VEGFR signaling cascades.

Applications in Pharmaceutical Synthesis

This compound is a key intermediate in the synthesis of a variety of therapeutic agents. The 2-aminothiophene moiety is a privileged scaffold in medicinal chemistry due to its presence in numerous biologically active compounds.[2] Derivatives of this intermediate have been investigated for a range of pharmacological activities, including:

  • Anticancer Agents: As precursors to thieno[2,3-d]pyrimidines, which can act as potent inhibitors of protein kinases such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Phosphoinositide 3-kinase (PI3K).[1][2][3]

  • Kinase Inhibitors: The thieno[2,3-d]pyrimidine core is a well-established pharmacophore for targeting the ATP-binding site of various kinases, playing a role in oncology, immunology, and inflammatory diseases.[1][3]

  • Antimicrobial and Anti-inflammatory Agents: Thiophene derivatives have also been explored for their potential as antimicrobial and anti-inflammatory drugs.[4][5]

Key Synthetic Reactions

The primary synthetic utility of this compound lies in its ability to undergo cyclization reactions to form fused heterocyclic systems. The most common application is the construction of the thieno[2,3-d]pyrimidine ring system. This is typically achieved through a multi-step process involving:

  • Gewald Reaction: The initial synthesis of the substituted 2-aminothiophene ring.

  • Pyrimidine Ring Formation: Cyclization of the 2-aminothiophene with a suitable one-carbon synthon, such as formamide or a derivative, to construct the pyrimidine ring.

  • Functionalization: Further chemical modifications of the thieno[2,3-d]pyrimidine core to enhance biological activity and selectivity.

Experimental Protocols

Protocol 1: Synthesis of this compound (Gewald Reaction)

This protocol describes the one-pot synthesis of the title compound from ethyl propionate, methyl cyanoacetate, and elemental sulfur.

Materials:

  • Ethyl propionate

  • Methyl cyanoacetate

  • Elemental sulfur

  • Morpholine

  • Methanol

  • Ethanol

Procedure:

  • To a stirred mixture of ethyl propionate (0.1 mol), methyl cyanoacetate (0.1 mol), and elemental sulfur (0.1 mol) in 50 mL of methanol, slowly add morpholine (10 mL) over a period of 30 minutes at 35-40 °C.

  • After the addition is complete, heat the reaction mixture to 45 °C and continue stirring for 3 hours.

  • Allow the mixture to cool to room temperature.

  • Collect the precipitated solid by filtration.

  • Wash the crude product with cold ethanol (2 x 20 mL).

  • Recrystallize the product from ethanol to obtain pure this compound.

Expected Yield: 70-85%

Protocol 2: Synthesis of 5-Ethyl-3H-thieno[2,3-d]pyrimidin-4-one

This protocol details the cyclization of this compound to form the core thieno[2,3-d]pyrimidine scaffold.

Materials:

  • This compound

  • Formamide

Procedure:

  • A mixture of this compound (0.05 mol) and formamide (50 mL) is heated to reflux for 6-8 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the cooled mixture into ice-cold water (200 mL) with stirring.

  • Collect the resulting precipitate by filtration.

  • Wash the solid with water and then a small amount of cold ethanol.

  • Dry the product under vacuum to yield 5-Ethyl-3H-thieno[2,3-d]pyrimidin-4-one.

Expected Yield: 85-95%

Protocol 3: Synthesis of 4-Chloro-5-ethylthieno[2,3-d]pyrimidine

This protocol describes the chlorination of the thieno[2,3-d]pyrimidin-4-one, a key step for further functionalization.

Materials:

  • 5-Ethyl-3H-thieno[2,3-d]pyrimidin-4-one

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylaniline

Procedure:

  • Carefully add 5-Ethyl-3H-thieno[2,3-d]pyrimidin-4-one (0.03 mol) to phosphorus oxychloride (30 mL).

  • Add a catalytic amount of N,N-dimethylaniline (5-10 drops).

  • Heat the mixture to reflux for 4-6 hours.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Collect the precipitated solid by filtration, wash thoroughly with water, and dry.

  • The crude 4-Chloro-5-ethylthieno[2,3-d]pyrimidine can be used in the next step without further purification or can be recrystallized from a suitable solvent like ethanol.

Expected Yield: 70-80%

Quantitative Data Summary

StepProductStarting MaterialReagentsReaction Time (h)Temperature (°C)Yield (%)
1This compoundEthyl propionate, Methyl cyanoacetate, SulfurMorpholine, Methanol34570-85
25-Ethyl-3H-thieno[2,3-d]pyrimidin-4-oneThis compoundFormamide6-8Reflux85-95
34-Chloro-5-ethylthieno[2,3-d]pyrimidine5-Ethyl-3H-thieno[2,3-d]pyrimidin-4-onePOCl₃, N,N-Dimethylaniline4-6Reflux70-80

Signaling Pathways and Mechanism of Action

Thieno[2,3-d]pyrimidines derived from this compound are potent inhibitors of various protein kinases. By substituting the 4-chloro group with different amines, it is possible to generate a library of compounds with varying selectivity and potency. Two important signaling pathways that can be targeted are the PI3K/Akt and VEGFR-2 pathways.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical intracellular signaling pathway that regulates cell growth, proliferation, survival, and angiogenesis. Dysregulation of this pathway is a common feature in many cancers.[3] Thieno[2,3-d]pyrimidine derivatives can be designed to inhibit PI3K, thereby blocking the downstream signaling cascade.[3][6]

PI3K_Akt_Pathway Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates Downstream Effects Cell Growth, Proliferation, Survival, Angiogenesis Akt->Downstream Effects Inhibitor Thieno[2,3-d]pyrimidine Derivative Inhibitor->PI3K

Caption: PI3K/Akt signaling pathway and the inhibitory action of thieno[2,3-d]pyrimidine derivatives.

VEGFR-2 Signaling Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[2] Inhibiting VEGFR-2 can disrupt the tumor's blood supply. Thieno[2,3-d]pyrimidines can be effective VEGFR-2 inhibitors.

VEGFR2_Pathway VEGF Vascular Endothelial Growth Factor (VEGF) VEGFR-2 VEGFR-2 Receptor VEGF->VEGFR-2 Dimerization Receptor Dimerization & Autophosphorylation VEGFR-2->Dimerization Signaling_Cascade Downstream Signaling (e.g., PLCγ, PI3K-Akt) Dimerization->Signaling_Cascade Angiogenesis Angiogenesis, Vascular Permeability, Cell Migration Signaling_Cascade->Angiogenesis Inhibitor Thieno[2,3-d]pyrimidine Derivative Inhibitor->VEGFR-2

Caption: VEGFR-2 signaling pathway and its inhibition by thieno[2,3-d]pyrimidine derivatives.

Experimental Workflow

The overall workflow from the starting intermediate to a potential kinase inhibitor is depicted below.

Experimental_Workflow cluster_0 Synthesis cluster_1 Biological Evaluation A Methyl 2-amino-5-ethyl- thiophene-3-carboxylate B 5-Ethyl-3H-thieno[2,3-d]- pyrimidin-4-one A->B Cyclization (Formamide) C 4-Chloro-5-ethylthieno- [2,3-d]pyrimidine B->C Chlorination (POCl3) D Substituted Thieno[2,3-d]- pyrimidine Library C->D Amination (Various Amines) E In vitro Kinase Assays (e.g., PI3K, VEGFR-2) D->E F Cell-based Assays (e.g., Antiproliferative) D->F G Lead Optimization E->G F->G

Caption: Workflow from intermediate synthesis to biological evaluation of kinase inhibitors.

References

Application Notes and Protocols: Derivatization of the Amino Group on Methyl 2-amino-5-ethylthiophene-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical modification of the 2-amino group of Methyl 2-amino-5-ethylthiophene-3-carboxylate. This compound belongs to the 2-aminothiophene class of heterocycles, which are significant building blocks in medicinal chemistry due to their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The derivatization of the amino group offers a straightforward strategy to generate novel analogues with potentially enhanced or modulated pharmacological profiles. The protocols detailed below cover three fundamental transformations: Schiff base formation, acylation, and sulfonylation.

Introduction to 2-Aminothiophene Derivatives

2-Aminothiophenes are versatile scaffolds in drug discovery.[1][3] The presence of amino, ester, and thiophene moieties provides multiple points for chemical modification, enabling the exploration of structure-activity relationships (SAR). The amino group, in particular, is a key site for derivatization to modulate properties such as receptor binding, solubility, and metabolic stability. The derivatized compounds can be screened for a variety of biological activities, as substituted 2-aminothiophenes have shown promise as inhibitors, receptors, and modulators in medicinal chemistry.[1][2]

Experimental Protocols

Protocol 1: Schiff Base Formation via Condensation with Aldehydes

This protocol describes the synthesis of Schiff bases (imines) by the condensation of this compound with an aromatic aldehyde. Schiff bases derived from 2-aminothiophenes are a well-established class of compounds with diverse biological applications.[4]

Reaction Scheme:

Schiff_Base_Formation start This compound reagents + Ethanol + Catalytic Acid (e.g., H₂SO₄) start->reagents aldehyde Ar-CHO aldehyde->reagents product Schiff Base Derivative reagents->product

Caption: Reaction scheme for Schiff base formation.

Materials:

  • This compound

  • Aromatic aldehyde (e.g., salicylaldehyde, benzaldehyde)

  • Absolute Ethanol

  • Concentrated Sulfuric Acid (catalytic amount)

  • Round-bottom flask with reflux condenser

  • Stirring plate and magnetic stir bar

  • Ice bath

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 mmol) in absolute ethanol (10 mL).

  • Add the aromatic aldehyde (1.0 mmol) to the solution.

  • Add 2-3 drops of concentrated sulfuric acid as a catalyst.

  • Fit the flask with a reflux condenser and heat the mixture to reflux with stirring for 3-4 hours.[4]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture in an ice bath to induce precipitation.[4]

  • Collect the precipitated product by filtration.

  • Wash the solid with cold water (5 mL) and then recrystallize from ethanol to obtain the pure Schiff base.[4]

Data Summary Table:

Reactant (Aldehyde)SolventCatalystTime (h)Yield (%)Reference
SalicylaldehydeEthanolH₂SO₄3-470-85[4]
Various AldehydesDMFHCl3-[5]
Protocol 2: Acylation of the Amino Group

This protocol details the acylation of the 2-amino group using an acid chloride or anhydride to form the corresponding amide. Acylation can alter the electronic properties and steric bulk around the amino group, which can significantly impact biological activity.

Reaction Scheme:

Acylation_Reaction start This compound reagents + Pyridine or Triethylamine + Dichloromethane start->reagents acylating_agent R-COCl or (RCO)₂O acylating_agent->reagents product N-Acyl Derivative reagents->product Sulfonylation_Reaction start This compound reagents + Pyridine + Dichloromethane start->reagents sulfonyl_chloride Ar-SO₂Cl sulfonyl_chloride->reagents product N-Sulfonyl Derivative reagents->product Derivatization_Workflow cluster_synthesis Synthesis cluster_analysis Analysis and Purification cluster_evaluation Biological Evaluation start This compound derivatization Derivatization of Amino Group (Schiff Base, Acylation, Sulfonylation) start->derivatization derivatives Library of Novel Derivatives derivatization->derivatives purification Purification (Recrystallization, Chromatography) derivatives->purification characterization Structural Characterization (NMR, IR, Mass Spec) purification->characterization screening Biological Screening (e.g., Antimicrobial, Anticancer assays) characterization->screening sar Structure-Activity Relationship (SAR) Analysis screening->sar sar->derivatization Feedback for new designs

References

Application Notes and Protocols: Leveraging Methyl 2-amino-5-ethylthiophene-3-carboxylate for Compound Library Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-amino-5-ethylthiophene-3-carboxylate is a versatile heterocyclic building block, pivotal in the construction of diverse compound libraries for drug discovery and development. Its intrinsic structural features, including a reactive amino group and an ester functionality, ortho to each other on a thiophene scaffold, make it an ideal starting point for the synthesis of various fused heterocyclic systems. Notably, this compound is a key precursor for thieno[2,3-d]pyrimidines, a class of compounds renowned for a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2] This application note provides detailed protocols for the synthesis of compound libraries based on this scaffold, summarizes key quantitative data, and illustrates the synthetic pathways and potential biological mechanisms.

Core Applications in Drug Discovery

The 2-aminothiophene core is a privileged scaffold in medicinal chemistry.[3][4] Libraries derived from this compound are particularly valuable for targeting a range of biological pathways. Derivatives have shown potential as:

  • Anticancer Agents: Thieno[2,3-d]pyrimidines can function as kinase inhibitors, microtubule targeting agents, and cytostatic agents that induce apoptosis and cell cycle arrest in various cancer cell lines.[5][6][7]

  • Anti-inflammatory Agents: The scaffold is integral to compounds with potent anti-inflammatory effects.[2]

  • Antimicrobial and Antiviral Agents: Various derivatives exhibit significant activity against bacterial and viral targets.[1][2]

  • CNS Protective Agents: Certain thienopyrimidines have shown promise in the context of central nervous system disorders.[2]

  • Adenosine A1 Receptor Allosteric Enhancers: Modification of the 2-aminothiophene structure has led to the development of allosteric modulators for G-protein coupled receptors.[8]

Synthesis of the Starting Material

The initial synthesis of 2-aminothiophene-3-carboxylate derivatives is commonly achieved through the Gewald reaction. This one-pot multicomponent reaction involves the condensation of a ketone or aldehyde, an active methylene nitrile, and elemental sulfur in the presence of a basic catalyst.[3][4][6]

Experimental Protocol: Gewald Synthesis of this compound

This protocol is a representative example based on established methodologies for similar 2-aminothiophenes.

Materials:

  • Butan-2-one

  • Methyl cyanoacetate

  • Elemental sulfur

  • Morpholine (or another suitable base like triethylamine)

  • Methanol

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve butan-2-one (1 equivalent), methyl cyanoacetate (1 equivalent), and elemental sulfur (1.1 equivalents) in methanol.

  • With stirring, slowly add morpholine (0.5 equivalents) to the mixture at room temperature. An exothermic reaction may be observed.

  • After the initial reaction subsides, heat the mixture to reflux for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold methanol to remove unreacted starting materials and impurities.

  • Recrystallize the crude product from a suitable solvent, such as ethanol or methanol, to obtain pure this compound.

Expected Yield: 70-85%[9]

Compound Library Synthesis: Thieno[2,3-d]pyrimidines

A primary application of this compound is the synthesis of thieno[2,3-d]pyrimidine libraries. This is typically a two-step process involving an initial cyclization to form the pyrimidine ring, followed by diversification at key positions.

Experimental Workflow for Thieno[2,3-d]pyrimidine Library Synthesis

G cluster_0 Step 1: Core Scaffold Synthesis cluster_1 Step 2: Chlorination cluster_2 Step 3: Diversification (S_NAr) A Methyl 2-amino-5-ethyl- thiophene-3-carboxylate C 5-Ethylthieno[2,3-d]pyrimidin-4(3H)-one A->C Reflux B Cyclization Reagent (e.g., Formamide) B->C D 4-Chloro-5-ethylthieno[2,3-d]pyrimidine C->D POCl3 F Compound Library: 4-Amino-5-ethylthieno[2,3-d]pyrimidines D->F Base, Solvent E Amine Library (R-NH2) E->F

Caption: Workflow for thieno[2,3-d]pyrimidine library synthesis.

Protocol 1: Synthesis of 5-Ethylthieno[2,3-d]pyrimidin-4(3H)-one
  • Place this compound (1 equivalent) in a round-bottom flask.

  • Add an excess of formamide.

  • Heat the mixture to reflux (approximately 180-200°C) for 4-6 hours.

  • Cool the reaction mixture to room temperature, which should result in the precipitation of the product.

  • Add water to the mixture and collect the solid by filtration.

  • Wash the solid with water and then a small amount of cold ethanol.

  • Dry the product under vacuum. The product can be used in the next step without further purification.

Protocol 2: Synthesis of 4-Chloro-5-ethylthieno[2,3-d]pyrimidine
  • Suspend 5-Ethylthieno[2,3-d]pyrimidin-4(3H)-one (1 equivalent) in phosphorus oxychloride (POCl₃, 5-10 equivalents).

  • Add a catalytic amount of N,N-dimethylformamide (DMF).

  • Heat the mixture to reflux for 2-4 hours, at which point the solution should become clear.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the mixture with a suitable base (e.g., sodium bicarbonate or ammonium hydroxide solution) to a pH of 7-8.

  • The product will precipitate out of the solution. Collect the solid by filtration.

  • Wash the solid with water and dry it under vacuum.

Protocol 3: Library Diversification via Nucleophilic Aromatic Substitution (SNAr)
  • In a parallel synthesizer or an array of reaction vials, dissolve 4-Chloro-5-ethylthieno[2,3-d]pyrimidine (1 equivalent) in a suitable solvent such as isopropanol, DMF, or dioxane.

  • To each vial, add a different primary or secondary amine (1.1-1.5 equivalents) from a pre-selected library.

  • Add a base, such as triethylamine or diisopropylethylamine (2-3 equivalents), to each reaction.

  • Heat the reactions to 80-120°C and monitor for completion by TLC or LC-MS (typically 4-24 hours).

  • After cooling, the reaction mixtures can be worked up by aqueous extraction or purified directly by preparative HPLC or column chromatography to yield the final library of compounds.

Data Presentation

Table 1: Representative Reactions and Yields for Thieno[2,3-d]pyrimidine Synthesis
StepStarting MaterialReagentsProductTypical Yield (%)Reference
1This compoundFormamide5-Ethylthieno[2,3-d]pyrimidin-4(3H)-one>90[6]
25-Ethylthieno[2,3-d]pyrimidin-4(3H)-onePOCl₃4-Chloro-5-ethylthieno[2,3-d]pyrimidine68-75[7]
34-Chloro-5-ethylthieno[2,3-d]pyrimidineVarious anilines4-Anilino-5-ethylthieno[2,3-d]pyrimidines50-85[7]
Table 2: Biological Activity of Selected Thieno[2,3-d]pyrimidine Derivatives
Compound ClassBiological Target/AssayPotencyReference
4-Substituted-5,6,7,8-tetrahydrobenzo[9][10]thieno[2,3-d]pyrimidinesMicrotubule DepolymerizationIC₅₀ < 40 nM[7]
2-Aminothiophene-3-carboxylic acid ester derivativesCytostatic against T-cell lymphoma, prostate cancer, etc.IC₅₀ in higher nM range[5][10]
2-Aminothiophene-3-carboxamidesAdenosine A1 Receptor Allosteric EnhancersPotent and efficacious[8]

Signaling Pathway Example: Microtubule Targeting Agents

Many thieno[2,3-d]pyrimidine derivatives exert their anticancer effects by interfering with microtubule dynamics, similar to agents like colchicine. This leads to mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells.

G cluster_pathway Cellular Pathway A Thieno[2,3-d]pyrimidine Derivative B Tubulin Dimers A->B Binds to Colchicine Site C Microtubule Polymerization D Mitotic Spindle Formation C->D E Cell Cycle Arrest (G2/M Phase) D->E F Apoptosis (Programmed Cell Death) E->F

Caption: Inhibition of microtubule polymerization by thienopyrimidines.

Conclusion

This compound is a high-value starting material for the synthesis of medicinally relevant compound libraries. The protocols outlined herein provide a robust framework for the generation of diverse thieno[2,3-d]pyrimidines and related heterocycles. The established biological activities of these compounds underscore the potential of this scaffold in identifying novel therapeutic agents for a wide range of diseases. Careful execution of these synthetic methods, coupled with high-throughput screening, can significantly accelerate the drug discovery process.

References

Synthesis of Thieno[2,3-d]pyrimidines from 2-Aminothiophenes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thieno[2,3-d]pyrimidines are a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development.[1][2] Structurally analogous to purines, the building blocks of DNA and RNA, these compounds exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4] Their diverse biological profile has established them as privileged scaffolds in the design of novel therapeutic agents, particularly as kinase inhibitors targeting signaling pathways implicated in cancer progression.[2][5]

This document provides detailed application notes and experimental protocols for the synthesis of thieno[2,3-d]pyrimidines, commencing with the versatile Gewald reaction for the preparation of the key 2-aminothiophene intermediate, followed by cyclization to the target fused pyrimidine ring system.

Synthetic Strategy Overview

The principal synthetic route involves a two-step process:

  • Gewald Reaction: A multi-component reaction for the synthesis of substituted 2-aminothiophenes from a carbonyl compound (ketone or aldehyde), an active methylene nitrile, and elemental sulfur.[6][7]

  • Cyclization: Construction of the pyrimidine ring onto the 2-aminothiophene scaffold using various cyclizing agents. Common methods include reaction with formamide, or a two-step process involving N,N-dimethylformamide dimethyl acetal (DMF-DMA) followed by an amine in a Dimroth rearrangement.[3][8]

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile (A Key 2-Aminothiophene Intermediate) via Gewald Reaction

This protocol details the synthesis of a common 2-aminothiophene precursor using the Gewald reaction.[8][9]

Materials:

  • Cyclohexanone

  • Malononitrile

  • Elemental Sulfur

  • Ethanol

  • Triethylamine

  • Standard laboratory glassware

  • Heating mantle with magnetic stirrer

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve cyclohexanone (1.0 eq), malononitrile (1.0 eq), and elemental sulfur (1.1 eq) in ethanol.

  • Add triethylamine (1.5 eq) dropwise to the stirred mixture at room temperature.

  • Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 2-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, allow the mixture to cool to room temperature.

  • Collect the precipitated solid by vacuum filtration and wash with cold ethanol.

  • The crude product can be purified by recrystallization from ethanol to yield 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile as a solid.

Protocol 2: Synthesis of 4-Amino-5,6,7,8-tetrahydrobenzo[b]thieno[2,3-d]pyrimidine via Formamide Cyclization

This protocol describes the cyclization of the 2-aminothiophene intermediate to the thieno[2,3-d]pyrimidine scaffold using formamide.[8]

Materials:

  • 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile

  • Formamide

  • Standard laboratory glassware

  • Heating mantle with magnetic stirrer

Procedure:

  • Place 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile (1.0 eq) in a round-bottom flask.

  • Add an excess of formamide.

  • Heat the mixture to reflux (approximately 210 °C) and maintain for 1.5 to 2 hours.[8]

  • Allow the reaction mixture to cool to room temperature overnight, during which a solid precipitate will form.

  • Collect the solid by filtration, wash with water, and dry.

  • Recrystallize the crude product from ethanol to obtain pure 4-amino-5,6,7,8-tetrahydrobenzo[b]thieno[2,3-d]pyrimidine.

Protocol 3: Synthesis of N-Substituted Thieno[2,3-d]pyrimidines via Dimroth Rearrangement

This alternative cyclization method allows for the introduction of various substituents at the N4-position of the pyrimidine ring.[3]

Materials:

  • 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

  • Substituted aniline (or other amine)

  • Acetic acid (catalyst)

  • Ethanol

  • Standard laboratory glassware

  • Heating mantle with magnetic stirrer

Procedure:

Step 1: Formation of the N,N-dimethylmethanimidamide intermediate

  • In a round-bottom flask, dissolve 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile (1.0 eq) in an excess of DMF-DMA.

  • Heat the mixture at 70°C for 20 minutes under microwave irradiation (200 W) or for several hours using conventional heating until the reaction is complete (monitored by TLC).[10]

  • Remove the excess DMF-DMA under reduced pressure to obtain the crude intermediate, N'-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-N,N-dimethylmethanimidamide.

Step 2: Dimroth Rearrangement

  • To the crude intermediate from Step 1, add the desired substituted aniline (1.0-1.2 eq) and ethanol.

  • Add a catalytic amount of acetic acid.

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Collect the precipitated product by filtration, wash with cold ethanol, and dry.

  • Further purification can be achieved by recrystallization from a suitable solvent.

Data Presentation

Table 1: Representative Yields and Melting Points for the Synthesis of 2-Aminothiophene Intermediates via Gewald Reaction
Carbonyl CompoundActive Methylene NitrileProductYield (%)Melting Point (°C)
CyclohexanoneMalononitrile2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile90-95148-150[8]
AcetoneMalononitrile2-Amino-4,5-dimethylthiophene-3-carbonitrile85-90118-120[8]
CyclopentanoneMalononitrile2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile88-93150-151[8]

Yields and melting points are representative and may vary based on specific reaction conditions and purification methods.

Table 2: Characterization Data for Selected N-Substituted Thieno[2,3-d]pyrimidine Derivatives
Substituent (Ar)Yield (%)Melting Point (°C)Molecular FormulaMS (ESI) m/z [M+H]+
m-Tolyl79172.0-173.0C₁₆H₁₆N₃OS298[3]
p-Tolyl62174.2-175.5C₁₆H₁₆N₃OS298[3]
2-Methoxyphenyl83205.3-206.8C₁₆H₁₆N₃O₂S314[3]
3-Fluorophenyl84162.2-163.1C₁₅H₁₃FN₃OS302[3]
2-Chlorophenyl59170.9-171.7C₁₅H₁₃ClN₃OS318
4-Fluorophenyl31190.6-191.9C₁₅H₁₃FN₃OS302[11]
4-Methoxyphenyl71170.0-171.3C₁₆H₁₆N₃O₂S314[11]
Table 3: Biological Activity of Selected Thieno[2,3-d]pyrimidine Derivatives
Compound IDTargetCell LineIC₅₀ (µM)
Compound l (Ar = m-ClPh)CytotoxicityMDA-MB-23127.6[10]
Paclitaxel (Control)CytotoxicityMDA-MB-23129.3[10]
Compound 17fVEGFR-2HCT-1162.80[12]
Compound 17fVEGFR-2HepG24.10[12]
Sorafenib (Control)VEGFR-2--
Compound 8Topoisomerase IIα-41.67
Etoposide (Control)Topoisomerase IIα-99.86

Visualizations

Synthetic Workflows

Synthesis_Workflow cluster_gewald Step 1: Gewald Reaction cluster_cyclization Step 2: Cyclization cluster_formamide Method A: Formamide Cyclization cluster_dimroth Method B: Dimroth Rearrangement Ketone Ketone/ Aldehyde Aminothiophene 2-Aminothiophene Intermediate Ketone->Aminothiophene Nitrile Active Methylene Nitrile Nitrile->Aminothiophene Sulfur Sulfur Sulfur->Aminothiophene Base Base (e.g., Triethylamine) Base->Aminothiophene Formamide Formamide Aminothiophene->Formamide DMFDMA DMF-DMA Aminothiophene->DMFDMA Thienopyrimidine_A 4-Aminothieno[2,3-d]pyrimidine Formamide->Thienopyrimidine_A Intermediate Amidine Intermediate DMFDMA->Intermediate Thienopyrimidine_B N-Substituted Thieno[2,3-d]pyrimidine Intermediate->Thienopyrimidine_B Amine Amine (e.g., Aniline) Amine->Thienopyrimidine_B

Caption: General workflow for the synthesis of thieno[2,3-d]pyrimidines.

Signaling Pathways

VEGFR2_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Ras Ras VEGFR2->Ras ThienoPy Thieno[2,3-d]pyrimidine Inhibitor ThienoPy->VEGFR2 Inhibits PKC PKC PLCg->PKC Akt Akt PI3K->Akt Raf Raf Ras->Raf PKC->Raf Survival Cell Survival Akt->Survival Angiogenesis Angiogenesis Akt->Angiogenesis MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation ERK->Angiogenesis

Caption: Simplified VEGFR-2 signaling pathway and inhibition by thieno[2,3-d]pyrimidines.

FLT3_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3_ITD Mutant FLT3 (e.g., ITD) STAT5 STAT5 FLT3_ITD->STAT5 PI3K_Akt PI3K/Akt FLT3_ITD->PI3K_Akt MAPK Ras/Raf/MEK/ERK FLT3_ITD->MAPK ThienoPy_FLT3 Thieno[2,3-d]pyrimidine Inhibitor ThienoPy_FLT3->FLT3_ITD Inhibits Proliferation_FLT3 Cell Proliferation STAT5->Proliferation_FLT3 Anti_Apoptosis Inhibition of Apoptosis PI3K_Akt->Anti_Apoptosis MAPK->Proliferation_FLT3

Caption: FLT3-ITD signaling pathway and its inhibition.[13]

Topoisomerase_II_Action DNA_tangled Tangled DNA Topo_II Topoisomerase II DNA_tangled->Topo_II Binds DNA_cleaved Transient Double- Strand Break Topo_II->DNA_cleaved Creates Strand_passage Strand Passage DNA_cleaved->Strand_passage DNA_religated Religated DNA Strand_passage->DNA_religated Religation ThienoPy_Topo Thieno[2,3-d]pyrimidine Inhibitor ThienoPy_Topo->Topo_II Inhibits (stabilizes cleavage complex)

Caption: Mechanism of Topoisomerase II and inhibition.[1]

References

Application of "Methyl 2-amino-5-ethylthiophene-3-carboxylate" in dye synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application of Methyl 2-amino-5-ethylthiophene-3-carboxylate in Dye Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of this compound as a key intermediate in the synthesis of heterocyclic azo dyes. These dyes are of significant interest due to their diverse color shades, good fastness properties, and potential applications in various fields, including textile dyeing and functional materials.

Application Notes

This compound is a versatile precursor in the synthesis of a wide range of disperse dyes. The 2-aminothiophene moiety serves as an excellent diazo component. Following diazotization of the amino group, it can be coupled with various aromatic or heterocyclic coupling components to produce a diverse palette of colors, typically ranging from yellow to red and blue.

The presence of the electron-withdrawing carboxylate group and the electron-donating ethyl group on the thiophene ring influences the electronic properties of the resulting dye molecule. This substitution pattern can lead to a bathochromic shift (deepening of color) and improved dye fastness on synthetic fibers like polyester and nylon.[1][2] Dyes derived from 2-aminothiophenes are known for their bright shades and good sublimation fastness, making them suitable for high-temperature dyeing processes.

The general synthetic approach involves a two-step process:

  • Synthesis of the 2-Aminothiophene Precursor: this compound is typically synthesized via the Gewald reaction, a multicomponent condensation of an α-methylene ketone (in this case, butanal), an activated nitrile (methyl cyanoacetate), and elemental sulfur in the presence of a basic catalyst like morpholine or diethylamine.[3][4]

  • Azo Dye Formation: The synthesized 2-aminothiophene derivative is then diazotized using a reagent like sodium nitrite in an acidic medium. The resulting diazonium salt is subsequently coupled with a suitable coupling agent (e.g., a phenol, naphthol, aniline, or a heterocyclic compound like a pyridone derivative) to form the final azo dye.[5][6]

The properties of the final dye, including its color, fastness, and solubility, can be fine-tuned by carefully selecting the coupling component.

Quantitative Data

The following table summarizes representative spectroscopic and fastness data for azo dyes derived from analogous 2-aminothiophene carboxylate derivatives. This data is provided to illustrate the typical performance of this class of dyes.

Dye Structure (Analogous)λmax (nm)Molar Extinction Coefficient (L·mol⁻¹·cm⁻¹)Light Fastness (Polyester)Wash Fastness (Polyester)Sublimation Fastness (Polyester)Reference
Monoazo dye from Methyl 2-amino-4-[(4-chlorophenyl)carbamoyl]-5-methylthiophene-3-carboxylate and a hydroxypyridone coupler4726.28 x 10⁴Very GoodVery GoodVery Good[1]
Hetarylazo dye from a 3,5-substituted-4-methyl-2-aminothiophene437-534Not ReportedGoodGoodNot Reported[2]

Experimental Protocols

Protocol 1: Synthesis of this compound via Gewald Reaction

This protocol describes a general method for the synthesis of the title compound based on the well-established Gewald reaction.[3][4]

Materials:

  • Butanal

  • Methyl cyanoacetate

  • Elemental sulfur

  • Methanol

  • Morpholine (or diethylamine)

  • Ethanol (for washing and recrystallization)

Procedure:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser, prepare a mixture of butanal (0.1 mol), methyl cyanoacetate (0.1 mol), and elemental sulfur (0.1 mol) in methanol (50 mL).

  • With continuous stirring, slowly add morpholine (0.1 mol) dropwise over a period of 30 minutes at a temperature of 35-40 °C.

  • After the addition is complete, heat the reaction mixture to 45 °C and continue stirring for 3 hours.

  • Allow the mixture to cool to room temperature. A precipitate will form.

  • Filter the solid product and wash it with cold ethanol (2 x 30 mL).

  • Recrystallize the crude product from ethanol to obtain pure this compound.

Protocol 2: Synthesis of a Representative Azo Dye

This protocol outlines the synthesis of a disperse azo dye from this compound and a generic coupling component (e.g., 2-naphthol).

Part A: Diazotization

  • Dissolve this compound (0.01 mol) in a mixture of glacial acetic acid (10 mL) and propionic acid (5 mL).

  • Cool the solution to 0-5 °C in an ice-salt bath.

  • Prepare nitrosylsulfuric acid by carefully adding sodium nitrite (0.7 g, 0.01 mol) portion-wise to concentrated sulfuric acid (10 mL) while maintaining the temperature below 10 °C.

  • Slowly add the prepared nitrosylsulfuric acid to the cooled solution of the aminothiophene derivative over 30 minutes, ensuring the temperature does not exceed 5 °C.

  • Stir the resulting mixture for an additional 2 hours at 0-5 °C to ensure complete diazotization.

Part B: Coupling Reaction

  • Dissolve 2-naphthol (0.01 mol) in a suitable solvent such as methanol or aqueous sodium hydroxide.

  • Cool the solution of the coupling component to 0-5 °C.

  • Slowly add the diazonium salt solution from Part A to the cooled coupling component solution with vigorous stirring.

  • Maintain the pH of the reaction mixture between 4 and 5 by adding sodium acetate as needed.

  • Continue stirring the reaction mixture for 4-6 hours at 0-5 °C.

  • The precipitated dye is then collected by filtration, washed thoroughly with water until the washings are neutral, and dried under vacuum.

  • The crude dye can be purified by recrystallization from a suitable solvent like ethanol, acetone, or DMF.

Visualizations

Gewald_Reaction Butanal Butanal Thiolation Thiolation & Cyclization Butanal->Thiolation MethylCyanoacetate Methyl Cyanoacetate MethylCyanoacetate->Thiolation Sulfur Sulfur Sulfur->Thiolation Morpholine Morpholine (Catalyst) Morpholine->Thiolation Product Methyl 2-amino-5-ethyl- thiophene-3-carboxylate Thiolation->Product

Caption: Synthetic pathway for this compound via the Gewald reaction.

Azo_Dye_Synthesis Aminothiophene Methyl 2-amino-5-ethyl- thiophene-3-carboxylate Diazotization Diazotization (NaNO₂, H₂SO₄, 0-5°C) Aminothiophene->Diazotization DiazoniumSalt Thiophene Diazonium Salt Diazotization->DiazoniumSalt CouplingReaction Azo Coupling (pH 4-5, 0-5°C) DiazoniumSalt->CouplingReaction CouplingComponent Coupling Component (e.g., 2-Naphthol) CouplingComponent->CouplingReaction AzoDye Azo Dye Product CouplingReaction->AzoDye

Caption: General workflow for the synthesis of an azo dye from this compound.

References

Application Notes and Protocols for the Synthesis of Tetrasubstituted Thiophenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of tetrasubstituted thiophenes, a crucial scaffold in medicinal chemistry and materials science. The following sections outline various synthetic methodologies, complete with step-by-step protocols and quantitative data to facilitate reproducibility and adaptation in a research setting.

Gewald Three-Component Reaction

The Gewald reaction is a powerful one-pot, three-component reaction for the synthesis of 2-aminothiophenes. By reacting a ketone, an active methylene compound (such as a cyanoacetate), and elemental sulfur in the presence of a base, highly functionalized thiophenes can be obtained. Optimized conditions allow this reaction to be performed at room temperature with high yields, making it particularly suitable for the generation of compound libraries.[1]

Experimental Protocol: Room-Temperature Gewald Reaction[1]
  • Reaction Setup: To a solution of the β-ketoester (1.0 eq) and ethyl cyanoacetate (1.0 eq) in ethanol (0.5 M), add elemental sulfur (1.1 eq).

  • Addition of Base: To the stirred suspension, add diethylamine (2.0 eq) dropwise at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 24-48 hours.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the desired tetrasubstituted thiophene.

Quantitative Data: Gewald Reaction Yields
R1R2Active Methylene CompoundYield (%)
MeEtEthyl cyanoacetate51
MeMeEthyl cyanoacetate70
-(CH2)4-Ethyl cyanoacetate70
MeMeMethyl cyanoacetate45
-(CH2)4-Ethyl cyanoacetate80

Table adapted from various sources, yields are representative.[2]

Synthesis via Direct Metalation

Direct metalation offers a regioselective route to asymmetrically tetrasubstituted thiophenes. This method involves the sequential deprotonation of a substituted thiophene using a strong base, such as a Knochel-Hauser base (TMPZnCl·LiCl), followed by quenching with an electrophile. This strategy allows for the controlled introduction of various functional groups onto the thiophene ring.[3][4][5]

Experimental Protocol: Sequential Direct Metalation[3]
  • Preparation of Starting Material: Begin with a suitably substituted bromothiophene, for example, ethyl 4-bromothiophene-3-carboxylate.

  • First Metalation and Electrophilic Quench:

    • Dissolve the bromothiophene (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).

    • Cool the solution to the appropriate temperature (e.g., -78 °C or 0 °C, depending on the base).

    • Add the Knochel-Hauser base (1.1 eq) dropwise and stir for the specified time (e.g., 1-2 hours) to ensure complete metalation.

    • Add the first electrophile (e.g., ethyl cyanoformate, 1.2 eq) and allow the reaction to warm to room temperature.

  • Second Metalation and Electrophilic Quench:

    • After purification of the trisubstituted intermediate, repeat the metalation procedure using another equivalent of a strong base.

    • Quench the resulting organometallic intermediate with a second electrophile (e.g., elemental sulfur followed by an alkylating agent) to introduce the fourth substituent.

  • Work-up and Purification: Quench the reaction with a saturated aqueous solution of NH4Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Quantitative Data: Direct Metalation Yields
Starting MaterialElectrophile 1Electrophile 2ProductOverall Yield (%)
3,4-dibromothiopheneEthyl chloroformateEthyl cyanoformate, then S8 and an alkylating agentAsymmetrically tetrasubstituted thiophene58 (over 4 steps)
Ethyl 4-bromothiophene-3-carboxylateIodine-2-Iodo-trisubstituted thiopheneHigh
Ethyl 4-bromothiophene-3-carboxylate1,2-dibromo-1,1,2,2-tetrachloroethane-2-Bromo-trisubstituted thiopheneHigh

Table based on data reported in The Journal of Organic Chemistry, 2020, 85, 788-797.[3]

Paal-Knorr Thiophene Synthesis

The Paal-Knorr synthesis is a classic method for the formation of five-membered heterocycles. For thiophene synthesis, a 1,4-dicarbonyl compound is treated with a sulfurizing agent, most commonly Lawesson's reagent or phosphorus pentasulfide (P4S10).[6][7][8][9] This reaction proceeds by thionation of the carbonyl groups followed by cyclization and dehydration.

Experimental Protocol: Paal-Knorr Synthesis with Lawesson's Reagent[6][7]
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve the 1,4-dicarbonyl compound (1.0 eq) in an anhydrous solvent such as toluene or dioxane.

  • Addition of Sulfurizing Agent: Add Lawesson's reagent (0.5 eq) portion-wise to the solution. Caution: This reaction may generate toxic hydrogen sulfide gas and should be performed in a well-ventilated fume hood.

  • Reaction Conditions: Heat the reaction mixture to reflux and monitor by TLC. The reaction time can vary from a few hours to overnight depending on the substrate.

  • Work-up: After cooling to room temperature, filter the reaction mixture to remove any insoluble byproducts. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the tetrasubstituted thiophene.

Quantitative Data: Paal-Knorr Synthesis Yields
1,4-Dicarbonyl Substrate (R1, R2, R3, R4 substituents)Sulfurizing AgentYield (%)
2,3,4,5-Tetraphenyl-1,4-dioneLawesson's Reagent> 90
2,5-Dimethyl-3,4-diacetylfuranP4S10~75
1,2,3,4-Tetrabenzoyl-1,4-butanediolLawesson's ReagentHigh

Yields are representative and can vary based on specific substrates and reaction conditions.

Fiesselmann Thiophene Synthesis

The Fiesselmann synthesis provides a route to 3-hydroxy-2-thiophenecarboxylic acid derivatives from the reaction of α,β-acetylenic esters with thioglycolic acid esters in the presence of a base.[4][10] This method allows for the construction of highly functionalized thiophenes with a specific substitution pattern.

Experimental Protocol: Fiesselmann Synthesis[4][10]
  • Reaction Setup: To a solution of the α,β-acetylenic ester (1.0 eq) in a suitable solvent like methanol or ethanol, add the thioglycolic acid ester (1.0 eq).

  • Base Addition: Add a base, such as sodium methoxide or potassium tert-butoxide (1.1 eq), portion-wise at room temperature.

  • Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete as monitored by TLC.

  • Work-up: Neutralize the reaction mixture with a dilute acid (e.g., 1 M HCl) and extract with an organic solvent.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography or recrystallization to obtain the desired tetrasubstituted thiophene.

Quantitative Data: Fiesselmann Synthesis Yields
α,β-Acetylenic EsterThioglycolic Acid DerivativeBaseYield (%)
Diethyl acetylenedicarboxylateMethyl thioglycolateNaOMeGood to high
Methyl phenylpropiolateEthyl thioglycolateKOtBuHigh
Ethyl 3-phenylpropiolateMethyl thioglycolateNaOEtModerate to good

Yields are generally good to excellent but are highly dependent on the specific substrates and reaction conditions employed.

Experimental Workflow Diagram

G General Workflow for Tetrasubstituted Thiophene Synthesis cluster_reactants Starting Materials cluster_reaction Reaction cluster_process Processing cluster_product Product Reactant1 Ketone / Dicarbonyl / Acetylenic Ester Reaction One-Pot / Stepwise Synthesis (e.g., Gewald, Paal-Knorr, etc.) Reactant1->Reaction Reactant2 Active Methylene Cmpd / Sulfurizing Agent / Thioglycolic Acid Reactant2->Reaction Reactant3 Sulfur / Base / Electrophile Reactant3->Reaction Workup Quenching & Extraction Reaction->Workup Purification Column Chromatography / Recrystallization Workup->Purification Product Tetrasubstituted Thiophene Purification->Product

Caption: General experimental workflow for the synthesis of tetrasubstituted thiophenes.

References

Troubleshooting & Optimization

Navigating the Gewald Synthesis: A Technical Support Guide to Common Side Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Gewald synthesis is a powerful and versatile multicomponent reaction for the one-pot synthesis of highly substituted 2-aminothiophenes, which are valuable scaffolds in medicinal chemistry and materials science. Despite its utility, the reaction is often plagued by side reactions that can lead to low yields and difficult purification. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you diagnose and resolve common issues encountered during the Gewald synthesis.

Troubleshooting Guide

This guide addresses the most frequent challenges in the Gewald synthesis in a question-and-answer format.

Issue 1: Low or No Yield of the Desired 2-Aminothiophene

Q1: My Gewald reaction is not producing the expected 2-aminothiophene, or the yield is very low. What are the likely causes and how can I fix this?

A1: Low or no product yield is a common issue that can often be traced back to several factors. Here’s a systematic approach to troubleshooting:

  • Inefficient Knoevenagel-Cope Condensation: The initial condensation between the carbonyl compound and the active methylene nitrile is a critical first step. If this step is slow or incomplete, the overall yield will be poor.

    • Solution:

      • Base Selection: The choice of base is crucial. For less reactive ketones, a stronger base may be required. Consider screening common bases such as morpholine, piperidine, or triethylamine.[1]

      • Water Removal: This condensation step produces water, which can inhibit the reaction. Using a Dean-Stark apparatus or adding a dehydrating agent can improve the yield.[1]

  • Poor Sulfur Solubility or Reactivity: Elemental sulfur needs to be sufficiently dissolved and reactive for the reaction to proceed.

    • Solution:

      • Solvent Choice: Polar solvents like ethanol, methanol, or dimethylformamide (DMF) generally improve the solubility and reactivity of sulfur.[1]

      • Temperature: Gently heating the reaction mixture, typically to 40-60 °C, can enhance sulfur's reactivity. However, be aware that excessive heat can promote side reactions.[1]

  • Steric Hindrance: Sterically hindered ketones may react poorly in the one-pot procedure.

    • Solution: A two-step protocol can be more effective. First, isolate the α,β-unsaturated nitrile intermediate from the Knoevenagel-Cope condensation, and then react it with sulfur and a base in a separate step.[1][2]

  • Incorrect Stoichiometry: Ensure that the reactants are added in the correct molar ratios as specified in the protocol. The purity of the starting materials is also critical.

Issue 2: Presence of Significant Byproducts Complicating Purification

Q2: My reaction mixture contains several byproducts, making it difficult to isolate the pure 2-aminothiophene. What are these byproducts and how can I minimize their formation?

A2: The formation of byproducts is a frequent challenge. Here are the most common culprits and strategies to mitigate them:

  • Dimerization of the α,β-Unsaturated Nitrile: This is one of the most common side reactions. The Knoevenagel-Cope intermediate can undergo self-condensation to form a dimeric byproduct, which reduces the yield of the desired thiophene.[2][3]

    • Solution:

      • Control Reaction Conditions: The formation of the dimer is highly dependent on the reaction conditions.[2][3] Adjusting the temperature or the rate of addition of the reagents can help to minimize this side reaction.[3]

      • Two-Step Procedure: Isolating the α,β-unsaturated nitrile and reacting it in a subsequent step with sulfur and base can often suppress dimer formation.[2]

  • Unreacted Starting Materials and Knoevenagel-Cope Intermediate: The presence of starting materials or the intermediate indicates an incomplete reaction.

    • Solution:

      • Optimize Reaction Time and Temperature: Increase the reaction time or slightly elevate the temperature to drive the reaction to completion. Monitor the reaction progress using thin-layer chromatography (TLC).

      • Ensure Sufficient Sulfur: If the Knoevenagel-Cope intermediate is present, ensure that enough elemental sulfur has been added and that the conditions are suitable for the cyclization step.[1]

  • Polymerization: Under certain conditions, starting materials or intermediates can polymerize.

    • Solution: Adjusting the concentration of the reactants or modifying the rate of reagent addition can help to prevent polymerization.[1]

Frequently Asked Questions (FAQs)

Q3: How does the choice of base and solvent affect the outcome of the Gewald synthesis?

A3: The selection of the base and solvent can significantly impact the reaction rate, yield, and purity of the final product.

  • Base: The base catalyzes the initial Knoevenagel-Cope condensation. Secondary amines like morpholine and piperidine, and tertiary amines like triethylamine are commonly used.[1] The optimal base often depends on the specific substrates.

  • Solvent: Polar solvents such as ethanol, methanol, and DMF are generally preferred as they facilitate the dissolution of elemental sulfur and can enhance the condensation with the intermediate.[1][3]

Q4: Can you provide a general experimental protocol for the Gewald synthesis?

A4: Yes, here are protocols for both the one-pot and the two-step Gewald synthesis.

Data Presentation

The following tables summarize the effect of different catalysts and solvents on the yield of a model Gewald reaction, providing a basis for optimization.

Table 1: Effect of Different Bases on Gewald Reaction Yield

BaseCatalyst Loading (mol%)Temperature (°C)Time (min)Yield (%)
Piperidinium borate201002096
Pyrrolidinium borate201002592
Morpholinium borate201003088
TriethylamineStoichiometricReflux5-8 h66-81
MorpholineStoichiometric50-High

Data compiled from various sources for model reactions and may vary depending on the specific substrates.[4][5]

Table 2: Effect of Different Solvents on Gewald Reaction Yield

SolventTime (min)Yield (%)
Ethanol2594
Methanol2592
Water6062
Acetonitrile4574
Toluene6055

Data for a model reaction of cyclohexanone, malononitrile, and sulfur catalyzed by piperidinium borate at 100°C.[3]

Experimental Protocols

Protocol 1: General One-Pot Synthesis of 2-Aminothiophenes

  • To a round-bottom flask, add the carbonyl compound (1 equivalent), the active methylene nitrile (1 equivalent), and elemental sulfur (1.1 equivalents).

  • Add a suitable solvent, such as ethanol or methanol (20-30 mL).

  • Add the base (e.g., morpholine or triethylamine, 10-20 mol%).[1]

  • Stir the reaction mixture at room temperature or heat to 40-50 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete (typically 2-24 hours), cool the mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration and wash it with cold ethanol.[1]

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography or recrystallization.

Protocol 2: Two-Step Synthesis via Isolation of the α,β-Unsaturated Nitrile

Step 1: Synthesis and Isolation of the α,β-Unsaturated Nitrile (Knoevenagel-Cope Condensation)

  • In a round-bottom flask, dissolve the carbonyl compound (1 equivalent) and the active methylene nitrile (1 equivalent) in a suitable solvent (e.g., ethanol).

  • Add a catalytic amount of a base (e.g., piperidine or triethylamine).

  • Stir the mixture at room temperature or gentle reflux until the reaction is complete (monitor by TLC).

  • Remove the solvent under reduced pressure.

  • Purify the resulting α,β-unsaturated nitrile by column chromatography or recrystallization.

Step 2: Cyclization to the 2-Aminothiophene

  • In a round-bottom flask, dissolve the purified α,β-unsaturated nitrile (1 equivalent) and elemental sulfur (1.1 equivalents) in a polar solvent (e.g., ethanol or DMF).

  • Add a base (e.g., morpholine or triethylamine, 1 equivalent).

  • Stir the mixture at 40-50 °C and monitor the reaction by TLC.

  • Upon completion, work up the reaction as described in the one-pot procedure.

Visualizations

The following diagrams illustrate the key reaction pathways and a troubleshooting workflow for the Gewald synthesis.

Gewald_Reaction_Pathway Start Carbonyl Compound + Active Methylene Nitrile + Sulfur + Base Knoevenagel Knoevenagel-Cope Condensation Start->Knoevenagel Intermediate α,β-Unsaturated Nitrile (Intermediate) Knoevenagel->Intermediate SulfurAddition Sulfur Addition & Cyclization Intermediate->SulfurAddition Dimerization Dimerization Intermediate->Dimerization Side Reaction Product 2-Aminothiophene (Desired Product) SulfurAddition->Product Dimer Dimeric Byproduct Dimerization->Dimer

Caption: Main and side reaction pathways in the Gewald synthesis.

Troubleshooting_Workflow Start Low Yield or Byproduct Formation CheckCondensation Check Knoevenagel-Cope Condensation Efficiency Start->CheckCondensation CondensationOK Condensation OK? CheckCondensation->CondensationOK OptimizeBase Optimize Base Selection (e.g., screen morpholine, piperidine, triethylamine) CondensationOK->OptimizeBase No CheckSulfur Check Sulfur Solubility and Reactivity CondensationOK->CheckSulfur Yes RemoveWater Consider Water Removal (Dean-Stark or dehydrating agent) OptimizeBase->RemoveWater RemoveWater->CheckCondensation SulfurOK Sulfur Step OK? CheckSulfur->SulfurOK OptimizeSolvent Optimize Solvent (e.g., ethanol, methanol, DMF) SulfurOK->OptimizeSolvent No ConsiderSterics Steric Hindrance an Issue? SulfurOK->ConsiderSterics Yes AdjustTemp Adjust Temperature (gentle heating, 40-60°C) OptimizeSolvent->AdjustTemp AdjustTemp->CheckSulfur TwoStep Use Two-Step Protocol: Isolate Intermediate ConsiderSterics->TwoStep Yes CheckPurity Check Purity of Starting Materials and Stoichiometry ConsiderSterics->CheckPurity No StericsYes Yes StericsNo No FinalChecks Review Reaction Time and Temperature Profile TwoStep->FinalChecks CheckPurity->FinalChecks Success Improved Yield and Purity FinalChecks->Success

Caption: A logical workflow for troubleshooting the Gewald synthesis.

References

Optimizing reaction conditions for the synthesis of 2-aminothiophenes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions for the synthesis of 2-aminothiophenes, with a primary focus on the widely used Gewald reaction.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of 2-aminothiophenes in a question-and-answer format, offering potential causes and actionable solutions.

Q1: I am observing a very low or no yield of my desired 2-aminothiophene product. What are the primary factors to investigate?

A1: Low or no product yield in the Gewald reaction can often be traced back to several critical factors, primarily related to the initial Knoevenagel condensation step or suboptimal reaction conditions.[1]

  • Starting Material Quality: Ensure that the carbonyl compound (ketone or aldehyde) is pure and the active methylene nitrile (e.g., malononitrile, ethyl cyanoacetate) has not degraded.[1] Impurities or degradation can inhibit the initial condensation.

  • Inefficient Knoevenagel Condensation: This is the first and most crucial step of the reaction.[1] To verify its success, you can run a small-scale reaction with only the carbonyl compound, the active methylene nitrile, and the base, monitoring the formation of the condensed product by TLC or LC-MS before adding sulfur.[1]

  • Base Selection: The choice of base is critical for catalyzing the Knoevenagel condensation.[2] Commonly used bases include secondary amines like morpholine and piperidine, or tertiary amines such as triethylamine.[2] For less reactive ketones, a stronger base may be required.[2]

  • Water Removal: The condensation step produces water, which can hinder the reaction. Using a Dean-Stark apparatus or adding a dehydrating agent can be beneficial.[2]

Q2: My initial condensation appears to be working, but the overall yield is still poor. What other parameters should I optimize?

A2: If the Knoevenagel condensation is proceeding, the issue may lie in the subsequent sulfur addition and cyclization steps.

  • Suboptimal Temperature: The reaction temperature significantly influences the rate of sulfur addition and cyclization.[1] While some reactions proceed at room temperature, others require heating (e.g., 45°C, 70°C, or even 100°C).[1][3] A temperature that is too low can lead to a sluggish reaction, while excessively high temperatures can promote side reactions.[1][2] It is advisable to screen a range of temperatures to determine the optimum for your specific substrates.[1]

  • Incorrect Solvent: The polarity of the solvent is a key factor. Polar solvents like ethanol, methanol, or DMF are commonly used as they can improve the solubility of elemental sulfur and facilitate the condensation of intermediates.[1][2][4]

  • Poor Sulfur Solubility or Reactivity: Gently heating the reaction mixture (typically 40-60°C) can improve the reactivity of sulfur.[2]

  • Side Reactions: Dimerization of the α,β-unsaturated nitrile intermediate can compete with the desired cyclization, reducing the yield of the 2-aminothiophene.[1] Adjusting the temperature or the rate of reagent addition may help minimize this side reaction.[1]

Q3: I am having difficulty purifying my 2-aminothiophene product. What are common impurities and how can I remove them?

A3: Purification challenges often arise from unreacted starting materials or the formation of byproducts.

  • Unreacted Starting Materials: If the reaction has not gone to completion, the crude product will contain the starting carbonyl compound and active methylene nitrile.[2] Optimizing the reaction time and temperature can help drive the reaction to completion.[2]

  • Knoevenagel-Cope Intermediate: The α,β-unsaturated nitrile may be present if the sulfur addition and cyclization steps are slow.[2] Ensure sufficient sulfur is present and that the reaction conditions are suitable for cyclization.[2]

  • Dimerization or Polymerization: Starting materials or intermediates can sometimes undergo self-condensation or polymerization.[2] Adjusting reactant concentrations or the rate of reagent addition can mitigate this.[2]

  • Purification Techniques: Common purification methods include recrystallization, often from ethanol or a mixture of ethyl acetate and hexanes, and column chromatography.[5]

Frequently Asked Questions (FAQs)

Q1: What is the role of the base in the Gewald reaction?

A1: The base plays a crucial role in catalyzing the initial Knoevenagel condensation between the carbonyl compound and the active methylene nitrile.[2] Commonly used bases are secondary amines like morpholine and piperidine, and tertiary amines like triethylamine.[2] In some cases, the amine can also activate the elemental sulfur.[2] While stoichiometric amounts of base are often used, catalytic amounts have also been reported to be effective.[3]

Q2: Can I run the Gewald reaction without a solvent?

A2: Yes, solvent-free synthesis of 2-aminothiophenes via the Gewald reaction has been successfully demonstrated, particularly using high-speed ball milling.[6] This method can be catalytic in base and conducted under aerobic conditions.[6]

Q3: What are some alternative and "greener" approaches to the Gewald reaction?

A3: Several more environmentally friendly methodologies have been developed. These include:

  • Microwave-assisted synthesis: This can significantly reduce reaction times and improve yields.[2][7][8]

  • Ultrasound activation: Reactions in water under sonication have been reported to give good yields.[5][9]

  • Use of green solvents: Eco-friendly solvents like PEG-600 and deep eutectic solvents have been employed.[5]

  • Catalyst-free conditions: Some methods utilize sodium polysulfides in water, avoiding the need for a catalyst.[5][9]

Q4: How does steric hindrance of the ketone affect the reaction?

A4: For sterically hindered ketones, a two-step procedure may be more effective. This involves first isolating the α,β-unsaturated nitrile from the Knoevenagel condensation and then reacting it with sulfur and a base in a separate step.[2]

Data Presentation: Optimization of Reaction Conditions

The following tables summarize quantitative data on the effect of various parameters on the yield of 2-aminothiophenes in the Gewald reaction.

Table 1: Effect of Catalyst Loading on Yield

EntryCatalystCatalyst Loading (mol%)Time (min)Yield (%)
1Piperidinium Borate024 h0
2Piperidinium Borate103088
3Piperidinium Borate152592
4Piperidinium Borate202096

Reaction conditions: Cyclohexanone (1 equiv), malononitrile (1 equiv), sulfur (1 equiv), in ethanol/water (9:1) at 100°C.[3]

Table 2: Effect of Temperature on Yield

EntryTemperature (°C)TimeYield (%)
1Room Temperature24 hTraces
2703 h84
310025 min96

Reaction conditions: Cyclohexanone (1 equiv), malononitrile (1 equiv), sulfur (1 equiv), with 20 mol% Piperidinium Borate in ethanol/water (9:1).[3]

Table 3: Effect of Solvent on Yield

EntrySolventTime (min)Yield (%)
1Water6065
2Methanol4089
3Acetonitrile5082
4Dichloromethane7050
5Ethanol/Water (9:1)2596
6Tetrahydrofuran6075
7Toluene7045
8No Solvent9030

Reaction conditions: Cyclohexanone (1 equiv), malononitrile (1 equiv), sulfur (1 equiv), with 20 mol% Piperidinium Borate at 100°C.[3]

Experimental Protocols

General Procedure for the Gewald Synthesis of 2-Aminothiophenes:

A mixture of the ketone (1 equivalent), active methylene nitrile (1 equivalent), elemental sulfur (1 equivalent), and a base (e.g., piperidinium borate, 20 mol%) in a suitable solvent (e.g., ethanol/water, 9:1, 10 mL) is stirred at a specific temperature (e.g., 100°C).[3] The progress of the reaction is monitored by Thin Layer Chromatography (TLC).[3] Upon completion, the reaction mixture is worked up accordingly, which may involve cooling, filtration, and recrystallization to isolate the pure 2-aminothiophene product.[5]

Visualizations

Gewald_Reaction_Workflow cluster_reactants Starting Materials cluster_reaction Reaction Steps cluster_product Product ketone Ketone/Aldehyde knoevenagel Knoevenagel Condensation ketone->knoevenagel nitrile Active Methylene Nitrile nitrile->knoevenagel sulfur Elemental Sulfur sulfur_addition Sulfur Addition sulfur->sulfur_addition base Base base->knoevenagel Catalyst knoevenagel->sulfur_addition cyclization Cyclization & Aromatization sulfur_addition->cyclization product 2-Aminothiophene cyclization->product

Caption: General workflow of the Gewald synthesis of 2-aminothiophenes.

Troubleshooting_Low_Yield cluster_investigation Initial Investigation cluster_solutions_condensation Solutions for Condensation Issues cluster_solutions_cyclization Solutions for Cyclization Issues start Low/No Product Yield check_condensation Is Knoevenagel Condensation Occurring? start->check_condensation check_materials Check Starting Material Quality start->check_materials optimize_base Optimize Base check_condensation->optimize_base No remove_water Remove Water check_condensation->remove_water No optimize_temp Optimize Temperature check_condensation->optimize_temp Yes optimize_solvent Optimize Solvent check_condensation->optimize_solvent Yes minimize_side_reactions Minimize Side Reactions check_condensation->minimize_side_reactions Yes

Caption: Troubleshooting logic for low yield in 2-aminothiophene synthesis.

References

Catalyst Selection for the Gewald Reaction: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to catalyst selection for the Gewald reaction. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and a comparative analysis of common catalysts to facilitate successful synthesis of 2-aminothiophene derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the role of the catalyst in the Gewald reaction?

The catalyst in the Gewald reaction, typically a base, plays a crucial role in initiating the first step: the Knoevenagel condensation between a ketone or aldehyde and an active methylene compound.[1] This condensation forms a key α,β-unsaturated nitrile intermediate.[1][2] The base deprotonates the active methylene compound, creating a nucleophile that attacks the carbonyl carbon.

Q2: What are the most common types of catalysts used?

The most common catalysts are basic compounds. These include:

  • Secondary amines: Morpholine and piperidine are frequently used.[1][3]

  • Tertiary amines: Triethylamine is another common choice.[1][4]

  • Inorganic bases: Solid bases like KF-alumina and CaO have been employed for easier separation.[5][6][7]

  • Ionic liquids: Certain basic ionic liquids can act as both catalyst and solvent.[8]

  • Conjugate acid-base pairs: Piperidinium borate has been introduced as a recyclable catalyst.[9][10]

Q3: How does the choice of catalyst affect the reaction?

The choice of catalyst can significantly impact the reaction rate, yield, and purity of the final 2-aminothiophene product.[1] Stronger bases may be required for less reactive ketones.[1] The catalyst can also influence the solubility of reactants and intermediates.

Q4: Can the Gewald reaction be performed without a catalyst?

In most cases, a catalyst is essential for the Gewald reaction to proceed at a reasonable rate. Without a catalyst, the initial Knoevenagel condensation is often too slow.[9]

Q5: What are the advantages of using microwave irradiation in the Gewald reaction?

Microwave-assisted synthesis offers several advantages, including significantly reduced reaction times, often leading to higher yields and cleaner reaction profiles compared to conventional heating methods.[2][11]

Catalyst Performance Data

The following table summarizes the performance of various catalysts in the Gewald reaction under different conditions, providing a comparative overview of their efficiency.

CatalystCarbonyl CompoundActive Methylene CompoundSolventTemperature (°C)Reaction TimeYield (%)Reference
PiperidineCyclohexanoneMalononitrileEthanolReflux1.5 h69-86[12]
TriethylamineVarious aldehydes/ketonesEthyl cyanoacetate/MalononitrileDMF603 hModerate[4]
MorpholineCyclohexanoneMalononitrileEthanol502-3 hHigh[13]
KF-AluminaCyclohexanoneEthyl cyanoacetateMicrowave-6 min91[5]
CaOButan-2-oneEthyl cyanoacetateEthanolReflux1 hHigh[7]
[bmIm]OH (Ionic Liquid)Various ketonesEthyl cyanoacetate/Malononitrile[bmIm]OH--Good[8]
Piperidinium BorateCyclohexanoneMalononitrileEthanol/Water (9:1)10025 min96[9]
L-ProlineCyclohexanoneMalononitrileDMF60-84[14]

Experimental Protocols

Protocol 1: General Procedure using a Secondary Amine Catalyst (Piperidine)
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the ketone (1.0 eq), the active methylene nitrile (1.0 eq), and elemental sulfur (1.1 eq).

  • Solvent and Catalyst Addition: Add ethanol as the solvent and piperidine (10-20 mol%).

  • Reaction Conditions: Stir the mixture and heat to reflux.

  • Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, collect it by filtration and wash with cold ethanol. If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography.

Protocol 2: Microwave-Assisted Synthesis using KF-Alumina
  • Reaction Mixture: In a microwave reaction vial, add the ketone (1.0 eq), the active methylene compound (1.0 eq), elemental sulfur (1.2 eq), and KF-alumina as the catalyst.

  • Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture for the specified time and at the set temperature.

  • Work-up: After cooling, dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate) and filter to remove the solid catalyst.

  • Purification: Wash the filtrate with water, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by column chromatography.[5]

Troubleshooting Guide

This section addresses common issues encountered during the Gewald reaction, with a focus on catalyst-related problems.

Issue 1: Low or No Product Yield

  • Possible Cause: Inefficient Knoevenagel condensation.

    • Solution: The choice of base is critical. For less reactive ketones, a stronger base may be necessary. Consider screening different bases like piperidine, morpholine, or triethylamine.[1]

  • Possible Cause: Poor sulfur solubility or reactivity.

    • Solution: Use a polar solvent like ethanol, methanol, or DMF to enhance sulfur solubility. Gently heating the reaction mixture (40-60 °C) can also improve reactivity.[1]

  • Possible Cause: Catalyst deactivation.

    • Solution: Ensure all reagents and solvents are pure and dry, as impurities can poison the catalyst. For solid catalysts, consider regeneration procedures if applicable.

Issue 2: Formation of Byproducts

  • Possible Cause: Side reactions due to incorrect catalyst concentration.

    • Solution: Optimize the catalyst loading. In some cases, a catalytic amount of base is sufficient, especially under solvent-free conditions.[10]

  • Possible Cause: Dimerization or polymerization of starting materials or intermediates.

    • Solution: Adjust the concentration of reactants or the rate of reagent addition. Changing the solvent might also mitigate these side reactions.[8]

Issue 3: Difficulty in Catalyst Removal

  • Possible Cause: Use of a homogeneous basic catalyst.

    • Solution: Consider using a heterogeneous catalyst such as KF-alumina or CaO, which can be easily removed by filtration.[5][7] Recyclable catalysts like piperidinium borate also simplify the purification process.[9]

Visual Logic and Workflows

Catalyst Selection Workflow

The following diagram illustrates a logical workflow for selecting an appropriate catalyst for the Gewald reaction based on experimental goals and substrate reactivity.

CatalystSelection start Start: Define Reaction Goals substrate_reactivity Assess Substrate Reactivity (Ketone/Aldehyde) start->substrate_reactivity high_reactivity High Reactivity Substrates substrate_reactivity->high_reactivity Yes low_reactivity Low Reactivity Substrates substrate_reactivity->low_reactivity No separation_consideration Ease of Catalyst Separation? heterogeneous Use Heterogeneous Catalysts: KF-Alumina, CaO separation_consideration->heterogeneous High Priority homogeneous Use Homogeneous Catalysts separation_consideration->homogeneous Low Priority green_chemistry Green Chemistry Considerations? ionic_liquids Consider Ionic Liquids (Catalyst & Solvent) green_chemistry->ionic_liquids Yes recyclable_catalyst Use Recyclable Catalyst: Piperidinium Borate green_chemistry->recyclable_catalyst Yes end Proceed with Selected Catalyst System green_chemistry->end No common_bases Use Common Bases: Piperidine, Morpholine, Triethylamine high_reactivity->common_bases stronger_catalysts Consider Stronger Bases or Alternative Catalysts: Piperidinium Borate low_reactivity->stronger_catalysts common_bases->separation_consideration stronger_catalysts->separation_consideration heterogeneous->green_chemistry homogeneous->green_chemistry ionic_liquids->end recyclable_catalyst->end

Caption: A decision tree for selecting a suitable catalyst for the Gewald reaction.

Troubleshooting Workflow for Low Yield

This diagram provides a step-by-step troubleshooting guide for addressing low product yield in the Gewald reaction, with a focus on catalyst-related issues.

TroubleshootingWorkflow start Low Product Yield check_condensation Check Knoevenagel Condensation (TLC analysis of intermediate) start->check_condensation condensation_ok Condensation Incomplete/Slow check_condensation->condensation_ok No condensation_not_ok Condensation Successful check_condensation->condensation_not_ok Yes optimize_base Optimize Base: - Screen different bases - Adjust concentration condensation_ok->optimize_base check_sulfur Check Sulfur Reactivity condensation_not_ok->check_sulfur optimize_base->check_sulfur sulfur_ok Sulfur Reactivity OK check_sulfur->sulfur_ok Yes sulfur_not_ok Poor Sulfur Reactivity check_sulfur->sulfur_not_ok No check_catalyst_deactivation Consider Catalyst Deactivation sulfur_ok->check_catalyst_deactivation optimize_solvent_temp Optimize Solvent & Temperature: - Use polar solvent (DMF, EtOH) - Gently heat (40-60°C) sulfur_not_ok->optimize_solvent_temp optimize_solvent_temp->check_catalyst_deactivation deactivation_yes Deactivation Suspected check_catalyst_deactivation->deactivation_yes Yes deactivation_no Deactivation Unlikely check_catalyst_deactivation->deactivation_no No purify_reagents Purify Reagents & Solvents deactivation_yes->purify_reagents consider_alternatives Consider Alternative Methods: - Microwave Synthesis - Two-step Procedure deactivation_no->consider_alternatives end Improved Yield purify_reagents->end consider_alternatives->end

Caption: A troubleshooting flowchart for diagnosing and resolving low yield in the Gewald reaction.

References

Technical Support Center: Troubleshooting Low Yields in Multicomponent Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges associated with low yields in multicomponent reactions (MCRs).

Troubleshooting Guides

This section offers detailed guidance on specific issues encountered during multicomponent reactions, presented in a question-and-answer format.

Issue 1: Low or No Product Formation with Significant Starting Material Remaining

Question: My reaction has stalled, and I observe a large amount of unreacted starting materials. What are the potential causes and how can I resolve this?

Answer:

An incomplete reaction is a common reason for low yields. Several factors could be at play. A systematic approach to identifying and addressing the root cause is crucial.[1]

Potential Causes and Solutions:

  • Insufficient Reaction Time or Temperature: The reaction may not have had enough time or energy to proceed to completion.

    • Solution: Monitor the reaction over time using techniques like TLC, GC, HPLC, or NMR to determine the optimal reaction duration.[1] Consider incrementally increasing the reaction temperature, as this generally increases the reaction rate.[2] However, be mindful that excessive heat can lead to product decomposition.[1]

  • Inactive or Insufficient Catalyst: The catalyst may be inactive, or the amount used may be insufficient to drive the reaction forward.

    • Solution: Verify the activity of your catalyst. If possible, use a fresh batch. Consider increasing the catalyst loading. The choice of catalyst is critical and can dramatically affect reaction times and yields.[3]

  • Poor Reagent Purity: Impurities in starting materials or solvents can inhibit the reaction or react with your starting materials, reducing their effective concentration.[1]

    • Solution: Use reagents of the highest possible purity. If the quality is uncertain, purify them before use.[1]

  • Suboptimal Reaction Conditions: The chosen solvent, concentration, or other parameters may not be ideal for the specific MCR.

    • Solution: Systematically optimize reaction conditions. This could involve screening different solvents, as the solvent can influence reactant solubility and reaction rate.[1] Varying the concentration of reactants can also be beneficial.[1]

Experimental Workflow for Optimizing Reaction Conditions:

G cluster_0 Reaction Condition Optimization A Initial Reaction Setup B Monitor Reaction Progress (TLC, GC, HPLC, NMR) A->B C Reaction Stalled? B->C D Optimize Temperature C->D Yes I Successful Reaction C->I No E Optimize Concentration D->E F Screen Solvents E->F G Verify Catalyst Activity F->G H Check Reagent Purity G->H H->A Re-run

Caption: A workflow for systematically optimizing MCR conditions.

Issue 2: Formation of Multiple Products and Low Selectivity

Question: My reaction yields a complex mixture of products with low selectivity for the desired compound. How can I improve the selectivity?

Answer:

Poor selectivity is a frequent cause of low yields in MCRs due to competing reaction pathways that lead to a mixture of products.[3]

Potential Causes and Solutions:

  • Suboptimal Reaction Temperature: Temperature can influence the rates of competing reactions.

    • Solution: Try running the reaction at a lower or higher temperature to favor the desired reaction pathway.[3]

  • Order of Reagent Addition: The sequence of adding reagents can significantly impact the outcome.

    • Solution: In some cases, a stepwise addition of reagents can prevent the formation of side products. For instance, pre-forming an intermediate before adding the final component can lead to a cleaner reaction.[3][4]

  • Inappropriate Catalyst: The catalyst may not be selective enough for the desired transformation.

    • Solution: A more selective catalyst can be used to specifically promote the desired reaction over other possibilities.[1][5] Both homogeneous and heterogeneous catalysts can be employed in MCRs.[6]

  • Solvent Effects: The solvent can play a crucial role in determining the reaction pathway.

    • Solution: Screening different solvents is essential, as the solvent can influence the stability of intermediates and transition states, thereby affecting selectivity.[7][8]

Logical Diagram of Factors Influencing Selectivity:

G A Low Selectivity B Optimize Temperature A->B C Change Reagent Addition Order A->C D Use a More Selective Catalyst A->D E Screen Solvents A->E

Caption: Key factors to address for improving MCR selectivity.

Frequently Asked Questions (FAQs)

Q1: How does reactant purity affect my reaction yield?

Reactant purity is critical for achieving high yields. Impurities can:

  • React with the desired reactants, reducing their effective concentration.[1]

  • Act as inhibitors, slowing down or stopping the reaction.[1]

  • Catalyze side reactions, leading to the formation of unwanted byproducts.[1]

  • Complicate the purification process, leading to product loss.[1]

It is always advisable to use reactants of the highest possible purity or to purify them before use if their quality is uncertain.[1]

Q2: What is the impact of solvent choice on my multicomponent reaction?

The solvent can have a profound effect on MCRs. It can influence:

  • Reactant Solubility: Ensuring all components are in solution is crucial for the reaction to proceed.

  • Reaction Rate: The polarity and other properties of the solvent can affect the rate of reaction.[2]

  • Reaction Pathway and Selectivity: In some cases, the solvent can determine which of the possible reaction pathways is favored, leading to different products.[7][8]

Therefore, solvent screening is a critical step in optimizing an MCR.[8] While solvent-free reactions are sometimes desirable, most MCRs require a solvent to proceed efficiently.[7]

Q3: My percent yield is over 100%. What does this indicate?

A percent yield greater than 100% is physically impossible and typically indicates the presence of impurities in the isolated product.[1] These impurities could be residual solvent, byproducts, or unreacted starting materials. Thorough purification and drying of the product are necessary to obtain an accurate yield.

Q4: How can I minimize product loss during workup and purification?

Product loss during these stages is a common contributor to low yields. To minimize this:

  • Workup: Ensure complete transfer of all solutions and rinse glassware appropriately.[9] Perform multiple extractions with smaller volumes of solvent.[1] If an emulsion forms during extraction, adding brine or filtering through celite can help.[1]

  • Purification: Choose the appropriate purification method (e.g., recrystallization, column chromatography).[3] When performing chromatography, ensure careful transfer of the compound and thorough rinsing of flasks.[9]

Troubleshooting Workflow for Post-Reaction Steps:

G cluster_0 Troubleshooting A Reaction Completion B Workup A->B E Incomplete Extraction? B->E C Purification G Product Loss during Transfer? C->G D Yield Calculation H Impure Product? D->H E->B Yes (Re-extract) F Emulsion Formation? E->F No F->B F->C G->C Yes (Careful Transfer) G->D No H->C Yes (Re-purify)

Caption: A workflow for troubleshooting low yields in post-reaction steps.

Data and Protocols

Table 1: Effect of Catalyst and Reaction Conditions on Hantzsch Dihydropyridine Synthesis
EntryAldehydeCatalystSolventConditionsTimeYield (%)Reference
1BenzaldehydeNoneEthanolReflux8 h60[3]
2Benzaldehydep-TSAAqueous MicellarUltrasonic Irradiation1.5 h96[3]
34-Cl-BenzaldehydeNoneEthanolMicrowave (120°C)5 min92[3]
44-NO2-BenzaldehydeNoneEthanolMicrowave (120°C)2 min94[3]
Experimental Protocol: Microwave-Assisted Hantzsch Synthesis

This protocol is adapted from a literature procedure that demonstrates improved yields and reduced reaction times.[3]

Materials:

  • Aldehyde (1 mmol)

  • β-ketoester (e.g., ethyl acetoacetate, 2 mmol)

  • Nitrogen source (e.g., ammonium acetate, 1.5 mmol)

  • Ethanol (3-5 mL)

  • Microwave-safe reaction vessel

Procedure:

  • In a microwave-safe reaction vessel, combine the aldehyde (1 mmol), the β-ketoester (2 mmol), and the nitrogen source (1.5 mmol).

  • Add the solvent (e.g., ethanol, 3-5 mL).

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 120°C) for a short duration (e.g., 2-10 minutes).

  • Monitor the reaction progress by TLC.

  • After cooling, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

References

Removal of unreacted sulfur from thiophene synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the removal of unreacted elemental sulfur from thiophene synthesis.

Frequently Asked Questions (FAQs)

Q1: I've completed my thiophene synthesis, and I suspect there's unreacted sulfur in my crude product. What are the initial signs of sulfur contamination?

A1: Visual identification is the first step. Unreacted sulfur often appears as a pale yellow, crystalline solid that is insoluble in many common organic solvents at room temperature. If your crude thiophene product, which is typically a liquid, contains a yellow precipitate or appears as a cloudy slurry, it is likely contaminated with elemental sulfur. Upon gentle heating, the sulfur may melt and form a separate, denser liquid phase.

Q2: What are the most common methods for removing unreacted sulfur from my thiophene product?

A2: The primary methods for removing elemental sulfur from a reaction mixture include:

  • Chemical Treatment: Washing the crude product with a solution of a reducing agent, such as sodium sulfite, to convert the elemental sulfur into water-soluble thiosulfates.

  • Recrystallization: Dissolving the crude product in a suitable hot solvent and allowing the thiophene to crystallize upon cooling, leaving the more soluble sulfur in the mother liquor.

  • Distillation: Separating the thiophene from the non-volatile sulfur based on their significantly different boiling points.

Q3: How do I choose the best method for my specific thiophene derivative?

A3: The choice of purification method depends on the physical properties of your thiophene product (e.g., solid or liquid, boiling point) and the scale of your reaction. A decision-making workflow is provided below to guide your selection.

Troubleshooting Guides

Issue 1: A yellow precipitate (sulfur) is visible in my crude thiophene product after synthesis.
  • Cause: Incomplete reaction of the elemental sulfur or sulfurizing agent.

  • Solution 1 (Chemical Wash): For liquid thiophene products, an aqueous wash with a sodium sulfite solution is often effective. This method converts elemental sulfur into soluble sodium thiosulfate, which can be easily removed in the aqueous phase.

  • Solution 2 (Filtration): If the thiophene product is a solid and has low solubility in a particular solvent in which sulfur is also poorly soluble, you can attempt to dissolve your product and filter off the insoluble sulfur. However, this is often not a clean separation.

Issue 2: My thiophene product co-distills with a yellow substance, or the distillate is still yellow.
  • Cause: While elemental sulfur has a very high boiling point (444.6 °C), it can have a noticeable vapor pressure at lower temperatures and may be carried over with the thiophene vapor, especially under vacuum distillation.

  • Troubleshooting Steps:

    • Optimize Distillation Conditions: Ensure your distillation setup is efficient. Use a fractionating column to improve separation.

    • Pre-treatment: Before distillation, perform a chemical wash with sodium sulfite solution to remove the bulk of the elemental sulfur. This will significantly reduce the amount of sulfur present during distillation.

Issue 3: Recrystallization does not effectively remove all the sulfur.
  • Cause: The chosen recrystallization solvent may have a high solubility for sulfur even at low temperatures, or the cooling process is too rapid, causing the sulfur to co-precipitate with your product.

  • Troubleshooting Steps:

    • Solvent Selection: Choose a solvent where your thiophene product has high solubility at elevated temperatures and low solubility at cooler temperatures, while elemental sulfur remains reasonably soluble at cool temperatures. Toluene and xylene can be effective solvents for dissolving sulfur, especially when hot.[1][2]

    • Controlled Cooling: Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator. Slow cooling promotes the formation of pure crystals of your desired product.

    • Solvent Volume: Using a larger volume of solvent can help to keep the sulfur dissolved in the mother liquor.

Data Presentation

Table 1: Solubility of Elemental Sulfur in Common Organic Solvents

SolventSolubility at 25°C (mass-%)Notes
Carbon Disulfide34.76Excellent solvent for sulfur, but highly flammable and toxic.[3]
Toluene2.070Good solubility, increases significantly with temperature.[2][3]
Benzene2.093Good solubility, but carcinogenic.[3][4]
Chloroform1.164Moderate solubility.[1][3]
Acetone0.079Low solubility.[1][3][5]
Ethanol0.066Very low solubility.[3]
Methanol0.03Very low solubility.[3]
WaterInsoluble[1][4]

This data can guide the selection of solvents for washing or recrystallization. For instance, washing with a solvent like acetone might remove some sulfur without dissolving a significant amount of a non-polar thiophene product.

Table 2: Physical Properties of Thiophene and Sulfur

PropertyThiopheneElemental Sulfur (S₈)
Appearance Colorless liquidYellow crystalline solid
Boiling Point 84 °C444.6 °C
Melting Point -38 °C~115-120 °C

The significant difference in boiling points indicates that distillation is a highly effective method for separating thiophene from unreacted sulfur.[4][6]

Experimental Protocols

Protocol 1: Chemical Removal of Unreacted Sulfur using Sodium Sulfite Wash

Objective: To convert elemental sulfur into water-soluble sodium thiosulfate.

Materials:

  • Crude thiophene product

  • Saturated aqueous solution of sodium sulfite (Na₂SO₃)

  • Separatory funnel

  • Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

Procedure:

  • Dissolve the crude thiophene product in a suitable organic solvent (e.g., 50 mL of diethyl ether for 5 g of crude product).

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of a saturated aqueous solution of sodium sulfite.

  • Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure.

  • Allow the layers to separate. The elemental sulfur will react with the sodium sulfite in the aqueous layer.

  • Drain the lower aqueous layer.

  • Repeat the wash with the sodium sulfite solution two more times.

  • Wash the organic layer with water and then with brine to remove any remaining water-soluble impurities.

  • Drain the aqueous layer and transfer the organic layer to a clean flask.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter to remove the drying agent.

  • Concentrate the organic solution using a rotary evaporator to obtain the purified thiophene product.

Protocol 2: Purification by Recrystallization

Objective: To purify a solid thiophene derivative from soluble sulfur impurities.

Materials:

  • Crude solid thiophene product

  • Recrystallization solvent (e.g., toluene, xylene, or a mixed solvent system)

  • Erlenmeyer flask

  • Hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Place the crude solid thiophene product in an Erlenmeyer flask.

  • Add a minimal amount of the chosen recrystallization solvent.

  • Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve complete dissolution at the boiling point of the solvent.

  • Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.

  • As the solution cools, crystals of the purified thiophene derivative should form.

  • To maximize yield, place the flask in an ice bath for 30 minutes.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold recrystallization solvent.

  • Allow the crystals to air dry or dry them in a vacuum oven.

Mandatory Visualizations

Sulfur_Removal_Workflow start Crude Thiophene Product (Suspected Sulfur Contamination) is_solid Is the product a solid? start->is_solid is_liquid Is the product a liquid? is_solid->is_liquid No recrystallize Perform Recrystallization is_solid->recrystallize Yes distillation_check Is the product thermally stable and has a bp < 200°C? is_liquid->distillation_check Yes chemical_wash Perform Chemical Wash (Sodium Sulfite) distillation_check->chemical_wash No distillation Perform Distillation distillation_check->distillation Yes analyze Analyze Purity (e.g., NMR, GC-MS) chemical_wash->analyze recrystallize->analyze distillation->analyze end Pure Thiophene Product analyze->end

Caption: Decision tree for selecting a sulfur removal method.

Chemical_Wash_Setup cluster_0 Experimental Setup: Chemical Wash sep_funnel Separatory Funnel flask_organic Flask with Organic Layer sep_funnel->flask_organic Drain Organic Layer flask_aqueous Flask with Aqueous Layer sep_funnel->flask_aqueous Drain Aqueous Layer drying_step Drying over Na₂SO₄ flask_organic->drying_step filtration_step Filtration drying_step->filtration_step roto_evap Rotary Evaporation filtration_step->roto_evap final_product Purified Thiophene roto_evap->final_product

Caption: Workflow for chemical wash purification.

References

Technical Support Center: Synthesis of Methyl 2-amino-5-ethylthiophene-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 2-amino-5-ethylthiophene-3-carboxylate.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, primarily via the Gewald reaction.

Issue 1: Low or No Product Yield

Question: My reaction has resulted in a very low yield or no desired product. What are the primary factors to investigate?

Answer:

Low or no yield in a Gewald reaction typically points to issues with one of the three key stages: the initial Knoevenagel condensation, the subsequent addition of sulfur, or the final cyclization.

Possible Causes and Solutions:

Possible CauseTroubleshooting Steps
Inefficient Knoevenagel Condensation The Knoevenagel condensation between butyraldehyde and methyl cyanoacetate is the foundational step.[1] Base Selection: The choice and quantity of the base are critical. Secondary amines like morpholine or piperidine, or tertiary amines such as triethylamine are commonly used.[2][3] If the reaction is sluggish, consider screening different bases or slightly increasing the catalyst loading. Water Removal: This condensation produces water, which can impede the reaction. For larger scale reactions, using a Dean-Stark apparatus to remove water can be beneficial.[2]
Poor Sulfur Solubility or Reactivity Solvent Choice: Elemental sulfur has limited solubility in many organic solvents. Polar aprotic solvents like N,N-dimethylformamide (DMF) or alcohols like ethanol or methanol are often used to improve solubility and reactivity.[2] Temperature: Gently warming the reaction mixture, typically to 40-60°C, can increase the reactivity of sulfur. However, be cautious as excessive heat can promote side reactions.[2]
Incorrect Stoichiometry or Reagent Quality Purity of Reagents: Ensure that butyraldehyde is free from acidic impurities (which can neutralize the base catalyst) and that methyl cyanoacetate has not hydrolyzed. All reagents should be of high purity and dry.[2] Accurate Measurements: Precisely measure all reactants. An excess of one reactant can lead to side product formation.
Steric Hindrance While less of a concern with butyraldehyde, steric hindrance can be a factor with more complex aldehydes or ketones. In such cases, a two-step procedure might be more effective: first, isolate the α,β-unsaturated nitrile intermediate from the Knoevenagel condensation, and then react it with sulfur and base.[2]

Issue 2: Presence of Significant Impurities and Side Products

Question: My crude product contains a high level of impurities, making purification difficult. What are the likely side products and how can I minimize them?

Answer:

The presence of multiple byproducts is a common challenge in one-pot Gewald syntheses.

Potential Side Products and Mitigation Strategies:

Side ProductMitigation Strategy
Unreacted Starting Materials If the reaction has not gone to completion, you will observe unreacted butyraldehyde and methyl cyanoacetate. To address this, you can try increasing the reaction time, optimizing the temperature, or using a more efficient catalyst system.[2]
Knoevenagel-Cope Intermediate The α,β-unsaturated nitrile may be isolated if the sulfur addition and cyclization steps are slow or incomplete. Ensure that a sufficient amount of sulfur is present and that the reaction conditions (temperature and base) are adequate for the cyclization to proceed.[2]
Dimerization or Polymerization Products Under certain conditions, the starting materials or reactive intermediates can undergo self-condensation or polymerization.[4] To minimize this, you can adjust the concentration of the reactants, modify the rate of addition of the reagents, or change the solvent.
Thiophene-3-carboxamide Derivatives If a primary or secondary amine is used as the catalyst and the reaction temperature is high, the methyl ester can undergo aminolysis to form the corresponding amide. Using a tertiary amine like triethylamine can prevent this side reaction.

Issue 3: Difficulty with Product Isolation and Purification

Question: I am having trouble isolating a pure product from the reaction mixture. What are the recommended purification methods?

Answer:

Effective purification is crucial for obtaining high-quality this compound.

Purification Recommendations:

MethodProtocol
Recrystallization This is often the most effective method for purifying the crude product. Solvent Selection: Ethanol is a commonly used solvent for recrystallization.[5] Other potential solvent systems include ethyl acetate/hexanes.[6] The goal is to find a solvent in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures.
Column Chromatography If recrystallization does not yield a product of sufficient purity, silica gel column chromatography is a reliable alternative. A mixture of hexane and ethyl acetate is a typical eluent system.[7]
Work-up Procedure After the reaction is complete, it is common to quench the reaction mixture with water and extract the product with an organic solvent like ethyl acetate. Washing the organic layer with brine can help to remove water-soluble impurities.[7]

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for the synthesis of this compound?

A1: The optimal temperature can vary depending on the specific protocol, including the choice of solvent and base. Generally, the reaction is conducted at a slightly elevated temperature, often in the range of 40-60°C, to ensure sufficient reactivity of the elemental sulfur.[2] Some protocols may specify room temperature or reflux conditions. It is advisable to monitor the reaction progress by thin-layer chromatography (TLC) to determine the optimal temperature for your specific setup.

Q2: Which base is most effective for this Gewald reaction?

A2: The choice of base is a critical parameter. Tertiary amines like triethylamine are often preferred as they are less likely to participate in side reactions, such as amide formation with the methyl ester.[2][8] However, secondary amines like morpholine and piperidine are also highly effective catalysts for the initial Knoevenagel condensation.[3] The optimal base may need to be determined empirically for a specific set of reaction conditions.

Q3: Can this synthesis be scaled up for pilot or industrial production?

A3: Yes, the Gewald reaction is amenable to scale-up.[9] However, several factors must be carefully considered:

  • Heat Management: The reaction is exothermic, and on a large scale, efficient heat dissipation is crucial to prevent thermal runaway.[10][11] Using a jacketed reactor with controlled cooling is essential.

  • Mixing: Homogeneous mixing is critical to avoid localized hot spots and ensure consistent reaction progress.[12]

  • Reagent Addition: The rate of addition of reagents may need to be carefully controlled to manage the reaction exotherm.

  • Safety: A thorough safety assessment is necessary before any scale-up operation.

Q4: What are the key safety precautions to take during this synthesis?

A4: It is imperative to adhere to standard laboratory safety procedures.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Ventilation: Work in a well-ventilated area or a fume hood, especially when handling volatile reagents like butyraldehyde and triethylamine.

  • Reagent Handling: Triethylamine is flammable and toxic. DMF is a reproductive toxin. Elemental sulfur is flammable. Handle all chemicals with care and consult the Safety Data Sheets (SDS) for each reagent before use.

  • Exothermic Reaction: Be aware of the potential for an exothermic reaction and have a cooling bath readily available.

Quantitative Data

The yield of this compound can be influenced by various reaction parameters. The following table summarizes reported yields under different conditions.

AldehydeActive Methylene CompoundBaseSolventTemperatureYield (%)Reference
n-ButyraldehydeMethyl cyanoacetateTriethylamineDMF50°C85.5[13]
n-ButyraldehydeMethyl cyanoacetateNot specifiedNot specifiedNot specified76[7]
n-ButyraldehydeMethyl cyanoacetateTriethylamineDMF50°CNot specified[14]

Experimental Protocols

Lab-Scale Synthesis of this compound

This protocol is adapted from literature procedures for the Gewald synthesis.[13][14]

Materials:

  • n-Butyraldehyde

  • Methyl cyanoacetate

  • Elemental sulfur

  • Triethylamine

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of elemental sulfur (10.0 mmol) in DMF (3 mL) in a round-bottom flask, add methyl cyanoacetate (10.0 mmol) and triethylamine (12.5 mmol).

  • Stir the mixture, which should turn a dark brownish color.

  • Add n-butyraldehyde (30.0 mmol) to the reaction mixture.

  • Heat the reaction mixture to 50°C and stir overnight.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water and extract the product with ethyl acetate.

  • Wash the combined organic layers with saturated sodium chloride solution.

  • Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or by recrystallization.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Reaction Setup cluster_reaction Synthesis cluster_workup Work-up and Isolation cluster_purification Purification prep_reagents Prepare Reagents: - Butyraldehyde - Methyl Cyanoacetate - Sulfur - Triethylamine - DMF mix_reagents Combine Sulfur, Methyl Cyanoacetate, and Triethylamine in DMF prep_reagents->mix_reagents add_aldehyde Add Butyraldehyde mix_reagents->add_aldehyde Stir heat_stir Heat to 50°C and Stir Overnight add_aldehyde->heat_stir quench Quench with Water heat_stir->quench extract Extract with Ethyl Acetate quench->extract wash Wash Organic Layer extract->wash dry_concentrate Dry and Concentrate wash->dry_concentrate purify Purify by Column Chromatography or Recrystallization dry_concentrate->purify final_product final_product purify->final_product Obtain Pure Product

Caption: General experimental workflow for the synthesis of this compound.

Troubleshooting Logic Diagram

troubleshooting_workflow start Low or No Product Yield check_knoevenagel Check Knoevenagel Condensation start->check_knoevenagel check_sulfur Check Sulfur Reactivity start->check_sulfur check_reagents Check Reagent Quality and Stoichiometry start->check_reagents solution_base Optimize Base/Catalyst check_knoevenagel->solution_base Inefficient? solution_water Consider Water Removal check_knoevenagel->solution_water Water present? solution_temp_solvent Optimize Temperature and Solvent check_sulfur->solution_temp_solvent Poor solubility/reactivity? solution_reagent_purity Verify Reagent Purity and Measurements check_reagents->solution_reagent_purity Incorrect stoichiometry or impure reagents? successful_synthesis Improved Yield solution_base->successful_synthesis solution_water->successful_synthesis solution_temp_solvent->successful_synthesis solution_reagent_purity->successful_synthesis

Caption: A logical workflow for troubleshooting low yields in the Gewald synthesis.

References

Preventing dimerization in Gewald-like reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in Gewald-like reactions, with a specific focus on preventing the common side reaction of dimerization.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of dimerization in Gewald-like reactions?

A1: Dimerization in Gewald-like reactions typically occurs at the stage of the α,β-unsaturated nitrile intermediate, which is formed from the initial Knoevenagel condensation of a ketone or aldehyde with an active methylene nitrile.[1][2] This intermediate can undergo a self-condensation or Michael addition reaction, leading to the formation of a dimeric byproduct.[1][3] The propensity for dimerization is highly dependent on the specific substrates and reaction conditions employed.[1][2]

Q2: How can I detect the formation of dimers in my reaction mixture?

A2: Dimer formation can be monitored by standard chromatographic and spectroscopic techniques. On Thin Layer Chromatography (TLC), the dimer will often appear as a distinct spot from the starting materials and the desired 2-aminothiophene product. High-Performance Liquid Chromatography (HPLC) can be used for more quantitative analysis. The structure of the isolated dimer can be confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Q3: What are the key reaction parameters to control to minimize dimerization?

A3: The formation of the dimeric byproduct is highly sensitive to reaction conditions.[1][2] The key parameters to optimize are:

  • Choice of Base: The base plays a crucial role in catalyzing both the initial condensation and the subsequent cyclization. The type and amount of base can significantly influence the reaction pathway.

  • Reaction Temperature: Temperature affects the rates of all reaction steps. Suboptimal temperatures can favor the dimerization pathway.[2]

  • Solvent: The polarity of the solvent can influence the solubility of reactants and intermediates, thereby affecting reaction rates and selectivity.[3]

  • Rate of Reagent Addition: Slow and controlled addition of reagents can help to maintain low concentrations of reactive intermediates, thus disfavoring bimolecular side reactions like dimerization.

Troubleshooting Guide

Issue: Significant formation of a dimeric byproduct is observed, leading to low yields of the desired 2-aminothiophene.

This troubleshooting guide provides a systematic approach to optimize your reaction conditions to minimize dimerization.

Optimization of the Base

The choice of base is critical in directing the reaction towards the desired product. Amine bases like morpholine, piperidine, and triethylamine are commonly used.[2]

Table 1: Effect of Different Bases on Gewald Reaction Yield (Data compiled from studies on the reaction of cyclohexanone, malononitrile, and sulfur)

Base (catalyst)TimeYield (%) of 2-aminothiophene
Pyrrolidinium borate30 min87
Piperidinium borate20 min96
Morpholinium borate45 min82
L-Proline10 h84

Note: While this data from an L-proline catalyzed reaction does not directly quantify the dimer, lower yields of the desired product under certain conditions can be indicative of increased side reactions, including dimerization.[4]

Troubleshooting Steps:

  • If you are observing significant dimerization, consider switching to a different base. Morpholine is often cited as being highly effective.[2]

  • Optimize the amount of base used. In some cases, catalytic amounts may be sufficient and can reduce side reactions.

Temperature Control

The reaction temperature can have a profound effect on the selectivity of the Gewald reaction.

Table 2: Effect of Temperature on Gewald Reaction Yield (Data from a study using piperidinium borate as a catalyst)

Temperature (°C)TimeYield (%) of 2-aminothiophene
Room Temperature24 hTraces
703 h84
10025 min96

Troubleshooting Steps:

  • If dimerization is prevalent at a higher temperature, try lowering the temperature to favor the desired cyclization over the dimerization of the intermediate.

  • Conversely, if the reaction is sluggish at lower temperatures, a moderate increase in temperature might be necessary, but this should be done cautiously while monitoring for dimer formation.[2]

Solvent Selection

The choice of solvent can influence the reaction outcome by affecting the solubility and reactivity of the species involved. Polar solvents are generally preferred.[3]

Table 3: Effect of Solvent on Gewald Reaction Yield (Data from a study using piperidinium borate as a catalyst)

SolventTimeYield (%) of 2-aminothiophene
Toluene5 h45
Dichloromethane6 h35
Acetonitrile2 h89
Ethanol35 min92
Ethanol:Water (9:1)25 min96
Dimethylformamide (DMF)20 min75
Dimethyl sulfoxide (DMSO)20 min72

Troubleshooting Steps:

  • If you are using a non-polar solvent and observing dimerization, switching to a polar solvent like ethanol, methanol, or DMF may improve the yield of the desired product.[2]

  • A mixture of solvents, such as ethanol/water, can sometimes provide the optimal balance of solubility and reactivity.

Experimental Protocols

General Experimental Protocol for the Gewald Reaction

This protocol is a general guideline for the synthesis of 2-aminothiophenes and should be optimized for specific substrates.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the ketone or aldehyde (1.0 eq.), the active methylene nitrile (1.0 eq.), and elemental sulfur (1.1 eq.).

  • Solvent and Base Addition: Add the chosen solvent (e.g., ethanol) and the base (e.g., morpholine, 0.5-1.0 eq.).

  • Reaction Execution: Stir the reaction mixture at the optimized temperature (e.g., 45-50 °C). Monitor the progress of the reaction by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure, and the residue is purified.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Key consideration for minimizing dimerization: A slow, dropwise addition of the base to the mixture of the other reactants can help to control the reaction rate and reduce the concentration of the reactive intermediate, thereby minimizing the formation of the dimer.

Visualizations

Gewald_Reaction_Pathway Carbonyl Compound Carbonyl Compound Knoevenagel Condensation Knoevenagel Condensation Carbonyl Compound->Knoevenagel Condensation Active Methylene Nitrile Active Methylene Nitrile Active Methylene Nitrile->Knoevenagel Condensation Base Base Base->Knoevenagel Condensation catalyst Sulfur Addition & Cyclization Sulfur Addition & Cyclization Base->Sulfur Addition & Cyclization catalyst Sulfur Sulfur Sulfur->Sulfur Addition & Cyclization α,β-Unsaturated Nitrile α,β-Unsaturated Nitrile Knoevenagel Condensation->α,β-Unsaturated Nitrile Dimerization (Side Reaction) Dimerization (Side Reaction) α,β-Unsaturated Nitrile->Dimerization (Side Reaction) α,β-Unsaturated Nitrile->Sulfur Addition & Cyclization Dimer Dimer Dimerization (Side Reaction)->Dimer 2-Aminothiophene (Desired Product) 2-Aminothiophene (Desired Product) Sulfur Addition & Cyclization->2-Aminothiophene (Desired Product)

Caption: Reaction pathway of the Gewald synthesis.

Troubleshooting_Workflow Start Start High Dimer Formation High Dimer Formation Start->High Dimer Formation Optimize Base Change Base Type or Concentration High Dimer Formation->Optimize Base Monitor Dimer Dimer Reduced? Optimize Base->Monitor Dimer Adjust Temperature Lower or Raise Temperature Monitor Dimer->Adjust Temperature No Successful Synthesis Successful Synthesis Monitor Dimer->Successful Synthesis Yes Monitor Dimer2 Dimer Reduced? Adjust Temperature->Monitor Dimer2 Change Solvent Switch to a More Polar Solvent Monitor Dimer2->Change Solvent No Monitor Dimer2->Successful Synthesis Yes Monitor Dimer3 Dimer Reduced? Change Solvent->Monitor Dimer3 Control Addition Rate Slow Addition of Reagents Monitor Dimer3->Control Addition Rate No Monitor Dimer3->Successful Synthesis Yes Control Addition Rate->Successful Synthesis

Caption: Troubleshooting workflow for dimerization.

References

Validation & Comparative

Comparative NMR Analysis of Methyl 2-amino-5-ethylthiophene-3-carboxylate and Related Thiophene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A guide for researchers in synthetic chemistry and drug discovery providing a comparative analysis of the nuclear magnetic resonance (NMR) spectra of Methyl 2-amino-5-ethylthiophene-3-carboxylate and its structural analogs. This document presents compiled and predicted spectral data, detailed experimental protocols for NMR analysis, and a structural correlation of the NMR signals.

This guide offers a valuable resource for scientists engaged in the synthesis and characterization of substituted thiophene scaffolds, a common motif in medicinal chemistry. By comparing the ¹H and ¹³C NMR data of this compound with its closely related analogs, researchers can gain insights into the influence of substituent changes on the electronic environment of the thiophene ring.

Structural and Spectral Comparison

The chemical structure of this compound is presented below, followed by a detailed breakdown of its predicted ¹H and ¹³C NMR spectral data. This data is juxtaposed with experimentally determined data for structurally similar compounds to provide a robust comparative framework.

Target Compound: this compound

Structure:

¹H NMR Data Comparison

The following table summarizes the predicted ¹H NMR chemical shifts (δ) in parts per million (ppm), splitting patterns, and integration values for this compound. This is compared with the experimental data for Ethyl 2-amino-4-methylthiophene-3-carboxylate.[1][2][3] The solvent is CDCl₃ unless otherwise noted.

Proton Assignment This compound (Predicted) Ethyl 2-amino-4-methylthiophene-3-carboxylate (Experimental) [1][2][3]
-NH₂~5.9 (br s, 2H)6.07 (s, 2H)
Thiophene-H~6.5 (s, 1H)5.82 (s, 1H)
-OCH₃~3.8 (s, 3H)-
-OCH₂CH₃-4.29 (q, J = 7.1 Hz, 2H)
-CH₂CH₃ (thiophene)~2.7 (q, J = 7.5 Hz, 2H)-
-CH₃ (thiophene)-2.28 (s, 3H)
-CH₂CH₃ (thiophene)~1.3 (t, J = 7.5 Hz, 3H)-
-OCH₂CH₃-1.35 (t, J = 7.1 Hz, 3H)
¹³C NMR Data Comparison

The table below outlines the predicted ¹³C NMR chemical shifts for this compound, contrasted with the experimental data for Ethyl 2-amino-4-methylthiophene-3-carboxylate[1][2][3] and the closely related 2-Amino-5-ethyl-3-thiophenecarboxylic acid.

Carbon Assignment This compound (Predicted) Ethyl 2-amino-4-methylthiophene-3-carboxylate (Experimental) [1][2][3]2-Amino-5-ethyl-3-thiophenecarboxylic acid (Experimental)
C=O~166166.13-
C2 (C-NH₂)~163164.17-
C5 (C-Et)~140-Thiophene ring carbons appear in a range.
C4~105106.72Thiophene ring carbons appear in a range.
C3 (C-COOCH₃)~103102.85Thiophene ring carbons appear in a range.
-OCH₃~51--
-OCH₂CH₃-59.54-
-CH₂CH₃ (thiophene)~24-Thiophene ring carbons appear in a range.
-CH₃ (thiophene)-18.40-
-CH₂CH₃ (thiophene)~15-Thiophene ring carbons appear in a range.
-OCH₂CH₃-14.40-

Experimental Protocols

The following provides a general methodology for acquiring high-quality ¹H and ¹³C NMR spectra for thiophene derivatives, based on standard laboratory practices.

Sample Preparation:

  • Dissolve 5-10 mg of the thiophene derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Transfer the solution to a standard 5 mm NMR tube.

  • Ensure the solution is clear and free of any particulate matter.

Instrumentation and Data Acquisition:

  • Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for optimal resolution.

  • ¹H NMR:

    • Pulse Program: Standard single-pulse experiment (zg30 or equivalent).

    • Number of Scans: 8 to 16 scans are typically sufficient.

    • Spectral Width: -2 to 12 ppm.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR:

    • Pulse Program: Proton-decoupled experiment (e.g., zgpg30).

    • Number of Scans: 1024 to 4096 scans, or more, may be necessary depending on the sample concentration.

    • Spectral Width: 0 to 220 ppm.

    • Relaxation Delay: 2-5 seconds.

Data Processing:

  • Apply Fourier transformation to the acquired free induction decay (FID).

  • Phase correct the spectrum.

  • Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

  • Integrate the peaks in the ¹H NMR spectrum.

  • Analyze the chemical shifts, splitting patterns, and coupling constants.

Structure-Spectra Correlations

The relationship between the molecular structure of this compound and its characteristic NMR signals can be visualized as follows:

Structure-NMR Correlation cluster_0 This compound cluster_1 ¹H NMR Signals cluster_2 ¹³C NMR Signals C1 C=O OCH3 -OCH₃ C_CO ~166 ppm C1->C_CO C2 C2-NH₂ C3 C3-COOCH₃ NH2 -NH₂ C_C2 ~163 ppm C2->C_C2 C4 C4-H C_C3 ~103 ppm C3->C_C3 C5 C5-Et H_Thiophene ~6.5 ppm (s) C4->H_Thiophene C_C4 ~105 ppm C4->C_C4 S S Et -CH₂CH₃ C_C5 ~140 ppm C5->C_C5 H_NH2 ~5.9 ppm (br s) NH2->H_NH2 H_OCH3 ~3.8 ppm (s) OCH3->H_OCH3 C_OCH3 ~51 ppm OCH3->C_OCH3 H_Et_CH2 ~2.7 ppm (q) Et->H_Et_CH2 H_Et_CH3 ~1.3 ppm (t) Et->H_Et_CH3 C_Et_CH2 ~24 ppm Et->C_Et_CH2 C_Et_CH3 ~15 ppm Et->C_Et_CH3

Caption: Correlation of molecular structure with predicted NMR signals.

References

A Researcher's Guide to the FT-IR Spectroscopy of 2-Aminothiophene-3-carboxylates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate characterization of newly synthesized compounds is paramount. 2-Aminothiophene-3-carboxylates are a class of heterocyclic compounds of significant interest due to their diverse biological activities. Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful and accessible analytical technique for the structural elucidation of these molecules. This guide provides a comparative analysis of the FT-IR spectroscopic features of 2-aminothiophene-3-carboxylates, supported by experimental data, detailed protocols, and a comparison with alternative analytical methods.

Performance Comparison: FT-IR Spectroscopy in the Analysis of 2-Aminothiophene-3-carboxylates

FT-IR spectroscopy is highly effective for identifying the key functional groups present in 2-aminothiophene-3-carboxylate derivatives. The position, intensity, and shape of the absorption bands in the infrared spectrum provide a molecular fingerprint, confirming the presence of the amino group (-NH₂), the carboxylate ester group (-COOR), and the thiophene ring.

In comparison to other spectroscopic techniques, FT-IR offers a rapid and non-destructive method for qualitative analysis. While Nuclear Magnetic Resonance (NMR) spectroscopy provides a more detailed map of the carbon-hydrogen framework, FT-IR is often faster and more sensitive to changes in functional groups, making it an excellent complementary technique.

Raman spectroscopy can also be a valuable alternative or supplement to FT-IR. While both are forms of vibrational spectroscopy, they are governed by different selection rules. FT-IR is based on the absorption of infrared light by vibrating dipoles, whereas Raman spectroscopy involves the inelastic scattering of monochromatic light. This means that some vibrations that are weak or absent in the FT-IR spectrum may be strong in the Raman spectrum, and vice versa. For instance, the C=C and C-S stretching vibrations of the thiophene ring can sometimes be more clearly observed in Raman spectra.

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. For 2-aminothiophene-3-carboxylates, UV-Vis spectra can confirm the presence of the conjugated system formed by the thiophene ring and the carboxylate group. However, it provides less detailed structural information compared to FT-IR.

Quantitative Data Summary

The following table summarizes the characteristic FT-IR absorption bands for various 2-aminothiophene-3-carboxylate derivatives, aiding in the rapid identification of these compounds.

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)NotesReference
Amino (-NH₂)N-H Stretching (asymmetric & symmetric)3460 - 3321Two distinct bands are often observed for the primary amine.[1]
Carbonyl (C=O)C=O Stretching1714 - 1666The position can vary depending on the ester group (methyl, ethyl) and substitution on the thiophene ring.[1][2]
Thiophene RingC=C Stretching1593 - 1438Aromatic ring stretching vibrations.[1]
Ester (C-O)C-O Stretching1282 - 1213[1]
Aromatic C-HC-H Stretching~3074[1]
Aliphatic C-HC-H Stretching2947 - 2928From the alkyl group of the ester.[1]

Experimental Protocols

A reliable FT-IR spectrum is contingent on proper sample preparation and data acquisition. The following is a detailed protocol for the analysis of solid 2-aminothiophene-3-carboxylate samples using the KBr pellet method.

Materials and Equipment:

  • Fourier-Transform Infrared (FT-IR) Spectrometer

  • Agate mortar and pestle

  • Hydraulic press with a pellet-forming die

  • Spectroscopy-grade Potassium Bromide (KBr), dried

  • Spatula

  • Analytical balance

Procedure:

  • Sample Preparation:

    • Weigh approximately 1-2 mg of the solid 2-aminothiophene-3-carboxylate sample.

    • In an agate mortar, grind the sample into a very fine powder.

    • Add approximately 100-200 mg of dry, spectroscopy-grade KBr to the mortar.

    • Gently but thoroughly mix the sample and KBr with the pestle until a homogeneous mixture is obtained. The particle size of the sample should be reduced to minimize light scattering.[1]

  • Pellet Formation:

    • Transfer a portion of the mixture into the pellet-forming die.

    • Ensure the surface of the powder is level.

    • Place the die in a hydraulic press and apply pressure (typically 8-10 tons) for a few minutes to form a thin, transparent or translucent pellet.

  • Data Acquisition:

    • Carefully remove the KBr pellet from the die.

    • Place the pellet in the sample holder of the FT-IR spectrometer.

    • Record a background spectrum using a pure KBr pellet or with an empty sample compartment.

    • Record the spectrum of the sample.

    • The spectrum is typically recorded in the mid-infrared range, from 4000 to 400 cm⁻¹.

  • Data Analysis:

    • The obtained spectrum should be baseline-corrected.

    • Identify the characteristic absorption bands and compare them with known values from the literature to confirm the structure of the compound.

Visualizing the Analysis Workflow

The following diagram illustrates the logical workflow for the structural confirmation of a 2-aminothiophene-3-carboxylate using FT-IR spectroscopy.

FTIR_Analysis_Workflow cluster_regions Characteristic Absorption Regions start Synthesized Compound (Suspected 2-Aminothiophene-3-carboxylate) sample_prep Sample Preparation (KBr Pellet Method) start->sample_prep ftir_acq FT-IR Spectrum Acquisition (4000-400 cm⁻¹) sample_prep->ftir_acq spectrum Raw FT-IR Spectrum ftir_acq->spectrum analysis Spectral Analysis spectrum->analysis nh_stretch ~3400-3300 cm⁻¹ N-H Stretch analysis->nh_stretch ch_stretch ~3100-2900 cm⁻¹ C-H Stretch analysis->ch_stretch co_stretch ~1700-1660 cm⁻¹ C=O Stretch analysis->co_stretch cc_stretch ~1600-1450 cm⁻¹ C=C Stretch analysis->cc_stretch confirmation Structural Confirmation nh_stretch->confirmation ch_stretch->confirmation co_stretch->confirmation cc_stretch->confirmation

Caption: Workflow for FT-IR analysis of 2-aminothiophene-3-carboxylates.

References

A Comparative Guide to the X-ray Crystallography of Substituted Thiophene Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Thiophene and its derivatives are key heterocyclic scaffolds in medicinal chemistry and materials science, valued for their diverse biological activities and electronic properties.[1][2][3][4][5][6] A thorough understanding of their three-dimensional structure through X-ray crystallography is crucial for rational drug design and the development of novel materials. This guide provides a comparative overview of the crystallographic data for a selection of substituted thiophene derivatives, offering insights into how different substituents influence molecular conformation and crystal packing.

Comparative Crystallographic Data

The following table summarizes key crystallographic parameters for several substituted thiophene compounds, illustrating the impact of substitution on the crystal lattice.

ParameterCompound 1: 2-Amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrileCompound 2: (E)-3-bromo-4-((4-((1-(4-chlorophenyl)ethylidene)amino)-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-5-((2-isopropylcyclohexyl)oxy)furan-2(5H)-oneCompound 3: 5,5′-diphenyl-2,2′-bithiophene (PTTP) with trimethylsilyl terminal groups
Chemical Formula C₁₀H₁₂N₂SC₂₉H₃₀BrClN₄O₃SC₂₈H₂₈S₂Si₂
Molecular Weight 192.29 g/mol 629.99 g/mol Not explicitly stated
Crystal System MonoclinicMonoclinicNot explicitly stated
Space Group P2₁/cC2Not explicitly stated
Unit Cell Dimensions a = 9.0415(2) Åb = 8.3294(2) Åc = 13.1283(3) Åβ = 90.169(2)°a = 33.795(5) Åb = 8.871(5) Åc = 10.039(5) Åβ = 98.337(5)°Not explicitly stated
Unit Cell Volume 988.69(4) ų2978(2) ųNot explicitly stated
Molecules per Unit Cell (Z) 4Not explicitly statedNot explicitly stated

Data for Compounds 1 and 2 sourced from[7]. Data for Compound 3 is based on a study by a team of researchers, which focused on the impact of terminal substituents on molecular packing and charge transport.[8]

The Influence of Substituents on Crystal Packing

The nature and position of substituents on the thiophene ring play a critical role in dictating the intermolecular interactions and, consequently, the overall crystal packing arrangement. These interactions can include hydrogen bonds, halogen bonds, and π-π stacking.

For instance, in a study of thiophene-phenylene co-oligomers, the van der Waals volume of terminal substituents was found to directly correlate with the inclination angle of the molecules within the crystal layers.[8] This inclination, in turn, affects the intermolecular interactions and molecular orbital overlap, which are key determinants of the material's charge transport properties.[8] Bulky substituents tend to increase the inclination angle, which can weaken dipole-dipole interactions.[8]

In other examples, the presence of sulfonyl groups can lead to the formation of weak C—H⋯O intramolecular interactions, stabilizing the molecular conformation.[1][2] Intermolecular hydrogen bonds, such as N—H⋯O, can link molecules into specific ring motifs and chains, further defining the crystal architecture.[1]

Experimental Protocols

The determination of a crystal structure through X-ray crystallography involves a meticulous, multi-step process.[7] Below is a generalized methodology.

Crystal Growth and Selection

High-quality single crystals are essential for a successful X-ray diffraction analysis.[7] Common methods for crystal growth include:

  • Slow Evaporation: A saturated solution of the compound is allowed to evaporate slowly, leading to the formation of crystals.[7]

  • Vapor Diffusion: A solution of the compound in a volatile solvent is placed in a sealed container with a less volatile solvent in which the compound is insoluble. As the volatile solvent slowly evaporates and mixes with the anti-solvent, the compound's solubility decreases, promoting crystallization.[7]

  • Slow Cooling: A saturated solution at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.[7]

Once grown, a suitable crystal, typically 0.1-0.3 mm in each dimension, is selected under a microscope and mounted on a goniometer head.[7]

G cluster_synthesis Compound Synthesis cluster_crystal Crystal Growth Start Starting Materials Reaction Chemical Reaction Start->Reaction Purification Purification Reaction->Purification Dissolution Dissolve Compound Purification->Dissolution Crystallization Induce Crystallization (Evaporation, Diffusion, Cooling) Dissolution->Crystallization Selection Select Single Crystal Crystallization->Selection

Workflow from compound synthesis to single crystal selection.
Data Collection

The mounted crystal is placed in an X-ray diffractometer and typically cooled to 100-120 K to minimize thermal vibrations of the atoms.[7] A monochromatic X-ray beam is directed at the crystal. As the crystal is rotated, a series of diffraction patterns are collected by a detector.[7]

Data Reduction and Structure Solution

The collected diffraction images are processed to determine the intensities and positions of the diffraction spots.[7] This data is then corrected for various experimental factors to yield a set of structure factors. These structure factors are used to solve the phase problem and generate an initial electron density map of the crystal.[7]

Structure Refinement and Validation

The initial model of the crystal structure is refined by adjusting atomic positions and thermal parameters to achieve the best possible fit with the experimental data.[7] The final refined structure is then validated to ensure its chemical and crystallographic reasonability.[7] The resulting model provides precise information on bond lengths, bond angles, and intermolecular interactions.[7]

G DataCollection X-ray Data Collection DataReduction Data Reduction DataCollection->DataReduction StructureSolution Structure Solution (Phase Problem) DataReduction->StructureSolution StructureRefinement Structure Refinement StructureSolution->StructureRefinement Validation Validation and Analysis StructureRefinement->Validation FinalStructure Final Crystal Structure Validation->FinalStructure

General workflow for X-ray crystal structure determination.

Logical Relationships in Crystallographic Analysis

The analysis of substituted thiophene compounds through X-ray crystallography reveals a clear logical progression from molecular structure to bulk properties, which is particularly relevant for drug development and materials science.

G substituent Substituent Properties (Size, H-bonding, etc.) conformation Molecular Conformation (Torsion Angles) substituent->conformation packing Crystal Packing (Intermolecular Interactions) substituent->packing conformation->packing activity Biological Activity / Material Performance conformation->activity properties Bulk Properties (Solubility, Melting Point, etc.) packing->properties properties->activity

Relationship between substituent choice and material properties.

This guide underscores the power of X-ray crystallography in elucidating the structure-property relationships of substituted thiophene compounds. The detailed structural information obtained is invaluable for the targeted design of new therapeutic agents and functional materials.

References

Purity Analysis of Methyl 2-amino-5-ethylthiophene-3-carboxylate: A Comparative Guide to HPLC and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rigorous assessment of purity for active pharmaceutical ingredients (APIs) and key intermediates is a cornerstone of drug development and manufacturing, ensuring both safety and efficacy. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity analysis of Methyl 2-amino-5-ethylthiophene-3-carboxylate, a crucial building block in the synthesis of various therapeutic agents. This document details experimental protocols and presents supporting data to aid researchers in selecting the most appropriate analytical strategy for their needs.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC, particularly in the reversed-phase mode, stands as the principal technique for the purity determination of non-volatile and thermally labile compounds like this compound. Its high resolution, sensitivity, and quantitative accuracy make it the industry standard for separating the main component from its process-related impurities and degradation products.

Potential Impurities

The common synthetic route to this compound is the Gewald reaction. This multicomponent reaction involves the condensation of a ketone (butanal or its equivalent), an active methylene nitrile (methyl cyanoacetate), and elemental sulfur.[1][2] Consequently, the primary impurities are likely to be unreacted starting materials, intermediates, and by-products from side reactions.

Table 1: Potential Process-Related Impurities in this compound Synthesis

Impurity NameStructureRationale for Presence
ButanalCH₃CH₂CH₂CHOUnreacted starting material
Methyl CyanoacetateNCCH₂COOCH₃Unreacted starting material
Elemental SulfurS₈Unreacted starting material
Knoevenagel Condensation Product(Structure varies)Intermediate from the initial condensation step
Dimeric By-products(Structure varies)Formed through side reactions
Experimental Protocol: Reversed-Phase HPLC (RP-HPLC)

This proposed method is adapted from established protocols for similar 2-aminothiophene derivatives and general RP-HPLC method development principles.[3]

Instrumentation:

  • HPLC system with a UV-Vis detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Data acquisition and processing software

Chromatographic Conditions:

  • Mobile Phase: A gradient of Acetonitrile (ACN) and 0.1% Formic Acid in Water.

  • Gradient Program:

    • 0-5 min: 30% ACN

    • 5-25 min: 30% to 80% ACN

    • 25-30 min: 80% ACN

    • 30.1-35 min: 30% ACN (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve 1 mg of the sample in 1 mL of mobile phase A (Acetonitrile/Water 50:50).

Table 2: Hypothetical HPLC Performance Data

CompoundRetention Time (min)Resolution (Rs)Tailing Factor (T)Theoretical Plates (N)
Methyl Cyanoacetate3.5-1.1>2000
Butanal4.22.81.2>2000
This compound 15.8 - 1.1 >5000
Knoevenagel Intermediate18.24.51.3>4000
Dimeric Impurity22.56.11.2>5000

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing s1 Weigh Sample s2 Dissolve in Diluent s1->s2 s3 Filter Solution s2->s3 a1 Inject Sample s3->a1 a2 Chromatographic Separation (C18 Column) a1->a2 a3 UV Detection (254 nm) a2->a3 d1 Integrate Peaks a3->d1 d2 Calculate Purity (% Area) d1->d2 d3 Generate Report d2->d3

Caption: Workflow for HPLC Purity Analysis.

Comparison with Alternative Analytical Techniques

While HPLC is the workhorse for purity analysis, other techniques offer complementary information and can be advantageous in specific scenarios.

Table 3: Comparison of Analytical Techniques for Purity Analysis

TechniquePrincipleAdvantagesDisadvantagesBest For
HPLC-UV Differential partitioning between a liquid mobile phase and a solid stationary phase.High resolution, sensitive, quantitative, widely applicable.Not suitable for volatile compounds, requires reference standards for absolute quantification.Routine purity testing and impurity profiling of non-volatile compounds.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds in a gaseous mobile phase followed by mass-based detection.Excellent for volatile impurities, provides structural information from mass spectra.[4]Not suitable for non-volatile or thermally labile compounds without derivatization.Analysis of residual solvents and volatile organic impurities.[5][6]
Quantitative NMR (qNMR) Signal intensity is directly proportional to the number of nuclei, allowing for quantification against a certified internal standard.Absolute quantification without a specific reference standard for the analyte, provides structural confirmation.[7][8]Lower sensitivity than HPLC, requires specialized expertise, higher instrument cost.Absolute purity determination and orthogonal validation of HPLC results.
Thin-Layer Chromatography (TLC) / High-Performance TLC (HPTLC) Separation on a planar stationary phase.Simple, rapid, low cost, suitable for screening multiple samples simultaneously.[2][9]Primarily qualitative or semi-quantitative, lower resolution than HPLC.Rapid screening for the presence of impurities and reaction monitoring.
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the preferred method for identifying and quantifying residual solvents from the synthesis process. Given that organic solvents are used in the Gewald reaction and subsequent workup, their presence in the final product must be controlled according to regulatory guidelines.[10][11]

Experimental Protocol: Headspace GC-MS for Residual Solvents

  • Instrumentation: Headspace autosampler coupled to a GC-MS system.

  • Sample Preparation: Accurately weigh the sample into a headspace vial and add a suitable dissolution solvent (e.g., DMSO).

  • Headspace Conditions:

    • Oven Temperature: 80-100 °C

    • Loop Temperature: 110 °C

    • Transfer Line Temperature: 120 °C

    • Equilibration Time: 15-30 min

  • GC-MS Conditions:

    • Column: DB-624 or equivalent

    • Carrier Gas: Helium

    • Oven Program: Start at 40 °C, hold for 5 min, then ramp to 240 °C at 10 °C/min.

    • Mass Spectrometer: Scan mode (e.g., m/z 35-350)

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a powerful primary method for determining the absolute purity of a compound without the need for an identical reference standard. It relies on the direct relationship between the integrated signal area and the number of protons contributing to that signal.[12][13]

Experimental Protocol: ¹H-qNMR

  • Instrumentation: High-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Accurately weigh the sample and a certified internal standard (e.g., maleic acid) into an NMR tube. Dissolve in a known volume of a deuterated solvent (e.g., DMSO-d₆).

  • Acquisition Parameters:

    • Use a 90° pulse.

    • Ensure a long relaxation delay (D1) of at least 5 times the longest T₁ of any proton to be quantified.

    • Acquire a sufficient number of scans for adequate signal-to-noise ratio.

  • Data Processing:

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved signal from the analyte and a signal from the internal standard.

    • Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / W_analyte) * (W_standard / MW_standard) * P_standard (where I=integral, N=number of protons, MW=molecular weight, W=weight, P=purity of standard)

Thin-Layer Chromatography (TLC) / High-Performance TLC (HPTLC)

TLC is a rapid and inexpensive technique ideal for monitoring the progress of a synthesis or for a quick assessment of purity. HPTLC offers improved resolution and the possibility of quantitative analysis through densitometry.

Experimental Protocol: TLC

  • Stationary Phase: Silica gel 60 F₂₅₄ plates.

  • Mobile Phase: A mixture of Hexane and Ethyl Acetate (e.g., 7:3 v/v). The optimal ratio should be determined experimentally.

  • Sample Application: Spot a dilute solution of the sample onto the baseline of the TLC plate.

  • Development: Place the plate in a developing chamber saturated with the mobile phase.

  • Visualization:

    • UV light (254 nm): The thiophene ring will quench the fluorescence, appearing as a dark spot.

    • Iodine chamber: Aromatic compounds will stain brown.

    • Potassium permanganate stain: The amino group can be oxidized, resulting in a yellow spot on a purple background.

Decision-Making Framework for Purity Analysis

Purity_Analysis_Decision start Start: Purity Analysis Required q1 Is the goal routine purity testing and impurity profiling? start->q1 hplc Use RP-HPLC q1->hplc Yes q2 Are volatile impurities (e.g., residual solvents) a concern? q1->q2 No hplc->q2 gcms Use Headspace GC-MS q2->gcms Yes q3 Is absolute quantification without a specific reference standard needed? q2->q3 No gcms->q3 qnmr Use qNMR q3->qnmr Yes q4 Is rapid, qualitative screening or reaction monitoring required? q3->q4 No qnmr->q4 tlc Use TLC/HPTLC q4->tlc Yes end_node End q4->end_node No tlc->end_node

Caption: Choosing the Right Analytical Technique.

Conclusion

For the comprehensive purity analysis of this compound, a multi-faceted approach is recommended. RP-HPLC serves as the primary method for routine purity assessment and the quantification of non-volatile impurities. This should be complemented by Headspace GC-MS for the control of residual solvents. For establishing a certified reference material or for orthogonal validation, qNMR provides an accurate measure of absolute purity. Finally, TLC remains a valuable tool for rapid, in-process checks. By understanding the strengths and limitations of each technique, researchers can implement a robust analytical strategy that ensures the quality and consistency of this important chemical intermediate.

References

A Comparative Guide to Catalysts for the Gewald Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Gewald three-component reaction stands as a cornerstone in synthetic organic chemistry for the efficient construction of highly functionalized 2-aminothiophenes, key scaffolds in numerous pharmaceuticals and functional materials. The choice of catalyst is paramount, profoundly influencing reaction efficiency, yield, and environmental impact. This guide provides an objective comparison of various catalytic systems for the Gewald reaction, supported by experimental data to aid in catalyst selection for specific research and development needs.

At a Glance: Performance of Key Catalysts

The following table summarizes the performance of various catalysts for the Gewald reaction, highlighting key metrics such as reaction time, temperature, catalyst loading, and product yield under their respective optimized conditions.

Catalyst TypeCatalystSubstrates (Ketone/Aldehyde + Active Methylene Compound)SolventTemp. (°C)TimeCatalyst Loading (mol%)Yield (%)Recyclability
Organocatalyst Piperidinium BorateCyclohexanone + MalononitrileEthanol/Water (9:1)10020 min2096Up to 4 cycles[1]
L-ProlineCyclohexanone + MalononitrileDMF60-1084Not reported
Heterogeneous Inorganic NaAlO₂Cyclohexanone + MalononitrileEthanol606 h5>99Up to 5 cycles
ZnO NanoparticlesCyclohexanone + MalononitrileSolvent-free1006 h2.586Not reported
Heterogeneous Supported Silica-supported PiperazineCyclohexanone + MalononitrileEthanol804 h1089Up to 5 cycles
Ionic Liquid [HOEmim]PF₆:H₂O2,5-Dihydroxy-1,4-dithiane + Malononitrile[HOEmim]PF₆:H₂O (0.4:0.1)---up to 98.1Up to 10 cycles[2]

Delving Deeper: Experimental Protocols

Detailed methodologies for key catalytic systems are provided below to facilitate the replication and adaptation of these procedures.

Piperidinium Borate Catalyzed Gewald Reaction[3]

This protocol outlines a highly efficient and rapid synthesis of 2-aminothiophenes using a conjugate acid-base catalyst.

Materials:

  • Ketone (e.g., Cyclohexanone)

  • Active methylene compound (e.g., Malononitrile)

  • Elemental Sulfur

  • Piperidinium borate (Pip borate)

  • Ethanol

  • Water

Procedure:

  • In a round-bottom flask, combine the ketone (1 equiv.), active methylene compound (1 equiv.), elemental sulfur (1 equiv.), and piperidinium borate (20 mol%).

  • Add a 9:1 mixture of ethanol and water (10 mL).

  • Stir the reaction mixture at 100 °C.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of hexanes/EtOAc (8:2).

  • Upon completion, add water (5 mL) to the reaction mixture.

  • Filter the solid product and wash with water (5 mL).

  • Dry the product in an oven.

L-Proline Catalyzed Gewald Reaction[4]

This method employs a readily available and green organocatalyst for the synthesis of 2-aminothiophenes under mild conditions.

Materials:

  • Ketone (e.g., Cyclohexanone)

  • Active methylene compound (e.g., Malononitrile)

  • Elemental Sulfur

  • L-Proline

  • Dimethylformamide (DMF)

Procedure:

  • To a solution of the ketone and active methylene compound in DMF, add L-proline (10 mol%).

  • Add elemental sulfur to the mixture.

  • Stir the reaction at 60 °C.

  • Monitor the reaction by TLC.

  • After completion, pour the reaction mixture into ice-water.

  • Collect the precipitated product by filtration, wash with water, and dry.

Sodium Aluminate (NaAlO₂) Catalyzed Gewald Reaction

This procedure utilizes a cost-effective and recyclable solid base catalyst.

Materials:

  • Ketone (e.g., Cyclohexanone)

  • Active methylene compound (e.g., Malononitrile)

  • Elemental Sulfur

  • Sodium Aluminate (NaAlO₂)

  • Anhydrous Ethanol

Procedure:

  • In a reaction vessel, suspend NaAlO₂ (5 mol%) in anhydrous ethanol (1.0 mL).

  • Add the ketone (0.50 mmol), active methylene compound (0.50 mmol), and elemental sulfur (0.55 mmol).

  • Stir the mixture at 60 °C for 6 hours.

  • After the reaction, filter the catalyst. The catalyst can be washed with ethanol, dried, and reused.

  • The filtrate is concentrated under reduced pressure, and the crude product is purified by preparative thin-layer chromatography.

Zinc Oxide (ZnO) Nanoparticles Catalyzed Gewald Reaction

This solvent-free method offers an environmentally friendly approach using a heterogeneous nanocatalyst.

Materials:

  • Ketone or Aldehyde

  • Malononitrile

  • Elemental Sulfur

  • ZnO nanoparticles

Procedure:

  • In a flask, mix the carbonyl compound, malononitrile, elemental sulfur, and ZnO nanoparticles (2.5 mol%).

  • Heat the mixture at 100 °C for 6 hours with stirring.

  • After cooling, add ethanol to the reaction mixture.

  • Filter the catalyst.

  • Evaporate the solvent from the filtrate and purify the residue by column chromatography on silica gel.

Visualizing the Process

Diagrams generated using Graphviz provide a clear visual representation of the experimental workflow and proposed catalytic cycle.

Gewald_Reaction_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Ketone Ketone/ Aldehyde ReactionVessel Reaction Vessel (Solvent + Heat/Stirring) Ketone->ReactionVessel ActiveMethylene Active Methylene Compound ActiveMethylene->ReactionVessel Sulfur Elemental Sulfur Sulfur->ReactionVessel Catalyst Catalyst Catalyst->ReactionVessel Filtration Filtration/ Extraction ReactionVessel->Filtration Purification Purification (Crystallization/ Chromatography) Filtration->Purification Product 2-Aminothiophene Product Purification->Product

Caption: General experimental workflow for the catalytic Gewald reaction.

Catalytic_Cycle cluster_cycle Proposed Catalytic Cycle (Piperidinium Borate) Catalyst Piperidinium Borate (Pip⁺ H₂BO₃⁻) Knoevenagel Knoevenagel Condensation Catalyst->Knoevenagel Protonation of C=O Deprotonation of CH₂ Intermediate1 α,β-Unsaturated Nitrile Knoevenagel->Intermediate1 SulfurAddition Sulfur Addition Intermediate1->SulfurAddition Intermediate2 Thiolate Intermediate SulfurAddition->Intermediate2 Cyclization Intramolecular Cyclization Intermediate2->Cyclization Product 2-Aminothiophene Cyclization->Product Product->Catalyst Regeneration of Catalyst Ketone Ketone Ketone->Knoevenagel ActiveMethylene Active Methylene ActiveMethylene->Knoevenagel Sulfur Sulfur Sulfur->SulfurAddition

References

A Comparative Spectroscopic Analysis of Methyl 2-amino-5-ethylthiophene-3-carboxylate and Its Analogues

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed spectroscopic comparison of Methyl 2-amino-5-ethylthiophene-3-carboxylate and its analogues. The data presented is intended for researchers, scientists, and professionals in the field of drug development to facilitate the identification and characterization of this important class of heterocyclic compounds. The primary methods of characterization discussed are Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for the target compound and several of its analogues. These compounds are frequently synthesized via the Gewald reaction, a versatile one-pot multicomponent reaction.[1][2][3]

Table 1: ¹H NMR Spectroscopic Data

Compound NameSolventChemical Shifts (δ, ppm) and Coupling Constants (J, Hz)
This compound -Data not available in search results.
Methyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylateDMSO-d67.20 (s, 2H, NH), 3.66 (s, 3H, OMe), 2.56-2.40 (m, 4H, H-cyclohexane), 1.67-1.65 (m, 4H, H-cyclohexane)[4]
Methyl 2-amino-4-phenylthiophene-3-carboxylateDMSO-d67.38 (s, 2H, NH), 7.25 (m, 5H, H-ph), 6.16 (s, 1H, H-thiophene), 3.45 (s, 3H, OMe)[4]
Ethyl 2-amino-4-methylthiophene-3-carboxylateCDCl₃6.07 (s, 2H, NH₂), 5.82 (s, 1H, thiophene-H), 4.29 (q, J = 7.1 Hz, 2H, OCH₂), 2.28 (s, 3H, CH₃), 1.35 (t, J = 7.1 Hz, 3H, CH₂CH₃)[5]
Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylateDMSO-d68.00 (s, 2H, NH), 4.19 (q, J = 7.0 Hz, 2H, OCH₂), 2.59 (s, 3H, H-acetyl), 2.27 (s, 3H, CH₃), 1.27 (t, J = 7.1 Hz, 3H, H-ester)[4]
2-Ethyl 4-methyl 5-amino-3-methylthiophene-2,4-dicarboxylateCDCl₃6.57 (bs, 2H, NH₂), 4.26 (q, J = 7.16 Hz, 2H, CH₃CH₂O), 3.84 (s, 3H, CH₃O), 2.7 (s, 3H, CH₃), 1.33 (t, J = 7.16 Hz, 3H, CH₃CH₂O)[6]

Table 2: ¹³C NMR Spectroscopic Data

Compound NameSolventChemical Shifts (δ, ppm)
This compound -Data not available in search results.
2-Amino-5-ethyl-3-thiophenecarboxylic acid-169.1, 163.6, 137.9, 122.9, 117.8, 102.3, 15.8, 14.8[7]
Ethyl 2-amino-4-methylthiophene-3-carboxylateCDCl₃166.13, 164.17, 136.71, 106.72, 102.85, 59.54, 18.40, 14.40[5]
2-Ethyl 4-methyl 5-amino-3-methylthiophene-2,4-dicarboxylate-166.46, 166.18, 162.83, 148.0, 147.89, 108.47, 60.38, 51.02, 16.0, 14.35[6]

Table 3: IR Spectroscopic Data (KBr, νmax, cm⁻¹)

Compound NameN-H stretchC-H stretchC=O stretchC=C stretchC-O stretch
This compound Data not availableData not availableData not availableData not availableData not available
Methyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate3414, 3308[4]2931[4]1656[4]1577, 1492, 1446[4]1269[4]
Methyl 2-amino-4-phenylthiophene-3-carboxylate3460, 3321[4]2947[4]1666[4]1593, 1496, 1438[4]1224[4]
Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate3408, 3298[4]2991[4]1670, 1609[4]1587, 1510, 1440, 1336[4]1253[4]
2-Ethyl 4-methyl 5-amino-3-methylthiophene-2,4-dicarboxylate3422, 3306[6]-1681[6]--

Table 4: Mass Spectrometry Data

Compound NameMolecular FormulaCalculated M/zFound M/z
This compound C₈H₁₁NO₂S185.05Data not available
Ethyl 2-amino-4-methylthiophene-3-carboxylateC₈H₁₁NO₂S185.05186.15 [M+H]⁺[5]
Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylateC₁₄H₁₆N₂O₃260260 [M]⁺[8]

Experimental Workflow: Gewald Synthesis

The synthesis of 2-aminothiophene derivatives is commonly achieved through the Gewald three-component reaction. This reaction involves the condensation of a ketone or aldehyde with an active methylene nitrile (like methyl or ethyl cyanoacetate) and elemental sulfur in the presence of a basic catalyst.[1][2][3][9]

Gewald_Synthesis Reactants Ketone/Aldehyde + α-Cyanoester + Elemental Sulfur Reaction_Vessel One-Pot Reaction (Stirring, Heating) Reactants->Reaction_Vessel Add Catalyst Base Catalyst (e.g., Morpholine, Diethylamine) Catalyst->Reaction_Vessel Add Intermediate Knoevenagel Condensation Adduct Reaction_Vessel->Intermediate Forms Product Crude 2-Aminothiophene Product Intermediate->Product Cyclizes Purification Purification (Recrystallization/ Chromatography) Product->Purification Isolate & Purify Final_Product Pure Substituted 2-Aminothiophene Purification->Final_Product

Caption: Gewald reaction workflow for 2-aminothiophene synthesis.

Experimental Protocols

The methodologies described below are representative of the procedures used for the spectroscopic analysis of the compounds listed in this guide.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrumentation : ¹H and ¹³C NMR spectra were recorded on Bruker spectrometers operating at frequencies of 300 MHz or 400 MHz.[4][5]

  • Sample Preparation : Samples were dissolved in deuterated solvents such as Deuterated Dimethyl Sulfoxide (DMSO-d6) or Chloroform-d (CDCl₃).[4][5]

  • Internal Standard : Tetramethylsilane (TMS) was used as an internal standard for chemical shift referencing.[4]

  • Data Reporting : Chemical shifts (δ) are reported in parts per million (ppm). Multiplicities are abbreviated as s (singlet), d (doublet), t (triplet), q (quartet), m (multiplet), and bs (broad singlet). Coupling constants (J) are reported in Hertz (Hz).

2. Infrared (IR) Spectroscopy

  • Instrumentation : IR spectra were recorded on a Fourier Transform Infrared (FTIR) spectrometer, such as a Galaxy series FTIR 5000.[4]

  • Sample Preparation : Samples were prepared as Potassium Bromide (KBr) discs.[4]

  • Data Acquisition : Spectra were typically recorded in the range of 4000-400 cm⁻¹.

  • Data Reporting : Absorption frequencies (νmax) are reported in reciprocal centimeters (cm⁻¹). Characteristic bands for key functional groups such as N-H (amine), C=O (ester/carbonyl), and C=C (aromatic) are identified.

3. Mass Spectrometry (MS)

  • Instrumentation : Electrospray Ionization Mass Spectrometry (ESI-MS) was utilized for molecular weight determination.[5]

  • Data Reporting : The mass-to-charge ratio (m/z) of the molecular ion ([M]⁺) or the protonated molecular ion ([M+H]⁺) is reported.[5]

4. Synthesis and Purification

  • General Synthetic Procedure (Gewald Reaction) : A mixture of the appropriate ketone (or aldehyde), an activated nitrile (e.g., methyl or ethyl cyanoacetate), and elemental sulfur were combined in a solvent like ethanol or methanol.[3][4][5] A catalytic amount of a secondary amine, such as morpholine or diethylamine, was added, and the mixture was stirred at a moderately elevated temperature (e.g., 45-50°C) for several hours.[4][5]

  • Work-up and Purification : Upon cooling, the precipitated crude product was collected by filtration.[3][4] Purification was achieved by recrystallization from a suitable solvent (commonly ethanol) or by silica gel column chromatography.[4][5] The progress of the reaction and the purity of the product were often monitored by Thin Layer Chromatography (TLC).[4]

References

A Comparative Guide to the Synthesis of Polysubstituted 2-Aminothiophenes

Author: BenchChem Technical Support Team. Date: December 2025

The 2-aminothiophene scaffold is a cornerstone in medicinal chemistry and materials science, valued for its presence in a wide array of biologically active compounds and functional materials. The efficient construction of this heterocyclic motif with diverse substitution patterns is a key focus for synthetic chemists. This guide provides a comparative overview of prominent synthetic routes to polysubstituted 2-aminothiophenes, with a focus on the well-established Gewald reaction and notable alternatives including a modern copper-catalyzed approach and the versatile Fiesselmann synthesis.

Comparative Analysis of Synthetic Routes

The selection of a synthetic strategy for a target polysubstituted 2-aminothiophene is often dictated by the desired substitution pattern, the availability of starting materials, and the required reaction conditions. Below is a summary of key performance indicators for the Gewald reaction, a Cu(II)-catalyzed cyclization, and the Fiesselmann synthesis.

Table 1: Comparison of Synthetic Methodologies for Polysubstituted 2-Aminothiophenes

FeatureGewald ReactionCu(II)-Catalyzed Addition/Oxidative CyclizationFiesselmann Synthesis
Starting Materials Ketone/aldehyde, activated nitrile, elemental sulfurThioamide, alkynoateα,β-acetylenic ester/nitrile, thioglycolic acid derivative
Catalyst/Reagent Base (e.g., morpholine, triethylamine)Cu(OAc)₂Base (e.g., NaOMe, KOH)
General Yields Good to excellent (often >70%)Moderate to excellent (38-91%)[1]Good
Reaction Conditions Mild (often room temp. to moderate heating)Moderate heating (e.g., 80 °C)[1]Varies, can require strong base
Key Advantages One-pot, multicomponent, readily available starting materials, high atom economy.Direct formation of the thiophene ring with good functional group tolerance.[1]Access to 3-hydroxy or 3-aminothiophenes depending on the substrate.[2]
Limitations Limited substitution patterns at C3 (typically electron-withdrawing groups).Requires pre-synthesis of thioamides and alkynoates.Can require strongly basic conditions; scope for 2-aminothiophene synthesis is less explored.

Quantitative Data on Substrate Scope

The versatility of a synthetic method is best illustrated by its performance across a range of substrates. The following tables provide a snapshot of reported yields for the Gewald reaction and the Cu(II)-catalyzed cyclization, demonstrating their applicability in generating diverse 2-aminothiophene derivatives.

Table 2: Representative Yields for the Gewald Reaction

Ketone/AldehydeActivated NitrileBaseSolventTemp (°C)Time (h)Yield (%)
CyclohexanoneMalononitrileMorpholineEthanol50295
AcetoneEthyl cyanoacetateTriethylamineMethanolReflux482
4-MethylcyclohexanoneMalononitrilePiperidineDMF60391
PropiophenoneMalononitrileL-prolineEthanolRT1285
BenzaldehydeEthyl cyanoacetateSodium ethoxideEthanolRT688

Table 3: Representative Yields for the Cu(II)-Catalyzed Addition/Oxidative Cyclization [1]

ThioamideAlkynoateSolventTemp (°C)Time (h)Yield (%)
ThiobenzamideDi-p-tolylacetyleneDMA80691
ThioacetamideDi-p-tolylacetyleneDMA80675
4-MethoxythiobenzamideDi-p-tolylacetyleneDMA80688
Thiobenzamide1,2-diphenylethyneDMA80485
4-Chlorothiobenzamide1,2-diphenylethyneDMA80482

Experimental Protocols

Gewald Reaction: General Procedure

To a stirred solution of the carbonyl compound (1.0 equiv.), activated nitrile (1.0 equiv.), and elemental sulfur (1.1 equiv.) in a suitable solvent (e.g., ethanol, methanol, or DMF), a basic catalyst (e.g., morpholine or triethylamine, 0.1-0.2 equiv.) is added. The reaction mixture is stirred at room temperature or heated to 40-60 °C and monitored by TLC. Upon completion, the reaction mixture is cooled, and the product is isolated by filtration if it precipitates, or by extraction after removal of the solvent. The crude product is then purified by recrystallization or column chromatography.

Cu(II)-Catalyzed Addition/Oxidative Cyclization of Alkynoates with Thioamides: General Procedure [1]

A mixture of the thioamide (0.5 mmol), the alkynoate (0.6 mmol), and Cu(OAc)₂ (0.05 mmol, 10 mol%) in dimethylacetamide (DMA, 2 mL) is stirred in a sealed tube at 80 °C for 4-6 hours. After completion of the reaction, the mixture is cooled to room temperature, diluted with water, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to afford the desired 2-aminothiophene.

Fiesselmann Synthesis for 3-Aminothiophenes (Adaptable for 2-Aminothiophene Analogs)

While classically used for 3-hydroxythiophenes, the Fiesselmann synthesis can be adapted to produce 3-aminothiophenes by using a substrate containing a nitrile group instead of an ester.[2]

Step 1: Michael Addition. To a solution of the α,β-acetylenic nitrile (1.0 equiv.) in a suitable solvent (e.g., ethanol), is added a thioglycolic acid derivative (e.g., methyl thioglycolate, 1.0 equiv.) and a catalytic amount of a base (e.g., triethylamine). The mixture is stirred at room temperature until the addition is complete (monitored by TLC).

Step 2: Cyclization. A stronger base (e.g., sodium methoxide in methanol or potassium hydroxide) is then added to the reaction mixture, which is subsequently heated to reflux to induce cyclization. After cooling, the reaction is quenched with a weak acid (e.g., acetic acid) and the product is isolated by extraction and purified by chromatography or recrystallization.

Reaction Pathways and Workflows

The following diagrams illustrate the mechanistic pathways and logical flow of the described synthetic routes.

Gewald_Reaction Ketone Ketone/Aldehyde Knoevenagel Knoevenagel Condensation Ketone->Knoevenagel Nitrile Activated Nitrile Nitrile->Knoevenagel Base Base Base->Knoevenagel cat. UnsaturatedNitrile α,β-Unsaturated Nitrile Knoevenagel->UnsaturatedNitrile Thiolation Thiolation & Cyclization UnsaturatedNitrile->Thiolation Sulfur Sulfur (S₈) Sulfur->Thiolation Product Polysubstituted 2-Aminothiophene Thiolation->Product

Caption: The Gewald multicomponent reaction pathway.

Cu_Catalyzed_Reaction Thioamide Thioamide Addition Addition Thioamide->Addition Alkynoate Alkynoate Alkynoate->Addition Cu_cat Cu(OAc)₂ Cu_cat->Addition cat. OxidativeCyclization Oxidative Cyclization Addition->OxidativeCyclization Product Polysubstituted 2-Aminothiophene OxidativeCyclization->Product

Caption: Cu(II)-catalyzed synthesis of 2-aminothiophenes.

Fiesselmann_Synthesis AcetylenicNitrile α,β-Acetylenic Nitrile MichaelAddition Michael Addition AcetylenicNitrile->MichaelAddition Thioglycolate Thioglycolic Acid Derivative Thioglycolate->MichaelAddition Base_cat Base (cat.) Base_cat->MichaelAddition Adduct Thioether Adduct MichaelAddition->Adduct Cyclization Intramolecular Cyclization Adduct->Cyclization StrongBase Strong Base StrongBase->Cyclization Product 3-Amino-2-substituted Thiophene Cyclization->Product

Caption: Fiesselmann synthesis adapted for 3-aminothiophenes.

References

Safety Operating Guide

Navigating the Safe Disposal of Methyl 2-amino-5-ethylthiophene-3-carboxylate: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical waste are paramount for ensuring a safe laboratory environment and maintaining environmental compliance. This guide provides essential, step-by-step procedures for the proper disposal of Methyl 2-amino-5-ethylthiophene-3-carboxylate, a thiophene derivative. Adherence to these protocols is critical for minimizing risks associated with this class of compounds.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with the appropriate personal protective equipment (PPE). Thiophene and its derivatives can be flammable, harmful if swallowed, and may cause skin and eye irritation.[1][2][3][4] All handling of the compound and its associated waste should be performed within a certified chemical fume hood to prevent the inhalation of vapors.[5][6]

Recommended Personal Protective Equipment:

PPE ItemSpecification
Eye ProtectionSafety glasses with side shields or goggles.
Hand ProtectionChemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of properly after.[2]
Body ProtectionLaboratory coat.

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted through a licensed and approved hazardous waste disposal company.[5] Under no circumstances should this chemical be disposed of down the drain or in regular trash .[6]

1. Waste Segregation and Collection:

  • All waste containing this compound, including residual amounts in containers, contaminated materials (e.g., pipette tips, weighing paper), and solutions, must be collected in a designated hazardous waste container.[5]

  • The container should be made of a compatible material, such as glass or high-density polyethylene (HDPE), and must have a secure, tightly fitting lid.[5]

2. Labeling of Waste Containers:

  • The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[5]

  • The label should also include the primary hazards associated with the compound, such as "Flammable," "Harmful," and "Irritant."[5]

3. Storage of Waste:

  • Store the sealed waste container in a designated satellite accumulation area for hazardous waste.

  • The storage area should be cool, dry, and well-ventilated, away from heat and ignition sources.[6]

  • Ensure the container is stored separately from incompatible materials such as strong oxidizing agents.[6][7]

4. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for the collection of the hazardous waste.[6]

  • Follow all institutional, local, and national regulations for hazardous waste disposal.

Spill Response Protocol

In the event of a spill, the following procedures should be followed:

1. Evacuate and Ventilate:

  • Immediately evacuate the area and alert nearby personnel.[6]

  • Ensure the area is well-ventilated, preferably within a fume hood.[6]

2. Containment:

  • For small spills, absorb the material with an inert absorbent such as vermiculite, dry sand, or earth.[6]

  • Do not use combustible materials like paper towels for absorption .[6]

3. Cleanup:

  • Wearing appropriate PPE, carefully collect the absorbent material and place it in a sealed, labeled container for hazardous waste disposal.[6]

  • Use non-sparking tools for cleanup to avoid ignition.[6]

4. Decontamination:

  • Clean the spill area thoroughly with a suitable solvent, and collect the cleaning materials as hazardous waste.[6]

5. Reporting:

  • Report the spill to your institution's EHS department.[6]

Disposal Workflow Diagram

DisposalWorkflow cluster_prep Preparation & Handling cluster_collection Waste Collection cluster_storage Storage cluster_disposal Final Disposal A Wear Appropriate PPE B Handle in Fume Hood A->B C Collect Waste in Designated Container B->C D Label Container as 'Hazardous Waste' with Chemical Name & Hazards C->D E Store in Cool, Dry, Well-Ventilated Area D->E F Segregate from Incompatible Materials E->F G Contact EHS or Licensed Contractor F->G H Arrange for Pickup and Proper Disposal G->H

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling Methyl 2-amino-5-ethylthiophene-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with Methyl 2-amino-5-ethylthiophene-3-carboxylate. The following procedures are based on established best practices for handling structurally similar hazardous chemical compounds, including thiophene derivatives and aromatic amines.

Personal Protective Equipment (PPE)

Given the potential hazards associated with thiophene-based compounds and aromatic amines, a comprehensive approach to personal protection is mandatory. The toxicological properties of this compound have not been fully investigated, and therefore, it should be handled with caution.

Table 1: Personal Protective Equipment (PPE) Requirements

Protection TypeSpecific PPEMaterial/StandardPurpose
Eye and Face Protection Chemical Splash Goggles and Face ShieldANSI Z87.1-2003 or EN166Protects against splashes, sprays, and dust. A face shield must be worn over goggles when handling larger quantities or when there is a significant splash risk.
Hand Protection Chemical-Resistant GlovesNitrile or NeopreneProvides protection against skin contact. Double gloving is recommended for compounds of unknown toxicity.
Body Protection Flame-Resistant Laboratory CoatNomex or equivalentProtects against splashes and potential fire hazards. Must be fully buttoned with sleeves rolled down.
Respiratory Protection NIOSH-approved RespiratorN95 or higherTo be used if there is a risk of inhaling dust, especially when handling the powder outside of a certified chemical fume hood.
Foot Protection Closed-toe Shoes---Prevents injury from spills.

Operational Plan: Handling and Experimental Protocol

A detailed and methodical approach to handling and experimentation is crucial to minimize exposure and ensure safety.

Step 1: Preparation and Engineering Controls

  • Ensure a certified chemical fume hood is operational and available. All work with this compound must be conducted within the fume hood.

  • Verify that an eyewash station and safety shower are readily accessible and in good working order.

  • Designate a specific area within the fume hood for the experiment to contain any potential spills.

  • Assemble all necessary equipment and reagents before commencing the experiment to minimize the time spent handling the compound.

Step 2: Weighing and Transfer

  • Weigh the solid this compound in a tared container inside the chemical fume hood.

  • Use appropriate tools (e.g., spatula, powder funnel) to transfer the solid, minimizing the creation of dust.

  • If dissolving the compound, add the solvent to the solid slowly to avoid splashing.

Step 3: Reaction and Monitoring

  • Set up the reaction apparatus securely within the fume hood.

  • Continuously monitor the reaction for any unexpected changes in temperature, pressure, or color.

  • Keep the sash of the fume hood at the lowest possible height while actively working.

Step 4: Post-Experiment

  • Upon completion of the experiment, decontaminate all surfaces and equipment that came into contact with the chemical using an appropriate solvent.

  • Properly label and store any resulting mixtures or products in sealed containers.

  • Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1]

Disposal Plan

Proper disposal of chemical waste is essential to protect personnel and the environment.

Table 2: Waste Disposal Procedures

Waste TypeCollection ProcedureContainer Labeling
Solid Waste Collect all contaminated solid waste (e.g., gloves, weighing paper, paper towels) in a designated, labeled hazardous waste container."Hazardous Waste," "this compound," and any other relevant hazard warnings.
Liquid Waste Collect all liquid waste containing the compound in a separate, labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed."Hazardous Waste," "this compound," solvent composition, and any other relevant hazard warnings.

Disposal Protocol:

  • Waste Segregation: Strictly segregate waste contaminated with this compound from other laboratory waste.

  • Container Management: Ensure all waste containers are kept securely closed when not in use and are stored in a designated secondary containment area.

  • EHS Consultation: Contact your institution's Environmental Health and Safety (EHS) office for specific guidance on the final disposal procedures.[2] Waste material must be disposed of in accordance with national and local regulations.[3]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

Table 3: Emergency Response

IncidentImmediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[1]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
Inhalation Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
Ingestion Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Spill Evacuate the immediate area. If the spill is small, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For large spills, contact your institution's EHS office immediately.

Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_post Post-Experiment cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Operation prep_ppe->prep_hood prep_safety Check Eyewash/Shower prep_hood->prep_safety prep_area Designate Work Area prep_safety->prep_area handle_weigh Weigh Compound in Hood prep_area->handle_weigh handle_transfer Transfer with Care handle_weigh->handle_transfer handle_reaction Conduct Reaction handle_transfer->handle_reaction handle_monitor Monitor Experiment handle_reaction->handle_monitor post_decon Decontaminate Surfaces handle_monitor->post_decon post_store Store/Label Products post_decon->post_store post_wash Wash Hands Thoroughly post_store->post_wash disp_segregate Segregate Waste post_wash->disp_segregate disp_container Seal Waste Container disp_segregate->disp_container disp_ehs Consult EHS for Disposal disp_container->disp_ehs

Caption: Workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.